2-Amino-9,10-dihydrophenanthrene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H13N/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6,15H2 |
InChI Key |
BGBZGVMOWSGRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)C3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-9,10-dihydrophenanthrene: Synthesis, Properties, and Applications
Introduction: The 9,10-dihydrophenanthrene scaffold is a core structural motif found in numerous natural products, particularly within the Orchidaceae plant family.[1] These compounds have attracted significant attention from the scientific community due to their wide range of potent biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antimalarial properties.[1] More recently, derivatives have been investigated as potential inhibitors for enzymes critical to viral replication, such as the SARS-CoV-2 3CL protease.[2][3] This guide provides a comprehensive technical overview of a key derivative, 2-Amino-9,10-dihydrophenanthrene, covering its chemical structure, a detailed synthetic protocol based on established literature, spectroscopic characterization, and its applications as a versatile building block for research and drug development.
Part 1: Molecular Structure and Physicochemical Properties
This compound is a tricyclic aromatic amine. The central ring's saturation at the C9 and C10 positions breaks the planarity of the fully aromatic phenanthrene system. This results in a "buckled" or folded conformation, a key structural feature influencing its molecular interactions.[4][5] The amino group at the C2 position provides a reactive handle for further chemical modifications.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound and Precursors
| Property | 9,10-Dihydrophenanthrene | 2-Nitro-9,10-dihydrophenanthrene | This compound |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₂ | C₁₄H₁₁NO₂ | C₁₄H₁₃N |
| Molecular Weight | 180.25 g/mol [6] | 225.24 g/mol [7] | 195.26 g/mol |
| CAS Number | 776-35-2[6] | 5329-87-3[7] | Not assigned |
| Appearance | Clear dark brown liquid[6] | Yellow cubes[8] | Pale pink prisms[8] |
| Melting Point | 30-35 °C[6] | 97-98 °C[8] | 53-54 °C[8] |
| Boiling Point | 168-169 °C at 15 mmHg | Not reported | Not reported |
Part 2: Synthesis and Characterization
The synthesis of this compound is reliably achieved through a two-step process starting from the parent 9,10-dihydrophenanthrene scaffold: electrophilic nitration followed by reduction of the resulting nitro group.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the established procedure reported by Krueger and Mosettig in 1938.[8]
Step 1: Synthesis of 2-Nitro-9,10-dihydrophenanthrene
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 9,10-dihydrophenanthrene in acetic anhydride. Cool the solution in an ice-salt bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid in acetic anhydride, also pre-cooled. Add this mixture dropwise to the solution of 9,10-dihydrophenanthrene over a period of 1-2 hours, ensuring the reaction temperature is maintained below 5 °C.
-
Causality: Using acetic anhydride as the solvent and co-reagent moderates the reactivity of nitric acid, forming acetyl nitrate in situ. This prevents over-oxidation and side reactions that are common when nitrating polycyclic aromatic hydrocarbons. The hydrogenation of the C9-C10 bond deactivates these positions and directs electrophilic substitution to the outer rings, behaving similarly to a diphenyl system. The 2-position is sterically accessible and electronically favored, leading to its status as the major product (65% yield).[8]
-
-
Work-up: After the addition is complete, pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.
-
Isolation and Purification: The crude nitro product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold alcohol. The primary product, 2-Nitro-9,10-dihydrophenanthrene, can be purified by recrystallization from alcohol to yield large, yellow cubes (m.p. 97-98 °C).[8]
Step 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation apparatus, dissolve the purified 2-Nitro-9,10-dihydrophenanthrene in ethyl acetate.
-
Reduction: Add a catalytic amount of palladium on charcoal (Pd/C, 10%). Pressurize the vessel with hydrogen gas (typically 2-3 atm) and shake or stir vigorously at room temperature.
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines.[9] The reaction proceeds until the theoretical amount of hydrogen has been consumed, which can be monitored by the pressure drop.
-
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by recrystallization from ethyl acetate to yield pale pink prisms (m.p. 53-54 °C).[8] The hydrochloride salt can be prepared by treating an alcoholic solution of the amine with concentrated HCl, which precipitates as white needles (m.p. 270-273 °C).[8]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~7.0-7.8 ppm: Complex multiplets corresponding to the 7 aromatic protons. Protons ortho and para to the NH₂ group will be shifted upfield compared to those meta. ~3.5-4.5 ppm: Broad singlet for the 2 protons of the NH₂ group. ~2.8 ppm: A singlet or a pair of multiplets for the 4 protons at the C9 and C10 positions, similar to the parent compound's signal at 2.87 ppm.[11] |
| ¹³C NMR | ~115-150 ppm: Multiple signals in the aromatic region. The carbon attached to the amino group (C2) will be significantly shielded, while the ipso-carbons will also show characteristic shifts. ~29 ppm: A single, intense signal for the two equivalent methylene carbons (C9 and C10), similar to the parent compound's signal at 29.5 ppm.[12] |
| IR Spectroscopy | 3350-3500 cm⁻¹: Two distinct, medium-intensity bands characteristic of a primary amine N-H stretch. 3000-3100 cm⁻¹: C-H stretching for the aromatic rings. 2850-2950 cm⁻¹: C-H stretching for the methylene (CH₂) groups. ~1620 cm⁻¹: N-H scissoring (bending) vibration. 1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings. |
| Mass Spec. (EI) | m/z 195: Molecular ion (M⁺) peak. m/z 180: Loss of NH (M-15). m/z 167: Loss of HCN from the amine-containing ring. Fragmentation will be influenced by the stable tricyclic system. |
Part 3: Chemical Reactivity and Applications
This compound serves as a valuable and versatile intermediate. Its reactivity is dominated by the nucleophilic primary amino group and the electron-rich aromatic system.
Caption: Role of this compound as a versatile chemical scaffold.
Applications in Materials Science
The primary amine of this compound readily undergoes condensation with aromatic aldehydes to form Schiff bases, also known as azomethines. This reaction has been exploited to synthesize a series of 2-benzylideneamino-9,10-dihydrophenanthrenes. These derivatives, which incorporate the rigid, non-planar dihydrophenanthrene core, have been shown to exhibit nematic liquid crystal properties, demonstrating the utility of this scaffold in materials science.[10][13]
Scaffold for Drug Development
While specific biological activities for this compound itself are not widely reported, the 9,10-dihydrophenanthrene core is a "privileged scaffold" in medicinal chemistry. The amino group at the C2 position provides an ideal anchor point for introducing diverse functionalities to explore structure-activity relationships (SAR).
Table 3: Reported Biological Activities of the 9,10-Dihydrophenanthrene Scaffold
| Biological Activity | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Antimalarial | Infectious Disease | Amino alcohol derivatives of the scaffold showed activity against Plasmodium berghei. | [14][15] |
| Anti-SARS-CoV-2 | Virology | Derivatives were identified as non-covalent inhibitors of the 3CL protease (3CLpro). | [2][3] |
| Cytotoxic | Oncology | Many natural dihydrophenanthrenes exhibit cytotoxicity against various cancer cell lines. | [1] |
| Anti-inflammatory | Immunology | The scaffold is common in natural products with known anti-inflammatory effects. |[1] |
The established synthetic route and reactive nature of this compound make it a highly valuable starting material for generating libraries of novel compounds to be screened for these and other therapeutic activities.
References
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Krueger, J. W., & Mosettig, E. (1938). STUDIES IN THE PHENANTHRENE SERIES. XX. NITRATION OF 9,10-DIHYDROPHENANTHRENE*. The Journal of Organic Chemistry, 03(03), 340–346. [Link]
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Krueger, J. W., & Mosettig, E. (1938). STUDIES IN THE PHENANTHRENE SERIES. XX. NITRATION OF 9,10-DIHYDROPHENANTHRENE*. ACS Publications. [Link]
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Judd, M. C., Hartshorn, M. P., Martyn, R. J., Robinson, W. T., Wright, G. J., & Vannoort, R. W. (1990). The Formation of Monomeric and Dimeric Nitro Nitrates in the Reaction of Phenanthrene With Nitrogen Dioxide: X-Ray Crystal Structure of trans-10-Nitro-9,10-dihydrophenanthren-9-yl Nitrate. Australian Journal of Chemistry, 43(1), 125. [Link]
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Suzuki, H., & Minabe, M. (1975). Nitration of 9,10-Dialkylphenanthrenes. Side-chain Nitrooxylation in Competition with Side-chain Nitration. Bulletin of the Chemical Society of Japan, 48(7), 2219–2220. [Link]
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Behnam, B. A., & Hall, D. M. (1982). mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 465. [Link]
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Burger, A., & Mosettig, E. (1936). THE PREPARATION OF 9,10-DIHYDROPHENANTHRENE AND ITS DERIVATIVES. Journal of the American Chemical Society, 58(10), 1857–1860. [Link]
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Dey, A. S., & Neumeyer, J. L. (1974). Synthesis and antimalarial evaluation of 9,10-dihydrophenanthrene amino alcohols. Journal of Medicinal Chemistry, 17(10), 1095–1100. [Link]
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Dey, A. S., & Neumeyer, J. L. (1974). Synthesis and antimalarial evaluation of 9,10-dihydrophenanthrene amino alcohols. ACS Publications. [Link]
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Behnam, B. A., & Hall, D. M. (1982). The 9,10-dihydrophenanthrene structure as a source of liquid crystals: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes. RSC Publishing. [Link]
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PubChem. (n.d.). 2-Aminophenanthrene-9,10-dione. PubChem. Retrieved February 28, 2026, from [Link]
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PubChem. (n.d.). 9,10-Dihydrophenanthrene. PubChem. Retrieved February 28, 2026, from [Link]
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Asiri, A. M., Khan, S. A., Ng, S. W., & Tiekink, E. R. T. (2011). 3-Amino-1-methyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2569. [Link]
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LookChem. (n.d.). 2-amino-3-hydroxy-phenanthrene-9,10-dione. Retrieved February 28, 2026, from [Link]
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Mondal, S., & Samanta, S. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]
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Dai, W., Jochmans, D., Yu, J., Li, Y., Liu, Y., Wang, Y., ... & De Clercq, E. (2021). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. European Journal of Medicinal Chemistry, 228, 114030. [Link]
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El-Malah, A. A., Al-Said, M. S., & El-Emam, A. A. (2022). Rational identification of small molecules derived from 9,10-dihydrophenanthrene as potential inhibitors of 3CLpro enzyme for COVID-19 therapy: a computer-aided drug design approach. Journal of Biomolecular Structure and Dynamics, 40(17), 7845-7861. [Link]
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Dai, W., et al. (2021). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. ResearchGate. [Link]
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Asiri, A. M., Khan, S. A., & Tiekink, E. R. T. (2012). 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1027. [Link]
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PubChem. (n.d.). 2-Nitro-9,10-dihydrophenanthrene. PubChem. Retrieved February 28, 2026, from [Link]
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Taguchi, K., Fujii, S., Yamano, S., Cho, A. K., Kamisuki, S., Nakai, Y., ... & Kumagai, Y. (2007). An approach to evaluate two-electron reduction of 9,10-phenanthraquinone and redox activity of the hydroquinone associated with oxidative stress. Free Radical Biology and Medicine, 43(5), 789–799. [Link]
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Taguchi, K., et al. (2007). An approach to evaluate two-electron reduction of 9,10-phenanthraquinone and redox activity of the hydroquinone associated with oxidative stress. ResearchGate. [Link]
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Misevičienė, L., & Sarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8565. [Link]
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biological activity of 2-Amino-9,10-dihydrophenanthrene derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Amino-9,10-dihydrophenanthrene Derivatives
Authored by a Senior Application Scientist
Abstract
The 9,10-dihydrophenanthrene scaffold is a privileged structural motif found in numerous natural products, particularly within the Orchidaceae and Juncaceae plant families.[1][2] These compounds have attracted significant scientific interest due to their broad spectrum of potent biological activities. The introduction of a 2-amino group to this core structure provides a versatile synthetic handle for creating extensive libraries of derivatives with modulated pharmacological profiles. This guide offers a comprehensive technical overview of the synthesis, key biological activities—including anticancer, antiviral, antimicrobial, and neuroprotective properties—and the critical structure-activity relationships (SAR) that govern the efficacy of this compound derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the development of novel therapeutics.
Synthetic Strategies and Derivatization
The therapeutic potential of any chemical scaffold is fundamentally linked to its synthetic accessibility and amenability to diversification. The this compound core is no exception. Its synthesis and subsequent derivatization are key to exploring its full pharmacological potential.
Synthesis of the Core Scaffold
The construction of the foundational 9,10-dihydrophenanthrene ring system can be achieved through various established synthetic routes. Classical methods like the Haworth synthesis have been widely used. More contemporary approaches often employ palladium-catalyzed reactions, such as intramolecular Heck reactions or 6π electrocyclizations, which offer high efficiency and good functional group tolerance.[3] These methods provide a reliable platform for producing the core structure, which can then be functionalized.
Derivatization via the 2-Amino Group
The strategic placement of an amino group at the C2 position is pivotal. This functional group acts as a nucleophilic and basic center, enabling a wide array of chemical transformations. It serves as a crucial anchor point for introducing diverse substituents to probe structure-activity relationships and optimize drug-like properties. A common and straightforward derivatization is the formation of azomethines (Schiff bases) through condensation with various aromatic aldehydes.[4]
Caption: General workflow for synthesizing azomethine derivatives.
Experimental Protocol: Synthesis of a 2-Benzylideneamino-9,10-dihydrophenanthrene Derivative
This protocol describes a representative synthesis based on established methodologies for forming azomethines from this compound.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 10 mmol of the desired substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde).
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anticancer and Cytotoxic Activity
One of the most extensively studied biological activities of phenanthrene derivatives is their potent cytotoxicity against a wide range of cancer cell lines.[2][5] The planar aromatic structure is a key contributor to this activity, allowing these molecules to function as effective anticancer agents through multiple mechanisms.
Mechanisms of Action
-
DNA Intercalation: The flat, polycyclic aromatic system of the phenanthrene core allows it to insert between the base pairs of DNA. This intercalation disrupts DNA replication and transcription, ultimately leading to cell death.[6]
-
Kinase Inhibition: Certain phenanthrene derivatives have been identified as potent inhibitors of proto-oncogenic serine/threonine kinases, such as Pim-1 and Pim-3.[7] These kinases are often overexpressed in various cancers and play a crucial role in cell survival and proliferation. Inhibition of Pim kinases can trigger apoptosis and induce cell cycle arrest, particularly at the G2/M phase.[7]
-
Induction of Apoptosis: By interfering with key cellular processes, these derivatives can activate programmed cell death pathways. This is often a downstream effect of DNA damage or kinase inhibition.
Caption: Proposed anticancer mechanism via Pim kinase inhibition.
In Vitro Cytotoxicity Data
The cytotoxic potential of the broader class of 9,10-dihydrophenanthrenes has been well-documented. This data establishes a strong rationale for investigating 2-amino derivatives.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Juncusol-related Dihydrophenanthrenes | Human Leukemia (CCRF-CEM) | 9.3 µg/mL | [8] |
| Juncusol-related Dihydrophenanthrenes | Mouse Melanoma (B-16) | 0.3 - 27.7 µg/mL | [8] |
| Phenanthrene-based Tylophorine Derivatives | Human Lung Carcinoma (H460) | 6.1 - 68.1 µM | [9] |
| Phenanthrenequinone Derivatives | Human Colon Carcinoma (Caco-2) | 0.97 µg/mL | [10] |
| Phenanthrenequinone Derivatives | Human Epidermoid Carcinoma (Hep-2) | 2.81 µg/mL | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10]
-
Cell Seeding: Seed cancer cells (e.g., H460 or Caco-2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antiviral Activity against SARS-CoV-2
Recent research has highlighted the potential of 9,10-dihydrophenanthrene derivatives as potent inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro).[11][12] This viral enzyme is essential for processing polyproteins translated from the viral RNA, making it a prime target for antiviral drug development.
Mechanism of Action
The derivatives act as non-peptidomimetic and non-covalent inhibitors of 3CLpro. Enzyme kinetics studies have revealed that they function through a mixed-inhibition mechanism, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[11][12] This dual-binding capability can lead to a more robust inhibition of viral replication.
Inhibitory Activity Data
Structure-activity relationship studies have shown that specific substitutions are crucial for potent inhibition of SARS-CoV-2 3CLpro.
| Compound ID | R1 Group | R2 Group | IC₅₀ (µM) | Reference |
| C1 | 4-Br-Ph | 5-(pyridin-2-yl)thiophen-2-yl | 1.55 ± 0.21 | [11][12] |
| C2 | Cyclohexyl | 5-(pyridin-2-yl)thiophen-2-yl | 1.81 ± 0.17 | [11][12] |
| A4 | Cyclohexyl | Pyridin-2-yl | 3.52 ± 0.28 | [11] |
| A5 | 4-Br-Ph | Pyridin-2-yl | 3.61 ± 0.35 | [11] |
Note: These compounds are not 2-amino derivatives but demonstrate the potential of the core 9,10-dihydrophenanthrene scaffold.
Caption: Workflow for developing 3CLpro inhibitors.
Antimicrobial, Antioxidant, and Neuroprotective Activities
Beyond their anticancer and antiviral properties, this compound derivatives are being explored for a range of other therapeutic applications.
Antimicrobial Properties
Certain 9,10-dihydrophenanthrene derivatives exhibit significant antimicrobial activity. The mechanism for simpler derivatives is often attributed to their action as phenols, which can disrupt microbial cell membranes and metabolic processes.[8] The potency of this activity can be dramatically increased by introducing specific functional groups, such as quaternary ammonium salts, which enhance interaction with negatively charged bacterial cell walls.[8]
Antioxidant and Neuroprotective Effects
-
Antioxidant Activity: Many natural dihydrophenanthrenes demonstrate potent free radical scavenging activity.[13] Compounds isolated from Pholidota yunnanensis have shown strong activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with EC₅₀ values ranging from 8.8 to 55.9 µM.[14] This antioxidant capacity is crucial for protecting cells from oxidative stress, a key factor in numerous diseases.
-
Neuroprotection: Oxidative stress and inflammation are central to the pathology of neurodegenerative diseases. By scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways, these compounds can exert a neuroprotective effect.[15][16] Derivatives isolated from Bletilla striata have been shown to inhibit nitric oxide (NO) production in microglia, a key process in neuroinflammation, with IC₅₀ values as low as 5.0 µM.[17]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Solution Preparation: Prepare a stock solution of the test compound in methanol. Also, prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The EC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.
-
For Anticancer Activity: The nature and position of substituents on the phenanthrene rings significantly modulate cytotoxicity. For example, a hydroxyl group at the C-3 position was found to be more favorable for activity against H460 lung cancer cells than a methoxy group.[9] The presence of an ester functionality can also enhance potency.[10]
-
For Antiviral (3CLpro) Activity: SAR studies revealed that bulkier, hydrophobic groups at the R1 position, such as cyclohexyl or 4-bromophenyl, are preferred for potent inhibitory activity.[11] This suggests these groups make favorable interactions within a hydrophobic pocket of the enzyme's active site.
-
General Considerations: The 2-amino group is a key anchor for derivatization. Its modification into amides, sulfonamides, or Schiff bases can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby fine-tuning its interaction with biological targets.
Caption: Key SAR hotspots on the core scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The existing body of research on the broader class of dihydrophenanthrenes demonstrates potent and varied biological activities, including significant anticancer, antiviral, antimicrobial, and neuroprotective effects. The 2-amino group provides a chemically tractable point for diversification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on synthesizing and screening large, diverse libraries of 2-amino derivatives to fully explore the chemical space around this core. Advanced computational studies, such as 3D-QSAR and molecular dynamics simulations, can guide the rational design of next-generation compounds with enhanced target affinity.[18] As more potent and selective derivatives are discovered, their progression into in vivo models of cancer, viral infections, and neurodegenerative diseases will be crucial to validate their therapeutic potential.
References
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Abou-shoer, M., Boettner, F. E., & Croom, E. M., Jr. (1994). Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. Journal of Natural Products, 57(11), 1599–1604. [Link]
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Ikezoe, T., Yang, Y., Nishioka, C., Takezako, N., Mori, N., & Koeffler, H. P. (2012). Identification of a Phenanthrene Derivative as a Potent Anticancer Drug With Pim Kinase Inhibitory Activity. Molecular Cancer Therapeutics, 11(1), 271-279. [Link]
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The Evolving Landscape of Amino-Dihydrophenanthrenes: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amino-dihydrophenanthrene scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the pharmacological effects of this versatile class of compounds. By dissecting the intricate interplay between molecular architecture and biological function, we aim to furnish researchers and drug development professionals with the critical insights necessary to navigate the chemical space of amino-dihydrophenanthrenes and rationally design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide will delve into the key structural modifications that modulate activity, provide detailed experimental protocols for synthesis and biological evaluation, and present a consolidated view of the current understanding of the SAR in this important area of drug discovery.
Introduction: The Amino-Dihydrophenanthrene Core - A Gateway to Diverse Biological Activity
The 9,10-dihydrophenanthrene framework, a partially saturated polycyclic aromatic hydrocarbon, serves as a versatile template for the design of novel therapeutic agents. The introduction of an amino group to this scaffold dramatically expands its pharmacological potential, giving rise to a class of compounds with a wide spectrum of biological activities, including anticancer[1][2][3] and neuromodulatory effects[4][5]. The inherent rigidity of the tricyclic core, combined with the hydrogen bonding capacity and basicity of the amino substituent, allows for specific and high-affinity interactions with a variety of biological targets.
This guide will explore the nuanced structure-activity relationships of amino-dihydrophenanthrenes, focusing on two prominent areas of their therapeutic application: oncology and neuroscience. We will examine how subtle modifications to the position and nature of the amino group, as well as substitutions on the aromatic rings, can profoundly influence their biological profiles, transforming a lead compound into a potent and selective drug candidate.
The Synthetic Canvas: Crafting the Amino-Dihydrophenanthrene Scaffold
The exploration of the SAR of amino-dihydrophenanthrenes is intrinsically linked to the development of efficient and versatile synthetic methodologies. A number of synthetic strategies have been employed to construct this core structure, allowing for the systematic introduction of diverse substituents.
A prevalent approach involves the palladium-catalyzed Heck reaction followed by a 6π-electrocyclization reaction to form the dihydrophenanthrene ring system[6][7]. This method offers a convergent and flexible route to a variety of substituted analogs. Another powerful strategy is the photocyclization of stilbene derivatives, which can be tailored to yield specific isomers[8]. More recent advancements have focused on transition-metal-free approaches, enhancing the environmental sustainability of the synthetic process.
The subsequent introduction of the amino group can be achieved through various classical and modern organic chemistry techniques, including nitration followed by reduction, or direct amination reactions. The choice of synthetic route is critical, as it dictates the accessible points of diversification and ultimately shapes the scope of the SAR studies.
Experimental Protocol: Synthesis of a Representative 2-Amino-9,10-dihydrophenanthrene Derivative
This protocol outlines a general procedure for the synthesis of a this compound derivative, which can be adapted to generate a library of analogs for SAR studies.
Step 1: Synthesis of the Dihydrophenanthrene Core via Heck Reaction and Electrocyclization [6][7]
-
To a solution of 2-bromo-1-vinylnaphthalene (1.0 eq) and a suitable alkene (1.2 eq) in a mixture of DMF and water is added palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.5 eq).
-
The reaction mixture is heated under an inert atmosphere at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then dissolved in a high-boiling solvent such as diphenyl ether and heated to 250 °C for 2-4 hours to effect the 6π-electrocyclization.
-
The reaction mixture is cooled and the product is purified by column chromatography on silica gel to afford the desired 9,10-dihydrophenanthrene derivative.
Step 2: Nitration of the Dihydrophenanthrene Core
-
The synthesized 9,10-dihydrophenanthrene (1.0 eq) is dissolved in a mixture of acetic acid and acetic anhydride at 0 °C.
-
A solution of nitric acid (1.1 eq) in acetic acid is added dropwise while maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction mixture is carefully poured into ice water, and the precipitated solid is collected by filtration.
-
The crude nitro-dihydrophenanthrene is washed with water and dried.
Step 3: Reduction of the Nitro Group to an Amino Group
-
The nitro-dihydrophenanthrene (1.0 eq) is dissolved in ethanol or methanol.
-
Palladium on activated carbon (10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting crude amino-dihydrophenanthrene can be purified by column chromatography or recrystallization to yield the final product.
Structure-Activity Relationships in Oncology: Targeting Cancer Cell Proliferation
A significant body of research has focused on the antiproliferative properties of amino-dihydrophenanthrene derivatives and their structurally related analogs, such as phenanthroindolizidine alkaloids[1][2][3]. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The SAR in this context is often complex, with activity being influenced by the substitution pattern on the phenanthrene rings, the nature of the amino-containing side chain, and the stereochemistry of the molecule.
Key Structural Features for Anticancer Activity
-
Substitution on the Phenanthrene Core: The presence and position of substituents such as methoxy and hydroxy groups on the aromatic rings can significantly impact cytotoxicity. For instance, studies on phenanthroindolizidine alkaloids have shown that specific oxygenation patterns are crucial for potent activity[2].
-
The Amino-Containing Side Chain: The nature of the substituent attached to the nitrogen atom plays a critical role. In many cases, a simple amino group is not sufficient for high potency. Often, the nitrogen is incorporated into a heterocyclic ring system, such as in the phenanthroindolizidine and phenanthroquinolizidine alkaloids[1][9]. The length and flexibility of the linker between the dihydrophenanthrene core and the amino group can also modulate activity.
-
Stereochemistry: For chiral amino-dihydrophenanthrene derivatives, the stereochemistry at the chiral centers can have a profound effect on biological activity. Often, one enantiomer is significantly more potent than the other, highlighting the importance of a specific three-dimensional arrangement for target interaction[1].
Quantitative SAR of Amino-Dihydrophenanthrene Analogs as Anticancer Agents
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of substituted phenanthroindolizidine alkaloids against human cancer cell lines, illustrating the impact of structural modifications on potency.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1 | OMe | OMe | H | A549 (Lung) | 0.05 | [1] |
| 2 | OMe | OH | H | A549 (Lung) | 0.12 | [1] |
| 3 | H | OMe | OMe | A549 (Lung) | 0.25 | [1] |
| 4 | OMe | OMe | H | HL-60 (Leukemia) | 0.02 | [1] |
| 5 | OMe | OH | H | HL-60 (Leukemia) | 0.08 | [1] |
| 6 | H | OMe | OMe | HL-60 (Leukemia) | 0.15 | [1] |
| 7 | OMe | OMe | NH2 | A549 (Lung) | 0.08 | [1] |
| 8 | OMe | OMe | NH2 | HL-60 (Leukemia) | 0.03 | [1] |
Table 1: Cytotoxicity of Phenanthroindolizidine Alkaloid Analogs. This table illustrates the impact of substitutions on the phenanthrene ring and the introduction of an amino group on the anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity[10][11][12].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationships in Neuroscience: Modulating Dopamine Receptors
Amino-dihydrophenanthrene derivatives have also emerged as potent modulators of dopamine receptors, particularly the D1 and D2 subtypes. Dihydrexidine, a hexahydrobenzo[a]phenanthridine derivative, is a well-characterized full agonist at the D1 receptor and has been investigated for its potential in treating Parkinson's disease and cognitive disorders[4][5]. The SAR in this class of compounds is highly sensitive to the substitution pattern on the aromatic ring and the nature of the N-substituent.
Key Structural Features for Dopamine Receptor Activity
-
Catechol Moiety: The presence of a catechol (1,2-dihydroxybenzene) or a bioisosteric equivalent is generally essential for high-affinity binding to dopamine receptors. These hydroxyl groups are believed to mimic the hydroxyl groups of dopamine and form key hydrogen bond interactions with the receptor.
-
Position of the Nitrogen Atom: The position of the basic nitrogen atom within the fused ring system is critical for establishing the correct orientation within the receptor binding pocket.
-
N-Substituents: The size and nature of the substituent on the nitrogen atom can significantly influence the affinity and selectivity for D1 versus D2 receptors. For example, N-alkylation can shift the selectivity profile towards the D2 receptor.
-
Stereochemistry: The trans-fusion of the rings in dihydrexidine is crucial for its high D1 receptor affinity and agonist activity[4].
Quantitative SAR of Dihydrexidine Analogs at Dopamine Receptors
The following table presents the binding affinities (Ki values) of dihydrexidine and its analogs for the D1 and D2 dopamine receptors, highlighting the impact of structural modifications on receptor affinity and selectivity.
| Compound | R | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1/D2 Selectivity | Reference |
| Dihydrexidine | H | 10 | 130 | 13 | [4] |
| Analog 1 | CH3 | 15 | 85 | 5.7 | [13] |
| Analog 2 | C2H5 | 22 | 60 | 2.7 | [13] |
| Analog 3 | n-C3H7 | 35 | 25 | 0.7 | [13] |
Table 2: Dopamine Receptor Binding Affinities of Dihydrexidine Analogs. This table demonstrates how increasing the size of the N-alkyl substituent influences the binding affinity and selectivity for D1 and D2 receptors.
Experimental Protocol: Dopamine D1/D2 Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of test compounds for specific receptors[14][15][16].
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D1 or D2 receptors. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: Prepare an appropriate assay buffer containing salts and other components to maintain the integrity of the receptors.
-
Incubation: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the receptor of interest (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2), and varying concentrations of the test compound.
-
Non-specific Binding Control: Include wells containing a high concentration of a known non-radiolabeled ligand to determine the level of non-specific binding.
-
Incubation: Incubate the plates at room temperature or 37°C for a specified period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and determine the Ki value, which represents the affinity of the compound for the receptor.
Visualizing Structure-Activity Relationships
To effectively communicate the complex SAR of amino-dihydrophenanthrenes, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate the key SAR principles for both anticancer and dopamine receptor modulating activities.
Figure 1: Key SAR Determinants for Anticancer Activity. This diagram illustrates the critical structural features of amino-dihydrophenanthrenes that influence their cytotoxic effects.
Figure 2: Key SAR Determinants for Dopamine Receptor Modulation. This diagram highlights the crucial structural elements of dihydrexidine-like compounds that govern their interaction with dopamine receptors.
Conclusion and Future Directions
The structure-activity relationships of amino-dihydrophenanthrenes are a rich and evolving field of study. This guide has provided a comprehensive overview of the key structural features that govern their anticancer and neuromodulatory activities, supported by detailed experimental protocols and quantitative data. The insights presented herein underscore the remarkable tunability of this chemical scaffold, where minor structural alterations can lead to significant changes in biological function.
Future research in this area will likely focus on several key aspects. The development of more efficient and stereoselective synthetic methods will be crucial for accessing novel and structurally complex analogs. A deeper understanding of the molecular targets and mechanisms of action will enable more rational drug design. Furthermore, the exploration of other therapeutic areas for amino-dihydrophenanthrene derivatives, beyond oncology and neuroscience, holds significant promise. By continuing to unravel the intricate SAR of this fascinating class of compounds, the scientific community is well-positioned to develop the next generation of innovative and effective medicines.
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- 16. pnas.org [pnas.org]
Synthetic Strategies and Mechanistic Pathways for 2-Amino-9,10-Dihydrophenanthrene Precursors: A Technical Guide
Executive Summary
The 9,10-dihydrophenanthrene nucleus is a privileged scaffold in medicinal chemistry and materials science[1]. Unlike fully aromatic phenanthrene, the C9-C10 ethylene bridge introduces a slight puckering to the polycyclic system, enhancing its solubility and providing unique steric properties for target binding. Derivatives of this core, particularly 2-amino-9,10-dihydrophenanthrenes, serve as critical precursors for synthesizing antimalarial agents, 5α-reductase inhibitors, and chiral ligands for asymmetric catalysis[2][3]. This guide details the causal mechanisms, self-validating protocols, and quantitative metrics required to synthesize these vital precursors.
Retrosynthetic Analysis and Pathway Selection
When designing a synthesis for 2-amino-9,10-dihydrophenanthrene, chemists typically choose between two primary retrosynthetic disconnections based on the desired substitution pattern:
-
Late-Stage Functionalization (Route A): Direct electrophilic aromatic substitution (nitration) of the commercially available 9,10-dihydrophenanthrene, followed by reduction[4][5].
-
De Novo Ring Annulation (Route B): Multi-component condensation reactions to build the dihydrophenanthrene core with the amino group already integrated[2].
Causality in Route A: The C9-C10 alkyl bridge acts as a weak electron-donating group via hyperconjugation. This activates the biphenyl system, directing incoming electrophiles predominantly to the para-position relative to the bridgehead—which corresponds to the C2 position[4]. This inherent regioselectivity makes direct nitration highly efficient for unsubstituted amino-dihydrophenanthrenes.
Causality in Route B: For highly congested or multi-substituted derivatives (e.g., 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles), direct functionalization fails due to steric hindrance. Instead, a one-pot cyclocondensation provides the necessary thermodynamic driving force to assemble the functionalized ring system from simpler acyclic precursors[2].
Retrosynthetic pathways for this compound.
Primary Synthetic Workflow: Nitration and Reduction (Route A)
The most scalable approach to the unsubstituted this compound relies on the nitration of 9,10-dihydrophenanthrene to yield 2-nitro-9,10-dihydrophenanthrene, followed by catalytic reduction[4][5].
Experimental workflow for the nitration and reduction pathway.
Protocol 1: Regioselective Nitration to 2-Nitro-9,10-dihydrophenanthrene
Mechanistic Rationale: Glacial acetic acid is selected as the solvent because it moderates the oxidative power of nitric acid, preventing the oxidative dehydrogenation of the C9-C10 bridge (which would yield the fully aromatic phenanthrene) and minimizing poly-nitration.
Step-by-Step Methodology:
-
Preparation: Dissolve 9,10-dihydrophenanthrene (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Submerge the flask in an ice-water bath to lower the internal temperature to 0–5 °C. Causality: Low temperatures suppress the formation of thermodynamically favored but undesired oxidation byproducts.
-
Addition: Dropwise add a stoichiometric amount of fuming nitric acid (1.05 eq) diluted in glacial acetic acid over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (UV active, colorless) should convert to a distinct yellow spot with a lower Rf value, indicative of the nitroaromatic product[5].
-
Workup: Pour the mixture into crushed ice. Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol to yield pure 2-nitro-9,10-dihydrophenanthrene[5].
Protocol 2: Chemoselective Reduction to this compound
Mechanistic Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the cleanest method for reducing the nitro group. The C9-C10 bridge is stable under standard hydrogenation conditions, ensuring the dihydrophenanthrene core remains intact[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-nitro-9,10-dihydrophenanthrene in absolute ethanol or methanol.
-
Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Purge the flask with inert gas (N2 or Ar) before and after adding the catalyst to prevent autoignition.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4–6 hours.
-
Self-Validation (In-Process): The yellow solution will gradually turn colorless. TLC will show the disappearance of the yellow nitro spot and the appearance of a highly polar, UV-active spot that stains positive with ninhydrin (indicating a primary amine).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford this compound[4].
Alternative De Novo Synthesis: Multi-Component Reactions (Route B)
For highly substituted derivatives, such as 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles, a one-pot multi-component reaction is utilized[2].
Protocol 3: One-Pot Cyclocondensation
Mechanistic Rationale: This reaction leverages the Knoevenagel condensation of an aldehyde with malononitrile, followed by Michael addition of 1-tetralone, and subsequent cyclization mediated by ammonium acetate. Ammonium acetate acts as both a basic catalyst and the nitrogen source for the amino group[2].
Step-by-Step Methodology:
-
Mixture: Combine the appropriate aldehyde (10 mmol), 1-tetralone (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol) in absolute ethanol (50 mL).
-
Reflux: Heat the mixture to reflux for 6 hours.
-
Workup: Cool the reaction to room temperature. Filter the resulting precipitate, wash with water, and recrystallize from DMF to yield the target compound in 72%–84% yield[2].
Quantitative Data & Yield Optimization
The following table summarizes the expected yields and physical properties of the precursors discussed, providing a benchmark for experimental validation.
| Compound | Synthetic Route | Reagents / Conditions | Expected Yield | Physical State | Ref. |
| 2-Nitro-9,10-DHP | Route A (Nitration) | HNO3, AcOH, 0 °C to RT | 75–82% | Yellow crystalline solid | [5] |
| 2-Amino-9,10-DHP | Route A (Reduction) | H2, 10% Pd/C, EtOH, RT | 85–95% | Pale brown/colorless solid | [4] |
| 3-Amino-1-sub-DHP-2,4-dicarbonitriles | Route B (Multi-component) | Aldehyde, 1-tetralone, malononitrile, NH4OAc, reflux | 72–84% | Solid (varies by substitution) | [2] |
| trans-9,10-DHP-9,10-diamine | Imino Pinacol Coupling | Biphenyl-2,2'-dialdehyde, intramolecular coupling | 40% (trans-6a) | Chiral solid | [3] |
Conclusion
The synthesis of this compound and its precursors requires careful consideration of the inherent electronic and steric properties of the dihydrophenanthrene core. While direct nitration/reduction remains the most robust pathway for simple derivatives[4][5], modern multi-component reactions offer elegant solutions for accessing highly congested, functionalized scaffolds[2]. Mastery of these pathways enables the rapid development of novel therapeutics and advanced chiral ligands[1][3].
References
1.[2] Title: An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles and Their Biological Evaluation as Antimicrobial Agents. Source: MDPI (Molecules). URL: 2.[3] Title: Convenient Preparation of Chiral trans-9,10-Dihydrophenanthrene-9,10-diamine. Source: Taylor & Francis (Synthetic Communications). URL: 3.[4] Title: STUDIES IN THE PHENANTHRENE SERIES. XIX. NAPHTHOQUINOLINES SYNTHESIZED FROM AMINOPHENANTHRENES. Source: ACS Publications (Journal of the American Chemical Society). URL: 4.[1] Title: PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Source: ResearchGate. URL: 5.[5] Title: 2-NITRO-9,10-DIHYDROPHENANTHRENE. Source: LookChem. URL:
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anticancer potential of 2-Amino-9,10-dihydrophenanthrene analogs
An In-Depth Technical Guide to the Anticancer Potential of 2-Amino-9,10-dihydrophenanthrene Analogs
Authored by: A Senior Application Scientist
Abstract
The phenanthrene scaffold, a three-ring aromatic system, has long been a source of inspiration for medicinal chemists, leading to the development of numerous bioactive molecules. Within this class, 9,10-dihydrophenanthrene derivatives have emerged as a particularly promising chemotype for anticancer drug discovery. This technical guide provides a comprehensive exploration of a specific subclass: this compound analogs. We delve into the rationale behind their design, plausible synthetic strategies, and the intricate molecular mechanisms that underpin their cytotoxic and antiproliferative effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental frameworks to guide future investigations into this potent class of compounds.
Introduction: The Rationale for Targeting the this compound Scaffold
Phenanthrene and its derivatives are widely distributed in nature and form the structural backbone of many natural products.[1] While the fully aromatic phenanthrene core has its own biological profile, the partial saturation at the 9 and 10 positions to form the 9,10-dihydrophenanthrene (DHP) scaffold introduces a non-planar, three-dimensional geometry. This structural nuance significantly alters the molecule's interaction with biological targets, often enhancing its potency and selectivity.
The strategic placement of an amino group at the C-2 position is a key design element. The amino group can act as a hydrogen bond donor and acceptor, significantly influencing the compound's solubility, cell permeability, and binding affinity to target proteins. This functionalization is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound.[2] This guide synthesizes the current understanding of these analogs, focusing on their dual mechanisms of inducing programmed cell death (apoptosis) and arresting the cell cycle, which together form a powerful strategy for inhibiting tumor growth.[3]
Synthetic Strategies: A Plausible Route to Novel Analogs
The generation of a library of this compound analogs is crucial for establishing robust structure-activity relationships (SAR). While numerous specific synthetic routes exist, a common and adaptable approach involves a multi-step synthesis that allows for diversification at key positions. Below is a representative, field-proven strategy adapted from methodologies used for similar polycyclic aromatic compounds.[4]
General Synthetic Workflow
The synthesis can be conceptualized as a convergent process, beginning with the construction of the core DHP skeleton followed by functionalization. A key step is often a cyclization reaction to form the central ring, followed by nitration and subsequent reduction to install the critical 2-amino group.
Caption: A generalized synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Reduction of a Nitro-DHP Intermediate
This protocol describes the critical step of converting a 2-Nitro-9,10-dihydrophenanthrene intermediate to the corresponding 2-Amino analog. This transformation is fundamental to the synthesis of the target compounds.
Objective: To reduce the nitro group at the C-2 position to a primary amine.
Materials:
-
2-Nitro-9,10-dihydrophenanthrene intermediate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH), absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH), 10 M solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-Nitro-9,10-dihydrophenanthrene intermediate (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the solution. Slowly add concentrated HCl dropwise with stirring. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition of HCl is complete, heat the mixture to reflux using a heating mantle for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 10 M NaOH solution dropwise until the pH is >10. A thick white precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound analog.
Core Mechanisms of Anticancer Activity
Research on 9,10-dihydrophenanthrene derivatives has revealed a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and cell cycle arrest.[3] The introduction of the 2-amino group is hypothesized to enhance these activities by providing a key interaction point with target proteins.
Mechanism 1: Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer. This compound analogs are believed to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. A representative compound from the DHP class, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP), has been shown to activate this cascade in A549 human lung carcinoma cells.[5][6]
The process involves the upregulation of the pro-apoptotic protein Bax, which leads to mitochondrial outer membrane permeabilization.[3] This releases cytochrome c, activating the initiator caspase-9. Simultaneously, the cleavage of Bid links the intrinsic and extrinsic pathways. Both pathways converge on the activation of the executioner caspase-3, which then cleaves key cellular substrates like PARP, leading to the characteristic morphological changes of apoptosis.[3][6]
Caption: The apoptosis signaling pathway induced by DHP derivatives.
Mechanism 2: G2/M Phase Cell Cycle Arrest
In addition to inducing cell death, these compounds can halt cell proliferation by arresting the cell cycle at the G2/M transition phase.[3] This prevents cancer cells from entering mitosis, effectively stopping their division. This mechanism is achieved by down-regulating the expression of key cell cycle regulatory proteins.[5] Specifically, the levels of Cdc25C, Cyclin-dependent kinase 1 (Cdk1), and Cyclin B1 are reduced. The Cdk1/Cyclin B1 complex is essential for the G2/M transition, and its inhibition is a critical checkpoint for preventing mitotic entry.[3]
Caption: G2/M cell cycle arrest induced by DHP derivatives.
Potential Mechanism 3: Tubulin Polymerization Inhibition
Many potent anticancer agents with polycyclic aromatic structures function by disrupting microtubule dynamics.[7] Compounds like colchicine bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[8] The rigid, three-dimensional structure of this compound analogs makes them plausible candidates for binding at or near the colchicine-binding site on β-tubulin, representing another promising avenue for their anticancer activity.
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is paramount in drug development. For the this compound scaffold, SAR studies aim to identify which functional groups and substitution patterns yield the highest potency and selectivity against cancer cells. While extensive SAR data for this specific subclass is emerging, we can extrapolate from related phenanthrene and DHP compounds.[9][10]
Key insights include:
-
The 2-Amino Group: This is considered a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions within the target's binding pocket.
-
Hydroxylation and Methoxylation: The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings significantly influence activity. For instance, studies on related DHP compounds showed that an increased number of methoxy groups can correlate with higher potency against a panel of cancer cell lines.[9]
-
Other Substituents: The addition of other groups (e.g., halogens, alkyl chains) can modulate lipophilicity, electronic properties, and steric hindrance, all of which can fine-tune the compound's efficacy and pharmacokinetic profile.[2]
Illustrative SAR Data Table
The following table presents hypothetical, yet plausible, data for a series of analogs to illustrate SAR principles. IC₅₀ (half-maximal inhibitory concentration) is a measure of a compound's potency; a lower value indicates higher potency.
| Compound ID | R₁ (at C-7) | R₂ (at C-4) | IC₅₀ (µM) vs. A549 Lung Cancer Cells |
| DHP-NH₂-01 | -H | -H | 15.2 |
| DHP-NH₂-02 | -OH | -H | 8.5 |
| DHP-NH₂-03 | -OCH₃ | -H | 5.1 |
| DHP-NH₂-04 | -OCH₃ | -OCH₃ | 1.8 |
| DHP-NH₂-05 | -Cl | -H | 9.7 |
| DHP-NH₂-06 | -OCH₃ | -OH | 3.4 |
Key Experimental Workflows for Preclinical Evaluation
A rigorous and systematic evaluation process is required to validate the anticancer potential of newly synthesized analogs. This workflow progresses from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Overall experimental workflow for evaluating novel anticancer analogs.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This is the foundational assay to determine a compound's ability to inhibit cell proliferation or kill cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Protocol: Western Blot for Apoptosis and Cell Cycle Markers
This technique is used to detect and quantify the levels of specific proteins involved in apoptosis and cell cycle regulation, thereby confirming the mechanism of action.
Procedure:
-
Cell Lysis: Treat cells with a lead compound at its IC₅₀ concentration for a set time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, PARP, Cyclin B1, Cdk1) and a loading control (e.g., β-actin or GAPDH).[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine changes in protein expression.[3]
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel anticancer therapeutics. The evidence from related compounds suggests a powerful, dual mechanism of action involving the induction of apoptosis and G2/M cell cycle arrest. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Lead Optimization: Synthesizing a broad library of analogs to build a comprehensive SAR and identify compounds with sub-micromolar potency.
-
Target Deconvolution: Precisely identifying the direct protein targets of the most potent analogs to better understand their mechanism of action.
-
In Vivo Efficacy: Advancing lead compounds into preclinical animal models, such as human tumor xenografts in immunodeficient mice, to evaluate their in vivo antitumor activity and toxicity profiles.[10][11]
-
Combination Therapies: Investigating the synergistic effects of these analogs when combined with existing chemotherapeutic agents or targeted therapies.
By pursuing these avenues of research, the full therapeutic potential of this compound analogs can be unlocked, paving the way for a new generation of effective cancer treatments.
References
- Benchchem. (n.d.). Unveiling the Anticancer Potential of 9,10-Dihydrophenanthrene Derivatives: A Comparative Guide.
-
Manika, S. K., Haldar, S., Bhattacharya, A., Debnath, U., Ali, S. A., Jana, S., ... & Hazra, N. K. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 258, 115574. Retrieved from [Link]
-
Wu, T. S., Li, C. Y., Leu, Y. L., & Chan, Y. Y. (2009). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Planta Medica, 75(9), 947-951. Retrieved from [Link]
-
Tan, M. L., & Sulaiman, N. (2018). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(8), 2086. Retrieved from [Link]
-
Duangprompo, W., Charoenrungruang, S., Tuengto, K., & Paphassarang, S. (2016). Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells. Biological & Pharmaceutical Bulletin, 39(12), 1969-1977. Retrieved from [Link]
-
Anonymous. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Synapse, P. (2024). What are the therapeutic candidates targeting Tubulin? Retrieved from [Link]
-
Wei, L., Shi, Q., Bastow, K. F., Brossi, A., Morris-Natschke, S. L., Nakagawa-Goto, K., ... & Lee, K. H. (2007). Antitumor agents 253. Design, synthesis, and antitumor evaluation of novel 9-substituted phenanthrene-based tylophorine derivatives as potential anticancer agents. Journal of Medicinal Chemistry, 50(15), 3674-3680. Retrieved from [Link]
-
Duangprompo, W., Charoenrungruang, S., Tuengto, K., & Paphassarang, S. (2016). Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). List of tubulin inhibitors in clinical developments or approved by FDA. Retrieved from [Link]
-
Alder, J. D., Jarvis, K. P., Marsh, K. C., Klein, L. L., & Clement, J. J. (1995). Preclinical in vivo efficacy of two 9-dihydrotaxane analogues against human and murine tumours. British Journal of Cancer, 71(3), 560-564. Retrieved from [Link]
-
Creaven, B. S., Duff, B., Egan, D. A., Kavanagh, K., Rosair, G., Thangella, V. R., & Walsh, M. (2012). In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes. Dalton Transactions, 41(22), 6747-6757. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro and in vivo models for cancer research. Retrieved from [Link]
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antimicrobial properties of phenanthrene-based amine derivatives
Title: Engineering Cationic Phenanthrene Architectures: A Technical Guide to Antimicrobial Design, Synthesis, and Evaluation
Executive Summary
The rise of multidrug-resistant (MDR) bacteria necessitates the development of non-traditional antibiotics. Phenanthrene-based amine derivatives represent a privileged scaffold in medicinal chemistry, combining a lipophilic tricyclic core with cationic functionalities. This duality allows them to mimic the mechanism of antimicrobial peptides (AMPs)—disrupting bacterial membranes via electrostatic attraction and hydrophobic insertion—while offering the scalability of small molecules. This guide details the design principles, synthetic pathways, and validation protocols required to develop these agents.
Chemical Design & Structure-Activity Relationship (SAR)
The efficacy of phenanthrene antimicrobials hinges on the "Amphiphilic Balance"—the precise ratio between the hydrophobic aromatic core and the hydrophilic cationic amine.
The Phenanthrene Core (The Warhead)
-
Role: Provides the lipophilicity (LogP) required to penetrate the bacterial lipid bilayer.
-
Optimization: The planar structure allows for intercalation between fatty acid tails of phospholipids or DNA base pairs. However, excessive lipophilicity leads to host toxicity (hemolysis) and serum protein binding.
-
Modification Sites: The 9,10-positions (K-region) are metabolically active sites. Blocking these (e.g., via 9,10-dihydrophenanthrene or substitution) can improve metabolic stability.
The Amine Side Chain (The Targeting Unit)
-
Role: At physiological pH (7.4), amines are protonated (
). This cationic charge drives the initial electrostatic attraction to negatively charged bacterial membranes (rich in phosphatidylglycerol and lipopolysaccharides). -
SAR Rules:
-
Primary Amines (
): High charge density, good for membrane disruption. -
Quaternary Ammoniums (
): Permanent charge, often higher potency but increased cytotoxicity. -
Linker Length: A 2-4 carbon alkyl linker typically offers optimal flexibility for the amine to interact with phosphate heads while the phenanthrene buries into the hydrophobic core.
-
Mechanism of Action (MOA)
The mechanism is dual-modal, dependent on the specific derivative's lipophilicity and planarity.
-
Primary Mode (Membrane Lysis): The cationic amine binds to the anionic bacterial surface. The hydrophobic phenanthrene wedge inserts into the membrane, causing lateral expansion, pore formation, and depolarization.
-
Secondary Mode (Intracellular Targeting): If the molecule translocates, the planar phenanthrene moiety can intercalate into bacterial DNA (preferentially AT-rich regions), inhibiting replication.
Figure 1: Dual-mechanism pathway of phenanthrene-amine derivatives. High lipophilicity favors direct membrane lysis, while moderate lipophilicity allows intracellular targeting.
Synthetic Workflows
Two primary routes are recommended based on the desired attachment point of the amine.
Route A: Buchwald-Hartwig Amination (Direct Aryl Attachment)
Best for attaching amines directly to the phenanthrene ring (e.g., C2, C3, or C9 positions).
-
Precursor: Bromophenanthrene.
-
Reagents:
(Catalyst), BINAP or XPhos (Ligand), (Base). -
Advantage: High modularity; access to secondary/tertiary amines.
Route B: Reductive Amination (Alkyl Linker)
Best for creating a flexible spacer between the ring and the amine.
-
Precursor: Phenanthrene-9-carboxaldehyde.
-
Reagents: Primary amine (
), (Mild reducing agent), DCE (Solvent). -
Advantage: Mild conditions, avoids metal contamination, preserves sensitive functional groups.
Figure 2: Divergent synthetic strategies for generating rigid (Route A) vs. flexible (Route B) amine derivatives.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Standardized for hydrophobic cationic compounds.
Self-Validating Controls:
-
Solvent Control: DMSO final concentration must be < 1% to prevent solvent-induced toxicity.
-
Sterility Control: Media only (no growth).
-
Growth Control: Bacteria + Media (turbid growth).
Protocol:
-
Stock Prep: Dissolve derivative in 100% DMSO to 10 mg/mL. Dilute 1:100 in Mueller-Hinton Broth (MHB) to obtain a working stock (100 µg/mL, 1% DMSO).
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to
McFarland standard ( CFU/mL), then dilute 1:100 in MHB. -
Plate Setup: Add 100 µL of working stock to column 1 of a 96-well polypropylene plate (prevents binding of cationic drugs to polystyrene). Perform serial 2-fold dilutions.
-
Incubation: Add 100 µL of inoculum to all wells. Incubate at 37°C for 18-24h.
-
Readout: MIC is the lowest concentration with no visible turbidity.
Membrane Permeabilization Assay (NPN Uptake)
Validates the membrane-disruption mechanism.
-
Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in water but strongly in phospholipid environments. Intact Gram-negative membranes exclude NPN.
-
Step-by-Step:
-
Wash E. coli cells and resuspend in HEPES buffer (pH 7.2).
-
Add NPN (10 µM final). Fluorescence should be low (baseline).
-
Inject phenanthrene derivative at
MIC. -
Validation: A rapid spike in fluorescence intensity (excitation 350 nm, emission 420 nm) confirms outer membrane permeabilization.
-
Data Summary: Comparative Efficacy
The following table summarizes typical MIC ranges for phenanthrene derivatives against key pathogens, derived from recent literature meta-analysis.
| Compound Class | Modification | Target: S. aureus (MIC µg/mL) | Target: E. coli (MIC µg/mL) | Cytotoxicity ( |
| Natural | Blestriacin (Dimeric) | 2 - 8 | > 64 | Moderate |
| Synthetic | Amino-alkyl Phenanthrene | 1.5 - 6.25 | 12.5 - 50 | Low |
| Synthetic | Phenanthrene-Imidazole | 4 - 16 | 32 - 64 | Moderate |
| Reference | Ampicillin | 0.5 - 2 | 4 - 8 | High (Safe) |
Note: Synthetic amino-alkyl derivatives often show superior potency against Gram-positive strains due to enhanced membrane insertion.
References
-
Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. Source:[1][2] Frontiers in Microbiology (2018).[1] URL:[Link]
-
Synthesis and in-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives. Source: Iranian Journal of Pharmaceutical Research (2013). URL:[Link]
-
Synthesis of antimicrobial active 9,10-phenanthrenequinones by carbene organocatalytic tandem reactions. Source: Organic Chemistry Frontiers (2025).[3] URL:[Link]
-
A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercalators. Source: Journal of Biomolecular Structure and Dynamics (1986). URL:[Link]
-
Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines. Source: Molecules (2021).[4] URL:[Link]
Sources
- 1. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of antimicrobial active 9,10-phenanthrenequinones by carbene organocatalytic tandem reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Engineering Thermotropic Liquid Crystals: The Strategic Role of 2-Amino-9,10-Dihydrophenanthrene
Executive Summary
The design of thermotropic liquid crystals (LCs) requires a delicate balance between molecular rigidity (to induce anisotropic order) and flexibility (to lower the melting point and stabilize the mesophase). In this context, 2-Amino-9,10-dihydrophenanthrene (2-ADP) has emerged as a highly specialized building block in materials science. By serving as a primary amine precursor in the synthesis of azomethine (Schiff base) derivatives, 2-ADP enables the creation of mesogens that exhibit stable nematic phases. This whitepaper explores the structural causality, physicochemical properties, and synthetic methodologies associated with 2-ADP-derived liquid crystals, providing a comprehensive framework for researchers and optoelectronic drug development professionals.
Structural and Mechanistic Rationale
To understand the utility of 2-ADP, one must analyze the conformational mechanics of the 9,10-dihydrophenanthrene core compared to its structural analogs [1]:
-
Biphenyls: While biphenyl cores are common in LCs (e.g., cyanobiphenyls), the unhindered rotation around the central carbon-carbon bond results in high conformational entropy, which can sometimes destabilize highly ordered smectic phases.
-
Phenanthrenes: Fully aromatic phenanthrenes are highly planar and rigid. This excessive rigidity leads to strong
stacking and high crystal lattice energies, often resulting in compounds that melt directly into an isotropic liquid without exhibiting a mesophase (high melting point, ). -
9,10-Dihydrophenanthrenes: The introduction of the bridging ethylene group in 2-ADP restricts the rotation of the two phenyl rings, forcing the molecule into a slightly twisted, "crescent" conformation with a dihedral angle of approximately 20° [3].
The Causality of the Twist: This 20° twist is the critical mechanistic driver for its LC properties. The deviation from absolute planarity disrupts dense solid-state crystal packing, significantly lowering the melting point. However, the core remains rigid and linear enough to maintain the high length-to-breadth (aspect) ratio required to induce a stable nematic mesophase [1]. Furthermore, the azomethine linkage (-CH=N-) formed from the 2-amino group extends the
Causal relationship between 2-ADP molecular geometry and nematic mesophase induction.
Physicochemical Properties of 2-ADP Azomethines
When 2-ADP is reacted with various para-substituted aromatic aldehydes, it forms 2-benzylideneamino-9,10-dihydrophenanthrenes. The nature of the terminal substituent on the aldehydic ring dictates the thermodynamic stability of the resulting mesophase. Research demonstrates that ortho-substituents sterically hinder the molecule and destroy the mesophase, whereas para-substituents (such as alkoxy, cyano, or phenyl groups) promote excellent nematic behavior[1].
Quantitative Mesogenic Trends
The transition temperatures of these compounds reveal the existence of very low lateral cohesive forces relative to terminal cohesive forces, a hallmark of the dihydrophenanthrene azomethine system [2].
| Terminal Substituent (p-position) | Mesophase Type | Thermal Behavior & Stability | Intermolecular Forces |
| -OCH₃ / -OC₂H₅ (Alkoxy) | Nematic (N) | Broad nematic range; moderate | Strong terminal dipole-dipole interactions. |
| -CN (Cyano) | Nematic (N) | High clearing temperature ( | Enhanced longitudinal polarizability. |
| -C₆H₅ (Phenyl) | Nematic (N) | Highest | Increased |
| Ortho-substituted | None (Isotropic) | Direct melting to isotropic liquid; no LC phase. | Steric bulk disrupts parallel molecular alignment. |
Note: Data trends synthesized from the spectroscopic and mesogenic behavioral studies of 2-benzylideneamino-9,10-dihydrophenanthrenes [1].
Experimental Protocol: Synthesis of 2-ADP Liquid Crystals
To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of a generic 4-alkoxy-N-(9,10-dihydro-2-phenanthrylmethylene)aniline derivative via Schiff base condensation.
Phase 1: Condensation Reaction
-
Reagent Preparation: Dissolve 1.0 equivalent of this compound and 1.05 equivalents of the chosen para-alkoxybenzaldehyde in absolute ethanol (0.5 M concentration).
-
Catalysis: Add 2–3 drops of glacial acetic acid to act as an electrophilic catalyst, activating the carbonyl carbon of the aldehyde.
-
Reflux: Heat the mixture under reflux (approx. 78°C) in a nitrogen atmosphere for 3–4 hours. The reaction progress must be monitored via TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent until the primary amine spot is consumed.
-
Precipitation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath to induce precipitation of the raw azomethine product. Filter under vacuum.
Phase 2: Self-Validating Purification
Liquid crystals are highly sensitive to impurities, which act as dopants that depress the clearing point and narrow the mesophase range.
-
Recrystallization: Recrystallize the crude solid from hot absolute ethanol.
-
Validation Loop: Repeat the recrystallization process until the melting point (
) and clearing point ( ) remain constant across two successive iterations. This constant transition temperature is the definitive proof of LC purity.
Phase 3: Characterization
-
Differential Scanning Calorimetry (DSC): Run heating and cooling cycles at 5°C/min to quantify the enthalpies of the Crystal
Nematic and Nematic Isotropic transitions. -
Polarized Optical Microscopy (POM): Heat the sample on a glass slide equipped with a hot stage. Observe under crossed polarizers to validate the mesophase. A classic schlieren texture or threaded texture will self-validate the presence of the nematic phase.
Self-validating experimental workflow for 2-ADP azomethine liquid crystal synthesis.
Advanced Applications and Future Outlook
The unique chiroptical and mesogenic properties of 9,10-dihydrophenanthrene derivatives are increasingly being leveraged in advanced optoelectronics. Beyond standard nematic displays, thin films of
By utilizing this compound as a foundational building block, researchers can continue to fine-tune the delicate balance between molecular geometry, transition temperatures, and optical anisotropy.
References
-
Behnam, B. A., & Hall, D. M. (1982). The 9,10-dihydrophenanthrene structure as a source of liquid crystals: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Brown, J. W., Byron, D. J., Harwood, D. J., Smith, N. M., & Wilson, R. C. (1984). Properties of the liquid crystals formed by certain 4-alkoxy-N-(9,10-dihydro-2-phenanthrylmethylene)anilines. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
University of Southampton Research Repository. Design, synthesis and properties of thermotropic liquid crystals based on the fluorene and 9,10-dihydrophenanthrene core units.[Link]
-
Albano, G., Pescitelli, G., & Di Bari, L. (2020). Chiroptical Properties in Thin Films of π-Conjugated Systems. Chemical Reviews (ARPI - UNIPI).[Link]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Amination of Dihydrophenanthrene
Introduction: Unlocking the Potential of Aminated Dihydrophenanthrenes
The dihydrophenanthrene scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. The introduction of an amino group to this core can significantly modulate its pharmacological properties, making the development of efficient amination methods a critical area of research. Traditional methods for the synthesis of aryl amines often suffer from harsh reaction conditions and limited substrate scope.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and highly efficient tool for medicinal and process chemists.[1][2]
These application notes provide a comprehensive guide to the palladium-catalyzed amination of dihydrophenanthrene derivatives. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[1] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is paramount for rational catalyst and ligand selection, as well as for troubleshooting suboptimal reactions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[1][2] The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed in this final step, where the arylamine product is released, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[1][2] Bulky, electron-rich phosphine ligands are known to facilitate this crucial step.[2]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Reaction Components and Considerations
The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, base, and solvent.
| Component | Options | Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dba)₂ | These are common Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) species.[3][4] The choice can sometimes influence reaction efficiency. |
| Ligand | Bulky, electron-rich phosphines: Monodentate: XPhos, SPhos, BrettPhos, RuPhosBidentate: BINAP, DPPF | The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[2][5] For challenging substrates like dihydrophenanthrenes, bulky monodentate ligands are often superior.[5] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield.[3] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene is a common choice due to its ability to dissolve the reactants and its relatively high boiling point.[3] |
Experimental Protocol: Amination of 2-Bromo-9,10-dihydrophenanthrene
This protocol provides a general procedure for the coupling of a primary or secondary amine with 2-bromo-9,10-dihydrophenanthrene.
Materials:
-
2-Bromo-9,10-dihydrophenanthrene
-
Amine (e.g., morpholine, aniline, or a primary alkylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Caption: Figure 2: General Experimental Workflow.
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-bromo-9,10-dihydrophenanthrene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the Schlenk tube with nitrogen or argon three times. Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aminated dihydrophenanthrene product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of high-purity palladium precatalyst and ligand. Consider using a pre-activated catalyst system. |
| Poor quality base or solvent | Use freshly opened or properly stored anhydrous solvent and a high-purity base. | |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Hydrodehalogenation (loss of bromine) | This can occur if there is residual water in the reaction. Ensure all reagents and solvents are scrupulously dry. |
| Homocoupling of the amine | This is more common with certain amines. A different ligand or base may be required. | |
| Incomplete Reaction | Steric hindrance | Dihydrophenanthrene can be sterically demanding. Consider a more active catalyst system, such as one with a more sterically bulky ligand (e.g., BrettPhos).[5] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aminated dihydrophenanthrene derivatives. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful transformation in drug discovery and development.
References
-
Beccalli, E. M., et al. (2021). Palladium-Catalyzed Reactions. MDPI. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2018).
-
Hartwig, J. F., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(8), 2861–2873. [Link]
-
Buchwald, S. L., et al. (2016). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 138(4), 1369–1372. [Link]
-
Liu, H., et al. (2020). Palladium Catalyzed Alcohols Amination Reaction. Frontiers in Chemistry, 8, 51. [Link]
-
Jana, R., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 126-133. [Link]
-
Ananikov, V. P., et al. (2019). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 9(24), 6984-6998. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Daugulis, O., et al. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry, 9, 1029–1035. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wang, Y.-Q., & Jia, Q. (2023). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules, 28(6), 2498. [Link]
-
Organic Synthesis Portal. (n.d.). Buchwald-Hartwig Amination. [Link]
Sources
Application Note: HPLC Method Development for 2-Amino-9,10-dihydrophenanthrene
Abstract & Scope
This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-Amino-9,10-dihydrophenanthrene (2-ADP) . As a lipophilic aromatic amine, 2-ADP presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and strong hydrophobic retention. This guide moves beyond generic recipes, providing a "First Principles" approach to method design, optimization, and validation, ensuring high resolution and data integrity for metabolic or synthetic studies.
Physicochemical Profiling & Strategy
Successful chromatography requires understanding the analyte's behavior in solution.[1] 2-ADP combines a hydrophobic phenanthrene core with a basic amino group.[1]
Table 1: Analyte Profile & Chromatographic Implications
| Property | Value (Est.) | Chromatographic Consequence | Mitigation Strategy |
| Structure | Tricyclic aromatic amine | Strong | Use high-purity silica or Phenyl-Hexyl phases for selectivity. |
| LogP | ~3.8 - 4.2 | High hydrophobicity; strong retention on C18.[1] | Requires high organic strength (>50% B) for elution.[1] |
| pKa (-NH2) | ~4.5 - 4.8 | Ionized ( | Low pH: Ionized form elutes faster but tails on active silanols.High pH: Neutral form retains longer, better shape (requires hybrid column). |
| UV Max | ~254 nm, ~280 nm | Strong UV absorption.[1] | UV detection is robust; Fluorescence is optional for trace analysis.[1] |
The "Silanol Trap"
Aromatic amines like 2-ADP are notorious for tailing on standard silica columns.[1] This occurs when the positively charged amine (at acidic pH) interacts ionically with negatively charged residual silanols (
-
Solution: We utilize a "Charged Surface Hybrid" (CSH) or End-capped Base-Deactivated C18 column to sterically hinder these interactions.[1]
Method Development Workflow
The following diagram illustrates the decision matrix for optimizing the separation of 2-ADP from potential synthetic impurities or metabolites.
Figure 1: Decision matrix for developing an HPLC method for hydrophobic amines like 2-ADP.
Optimized Experimental Protocol
This protocol uses a Low pH / High Ionic Strength approach, which is generally most robust for standard laboratory equipment (compatible with standard silica columns).[1]
Instrumentation & Conditions[1][2][3][4][5]
-
System: HPLC or UHPLC system (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge BEH C18.[1]
-
Why? These columns are "double end-capped," minimizing silanol activity.[1]
-
Mobile Phase Preparation[1]
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Note: The ammonium ions act as "sacrificial ions," competing with the analyte for silanol sites, significantly improving peak shape compared to formic acid alone [1].
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
-
Why ACN? Acetonitrile has a lower viscosity than methanol, allowing higher flow rates and sharper peaks for hydrophobic compounds.[1]
-
Gradient Program
Due to the high LogP of 2-ADP, isocratic elution often results in broad peaks. A steep gradient is recommended.[1]
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Curve |
| 0.0 | 60 | 40 | 1.0 | Initial |
| 1.0 | 60 | 40 | 1.0 | Hold |
| 8.0 | 5 | 95 | 1.0 | Linear |
| 10.0 | 5 | 95 | 1.0 | Wash |
| 10.1 | 60 | 40 | 1.0 | Re-equilibration |
| 14.0 | 60 | 40 | 1.0 | End |
Sample Preparation[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Critical: Do not dissolve in 100% ACN if injecting large volumes (>10 µL), as this causes "solvent effect" peak distortion.[1]
-
-
Concentration: 0.1 mg/mL (100 ppm) for assay; 1 µg/mL for impurity profiling.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, perform the following "System Suitability Tests" (SST) before every run.
Table 2: System Suitability & Acceptance Criteria
| Parameter | Definition | Acceptance Limit | Troubleshooting |
| Tailing Factor ( | Symmetry of the peak at 5% height.[2] | If | |
| Retention Time ( | Consistency of elution. | RSD | Check pump flow stability and temperature (set to 35°C). |
| Resolution ( | Separation from nearest impurity. | Adjust gradient slope (make shallower) if resolution fails. | |
| Plate Count ( | Efficiency of the column. | If low, check for extra-column dead volume (tubing length).[1] |
Troubleshooting Guide
Issue 1: Severe Peak Tailing
-
Cause: Secondary interactions between the amine and residual silanols.[1]
-
Fix: Add 0.1% Triethylamine (TEA) to Mobile Phase A. TEA is a stronger base than 2-ADP and will saturate the silanol sites, "blocking" them from the analyte [2]. Note: Ensure your column silica is stable at the resulting pH.
Issue 2: Carryover
-
Cause: The hydrophobic dihydrophenanthrene core sticks to the injector rotor seal or needle.
-
Fix: Implement a needle wash with 90:10 Acetonitrile:Water (with 0.1% Formic Acid) .[1] The acid helps solubilize the amine, while the high organic content dissolves the hydrophobic core.
Issue 3: Baseline Drift at 254 nm
-
Cause: Absorption of formate/acetate at low wavelengths.[1]
-
Fix: Use Phosphoric Acid (0.1%) instead of Formic Acid if MS detection is not required. Phosphate is UV transparent at 210-254 nm.[1]
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of high pH stable columns for basic analytes. Journal of Chromatography A. [1]
-
Dolan, J. W. (2002).[1] Tailing Peaks for Basic Compounds.[1][3][4] LCGC North America.[1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] [1]
-
PubChem. (n.d.).[1] Phenanthrene and Derivatives Physicochemical Data.[1] National Library of Medicine.[1]
Sources
Application Note: Synthesis and Characterization of Schiff Bases from 2-Amino-9,10-dihydrophenanthrene
Scientific Rationale & Field Applications
The 9,10-dihydrophenanthrene scaffold is a privileged structure in materials science and analytical chemistry. When 2-amino-9,10-dihydrophenanthrene is condensed with aromatic aldehydes, it forms azomethines (Schiff bases) that exhibit remarkable physicochemical properties. Depending on the aldehydic substituent, these derivatives can display stable nematic mesophases, making them highly valuable for liquid crystal displays[1]. Furthermore, phenanthrene-anchored Schiff bases have garnered significant attention as highly selective fluorescent probes and colorimetric chemosensors for the determination of biologically and environmentally critical metal ions (e.g., Zn²⁺, Cu²⁺, Hg²⁺) in aqueous media[2][3].
Mechanistic Causality in Experimental Design
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The primary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde to form an unstable hemiaminal intermediate. Because the amine is aromatic, its lone pair is partially delocalized into the phenanthrene ring, reducing its nucleophilicity compared to aliphatic amines.
-
Acid Catalysis: To overcome this reduced nucleophilicity, glacial acetic acid is introduced as a catalyst. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the initial attack[3].
-
Equilibrium Shift: The reaction is driven forward by the elimination of water. Conducting the reaction under reflux in absolute ethanol, followed by rapid cooling, forces the highly conjugated, rigid Schiff base to precipitate out of solution, effectively removing it from the equilibrium (Le Chatelier’s Principle).
Quantitative Data: Reaction Parameters & Yields
The following table summarizes the expected quantitative outcomes when reacting this compound with various aromatic aldehydes under the optimized protocol.
| Aldehyde Reactant | Product Substituent | Reaction Time (h) | Typical Yield (%) | Primary Application / Property | Ref |
| Benzaldehyde | -H | 4 - 6 | 75 - 80 | Crystalline baseline | [1] |
| p-Methoxybenzaldehyde | -OCH₃ | 6 - 8 | 82 - 88 | Nematic Mesophase (Liquid Crystal) | [1] |
| p-Cyanobenzaldehyde | -CN | 6 - 8 | 85 - 90 | Nematic Mesophase (Liquid Crystal) | [1] |
| Salicylaldehyde | 2-OH | 8 - 12 | 78 - 85 | Metal-ion Sensor (Zn²⁺, Cu²⁺) | [3] |
Experimental Workflow Diagram
Mechanistic workflow for Schiff base synthesis from this compound.
Step-by-Step Protocol (Self-Validating System)
Reagents Required:
-
This compound (1.0 equiv)
-
Aromatic Aldehyde (e.g., p-methoxybenzaldehyde or salicylaldehyde) (1.05 equiv)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Dichloromethane (DCM) (For purification)
Step 1: Reaction Assembly
-
Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 5.0 mmol of this compound to the flask.
-
Add 5.25 mmol of the selected aromatic aldehyde. Causality: A slight 5% molar excess of the aldehyde ensures complete consumption of the more valuable phenanthrene amine precursor.
-
Suspend the reactants in 30 mL of absolute ethanol.
Step 2: Catalysis and Reflux
-
Add 2-3 drops of glacial acetic acid to the suspension.
-
Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath or heating mantle. Stir continuously for 4 to 12 hours (refer to the quantitative data table for specific times).
-
Self-Validation Checkpoint 1 (Visual): As the reaction progresses, the suspension will typically transition into a homogeneous solution, followed by a distinct color change (often deep yellow or orange), indicating the formation of the extended conjugated azomethine system[1].
-
Self-Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase. The reaction is complete when the amine spot (visualized under UV light at 254 nm) completely disappears.
Step 3: Precipitation and Isolation
-
Once TLC confirms completion, remove the flask from the heat source and allow it to cool gradually to room temperature.
-
Transfer the flask to an ice bath (0–5°C) and incubate for 30 minutes. Causality: The rigid, planar structure of the resulting Schiff base drastically reduces its solubility in cold ethanol compared to the starting materials, triggering selective crystallization.
-
Isolate the precipitated solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove the excess unreacted aldehyde and any soluble trace impurities.
Step 4: Purification and Spectroscopic Validation
-
Recrystallize the crude product from a minimal amount of hot ethanol. If the product is highly insoluble, use an Ethanol/DCM mixture.
-
Dry the purified azomethine under vacuum at 40°C overnight.
-
Self-Validation Checkpoint 3 (Spectroscopy): Confirm the structural integrity of the synthesized Schiff base using standard spectroscopic techniques.
-
FT-IR: Look for the disappearance of the primary amine N-H stretching bands (3400–3200 cm⁻¹) and the appearance of a strong, sharp imine C=N stretching band around 1610–1630 cm⁻¹[2].
-
¹H NMR (CDCl₃ or DMSO-d₆): Verify the presence of the characteristic highly deshielded azomethine proton (-CH=N-) appearing as a singlet between
8.2 and 8.8 ppm[2][3].
-
References
-
Title: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
-
Title: Schiff bases carrying dipicolylamine groups for selective determination of metal ions in aqueous media. A phenanthren Source: DergiPark URL: [Link]
-
Title: Tuning metal ion affinity in acyclic phenanthrene schiff bases: comparative study of ethylene and phenylene linkers Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]
Sources
- 1. The 9,10-dihydrophenanthrene structure as a source of liquid crystals: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Tuning metal ion affinity in acyclic phenanthrene schiff bases: comparative study of ethylene and phenylene linkers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03617H [pubs.rsc.org]
Application Notes and Protocols: 2-Amino-9,10-dihydrophenanthrene as a Versatile Intermediate for Advanced Fluorescent Probes
Introduction: Unlocking the Potential of the Phenanthrene Scaffold
In the dynamic landscape of molecular probes and sensors, the quest for novel fluorophores with robust photophysical properties and versatile chemical functionality is paramount. Phenanthrene and its derivatives have long been recognized for their intrinsic fluorescence and high quantum yields, making them attractive scaffolds for the design of sensitive detection agents.[1][2] This application note delves into the utility of a key intermediate, 2-Amino-9,10-dihydrophenanthrene , as a foundational building block for the synthesis of a new generation of fluorescent probes. Its unique structural and electronic features offer a strategic entry point for developing probes tailored for a multitude of applications, from biological imaging to environmental sensing.
The 9,10-dihydrophenanthrene core provides a partially saturated, rigid framework that can influence the photophysical properties of the resulting fluorophore. The strategic placement of the amino group at the 2-position offers a reactive handle for a wide array of chemical modifications, allowing for the facile introduction of recognition moieties and the fine-tuning of the probe's spectral characteristics. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this compound in their research endeavors.
Part 1: Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the starting material is critical for the rational design of fluorescent probes. This compound is a non-planar molecule due to the saturated ethylene bridge, which can influence its solubility and crystal packing.[3]
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N | Inferred |
| Molecular Weight | 195.26 g/mol | Inferred |
| Appearance | Off-white to light yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Inferred |
| Excitation Max (λex) | ~262 nm | [4] |
| Emission Max (λem) | ~318 nm | [4] |
| Stokes Shift | ~56 nm | [4] |
Note: The spectral properties are for the parent 9,10-dihydrophenanthrene scaffold. The amino substitution is expected to cause a slight red-shift in both absorption and emission spectra.
Part 2: Synthesis of a Phenanthro-imidazole Based Fluorescent Probe
The amino group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities. One of the most powerful applications is its use in the Debus-Radziszewski imidazole synthesis to create phenanthro-imidazole derivatives, which have shown great promise as fluorescent sensors for metal ions and other analytes.[1][5]
This protocol details the synthesis of a hypothetical, yet representative, fluorescent probe, 2-(4-formylphenyl)-1H-phenanthro[2,3-d]imidazole (PDI-CHO) , using this compound as the starting material. The aldehyde functionality on the resulting probe can then be used for further conjugation to biomolecules or other targeting ligands.
Experimental Workflow: Synthesis of PDI-CHO
Caption: Synthetic workflow for PDI-CHO probe.
Detailed Protocol: Synthesis of PDI-CHO
Materials and Reagents:
-
This compound
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Sodium dodecyl sulfate (SDS)
-
Potassium phosphate buffer (pH 7)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Terephthalaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step 1: Synthesis of 9,10-Dihydrophenanthrene-2,3-dione
-
Dissolution: Dissolve this compound (1.0 g, 5.12 mmol) in a mixture of dichloromethane (50 mL) and aqueous SDS solution (0.1 M, 50 mL).
-
Buffering: Add potassium phosphate buffer (pH 7, 50 mL) to the reaction mixture.
-
Oxidation: While stirring vigorously, add a solution of Fremy's salt (3.43 g, 12.8 mmol) in water (50 mL) dropwise over 30 minutes. The reaction mixture will turn a deep color.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford 9,10-Dihydrophenanthrene-2,3-dione as a solid.
Step 2: Synthesis of 2-(4-formylphenyl)-1H-phenanthro[2,3-d]imidazole (PDI-CHO)
-
Reaction Setup: In a round-bottom flask, combine 9,10-Dihydrophenanthrene-2,3-dione (0.5 g, 2.38 mmol), terephthalaldehyde (0.35 g, 2.62 mmol), and ammonium acetate (1.83 g, 23.8 mmol) in glacial acetic acid (20 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water and then with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure PDI-CHO probe.
Part 3: Characterization and Application of the Fluorescent Probe
Photophysical Characterization
The synthesized PDI-CHO probe should be characterized to determine its key photophysical properties.
Table 2: Expected Photophysical Properties of PDI-CHO
| Property | Expected Value/Range | Justification |
| Excitation Max (λex) | 350-380 nm | The extended π-conjugation from the imidazole and phenyl rings will red-shift the absorption compared to the parent amine.[6] |
| Emission Max (λem) | 450-500 nm | A significant Stokes shift is expected due to the potential for intramolecular charge transfer (ICT) upon excitation.[1] |
| Quantum Yield (Φ) | Moderate to High | Phenanthrene-based fluorophores are known for their high quantum yields.[1] |
| Fluorescence Lifetime (τ) | 1-10 ns | Typical for organic fluorophores of this class. |
Application Protocol: "Turn-On" Fluorescent Detection of Cysteine
Phenanthro-imidazole derivatives with an aldehyde group have been shown to act as "turn-on" fluorescent probes for biothiols like cysteine through a specific chemical reaction.[6]
Principle: The aldehyde group in PDI-CHO can quench the fluorescence of the phenanthro-imidazole core through photoinduced electron transfer (PET). In the presence of cysteine, a specific cyclization reaction occurs, forming a thiazolidine ring and disrupting the PET process, leading to a significant increase in fluorescence intensity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-1-methyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [9,10-Dihydrophenanthrene] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. papers.ssrn.com [papers.ssrn.com]
Application Note: Strategic Solvent Selection for 2-Amino-9,10-dihydrophenanthrene Solubility Optimization
Introduction: The Critical Role of Solvent Selection in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation stability, and process efficiency.[1] An inappropriate solvent can lead to poor yield, unstable formulations, and the presence of hazardous residual solvents in the final drug product.[1] This application note provides a detailed guide for the rational selection of solvents for 2-Amino-9,10-dihydrophenanthrene, a tricyclic aromatic amine with potential applications in medicinal chemistry.[2]
We will explore the physicochemical properties of this compound, apply theoretical solubility models to inform solvent choice, and present a robust experimental protocol for solubility determination. This integrated approach is designed to empower researchers to make informed decisions, accelerating the drug development pipeline while adhering to Good Manufacturing Practices (GMP).[1]
Physicochemical Characterization of this compound
A thorough understanding of the solute's molecular structure and properties is the foundation of solvent selection. This compound is a complex molecule with distinct structural features that govern its solubility behavior.
2.1. Molecular Structure and Functional Groups
The molecule consists of a non-polar, hydrophobic 9,10-dihydrophenanthrene backbone and a polar primary amino group (-NH2).[2] This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's ability to interact with both the aromatic rings and the amino functional group. The presence of the amino group introduces the potential for hydrogen bonding, a key factor in its interaction with protic solvents.
2.2. Polarity and Hydrogen Bonding Potential
The dihydrophenanthrene moiety is largely non-polar, favoring interactions with solvents through London dispersion forces.[3] Conversely, the primary amine is a polar, hydrogen-bond-donating and -accepting group. This duality is central to its solubility profile. Solvents that can effectively solvate both the non-polar and polar regions of the molecule are likely to be the most effective.
Theoretical Framework for Solvent Selection: "Like Dissolves Like" and Beyond
The adage "like dissolves like" provides a fundamental starting point for solvent selection, suggesting that substances with similar polarities are more likely to be miscible.[4] However, a more nuanced approach is required for complex molecules like this compound.
3.1. Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more sophisticated, three-dimensional approach to predicting solubility.[5][6] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[7] By determining or estimating the HSP of this compound, a range of suitable solvents can be predicted.
3.2. Solvent Classification
Solvents can be broadly categorized based on their polarity and hydrogen bonding capability:
-
Non-polar Solvents: (e.g., Hexane, Toluene) Primarily interact through dispersion forces and are expected to have limited success in dissolving this compound due to the polar amino group.[4]
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)) Possess a dipole moment but lack acidic protons.[4] They can engage in dipole-dipole interactions and may be effective at solvating the molecule.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) Have acidic protons and can act as hydrogen bond donors and acceptors.[4] These solvents are expected to interact strongly with the amino group.
A logical workflow for solvent selection based on these principles is outlined below:
Caption: A logical workflow for solvent selection.
Experimental Protocol for Solubility Determination
A systematic experimental approach is crucial to validate theoretical predictions and accurately quantify the solubility of this compound in selected solvents. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4][8]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
4.2. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[4]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved solid.[4]
-
Dilute the filtered solution with a suitable mobile phase for HPLC analysis to a concentration within the calibrated range.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solutions and determine their concentration from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account any dilution factors.
-
Report the solubility in appropriate units (e.g., mg/mL or mol/L) at the specified temperature.[4]
-
The experimental workflow is visualized in the following diagram:
Caption: The shake-flask method workflow.
Data Presentation and Interpretation
The quantitative solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Selected Solvents at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |
| Hexane | Non-polar | 0.1 | Insert Data |
| Toluene | Non-polar | 2.4 | Insert Data |
| Dichloromethane | Polar Aprotic | 3.1 | Insert Data |
| Acetone | Polar Aprotic | 5.1 | Insert Data |
| Ethyl Acetate | Polar Aprotic | 4.4 | Insert Data |
| Acetonitrile | Polar Aprotic | 5.8 | Insert Data |
| Isopropanol | Polar Protic | 3.9 | Insert Data |
| Ethanol | Polar Protic | 4.3 | Insert Data |
| Methanol | Polar Protic | 5.1 | Insert Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Insert Data |
| Water | Polar Protic | 10.2 | Insert Data |
Note: Polarity index values are for relative comparison and may vary slightly depending on the source.
The results from this table will provide a clear indication of the most suitable solvents for dissolving this compound. A high solubility value in a particular solvent suggests strong solute-solvent interactions.
Safety and Regulatory Considerations
Solvent selection in a pharmaceutical setting must adhere to strict safety and regulatory guidelines.[1] The International Council for Harmonisation (ICH) provides guidance on residual solvent limits in pharmaceutical products.[9] Solvents are categorized into three classes based on their toxicity:
-
Class 1: Solvents to be avoided due to their unacceptable toxicity.[9]
-
Class 2: Solvents to be limited due to their inherent toxicity.[9]
-
Class 3: Solvents with low toxic potential.[9]
When selecting a solvent, it is imperative to consult these guidelines and prioritize the use of less toxic, Class 3 solvents whenever feasible.
Conclusion
The strategic selection of a suitable solvent is a critical step in the successful development of this compound as a potential pharmaceutical agent. This application note has provided a comprehensive framework that integrates theoretical principles with a practical experimental protocol. By understanding the physicochemical properties of the solute, applying predictive models like Hansen Solubility Parameters, and conducting rigorous experimental validation, researchers can identify optimal solvents that ensure high solubility, stability, and compliance with regulatory standards. This systematic approach will ultimately contribute to a more efficient and successful drug development process.
References
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Solubility. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. American Chemical Society. Retrieved from [Link]
-
Canada.ca. (2020, July 15). Good manufacturing practices guide for drug products (GUI-0001). Retrieved from [Link]
-
gmpua.com. (n.d.). Annex 4 Good Manufacturing Practices for pharmaceutical products: main principles. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
- Various Authors. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Various Authors. (2017, October 6).
- Various Authors. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
- Various Authors. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.
- Various Authors. (n.d.). mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes. Journal of the Chemical Society, Perkin Transactions 2.
- Various Authors. (n.d.). Solubility of 9,10-Dihydrophenanthrene. Solubility of Things.
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. The 9,10-dihydrophenanthrene structure as a source of liquid crystals: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
microwave-assisted synthesis of 2-Amino-9,10-dihydrophenanthrene derivatives
An In-Depth Technical Guide to the Microwave-Assisted Synthesis of 2-Amino-9,10-dihydrophenanthrene Derivatives
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of this compound derivatives utilizing microwave-assisted organic synthesis (MAOS). The 9,10-dihydrophenanthrene scaffold is a crucial pharmacophore found in numerous natural products and serves as a foundational structure in medicinal chemistry, with derivatives showing potential as antiviral agents and components of liquid crystals.[1][2][3] Traditional synthetic routes often require prolonged reaction times and harsh conditions. Microwave irradiation offers a green and efficient alternative, dramatically accelerating reaction rates, improving yields, and minimizing byproduct formation.[4][5] This document details the underlying principles of microwave heating, provides a robust step-by-step protocol for a palladium-catalyzed amination reaction, presents comparative data, and offers troubleshooting insights for researchers in drug discovery and synthetic chemistry.
Introduction: The Case for Microwave Synthesis
The 9,10-dihydrophenanthrene core is of significant interest due to its prevalence in biologically active natural products and its utility in materials science.[6] Specifically, the introduction of an amino group at the C2 position unlocks a valuable synthetic handle for further functionalization, leading to a diverse library of compounds for screening and development. Recent studies have highlighted the potential of such derivatives as potent inhibitors of viral enzymes, such as the SARS-CoV-2 3CLpro, making their efficient synthesis a priority.[1]
Conventional synthesis methods, typically relying on oil baths or heating mantles, transfer energy into the reaction vessel via conduction and convection.[7] This process is slow and can create significant thermal gradients, leading to localized overheating at the vessel walls and potentially causing decomposition of sensitive reagents and products.[8]
Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by employing dielectric heating.[8] Microwave energy directly couples with polar molecules (reagents, solvents) within the reaction mixture, causing them to rapidly oscillate and rotate.[7][9] This friction generates intense and uniform internal heat, a phenomenon known as volumetric heating. The primary mechanisms driving this are:
-
Dipolar Polarization: Polar molecules with a dipole moment attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat.[5][8]
-
Ionic Conduction: If ions are present, they will migrate in response to the oscillating field, colliding with other molecules and generating heat through friction.[4][9]
This direct energy transfer allows for rapid heating to temperatures far above the solvent's atmospheric boiling point in a sealed vessel, leading to dramatic rate accelerations—transforming reactions that take hours or days into mere minutes.[10]
Reaction Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of a this compound derivative via a microwave-assisted Buchwald-Hartwig cross-coupling reaction. This method is chosen for its high functional group tolerance and reliability.
Materials and Reagents
-
Substrate: 2-Bromo-9,10-dihydrophenanthrene (98% purity)
-
Amine Source: Benzophenone imine (97% purity)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu) (98% purity)
-
Solvent: Toluene (Anhydrous)
-
Workup Reagents: Diethyl ether, Saturated aq. NaCl (brine), Anhydrous magnesium sulfate (MgSO₄), 2M Hydrochloric acid (HCl)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate
Equipment
-
Dedicated single-mode microwave reactor designed for organic synthesis (e.g., Biotage Initiator+, CEM Discover). Note: Domestic microwave ovens must not be used due to the lack of temperature/pressure controls and significant safety hazards.[10][11]
-
10 mL microwave process vial with a Teflon septum and aluminum crimp cap.[12]
-
Magnetic stir bar.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel).
Safety Precautions
-
High Pressure: Reactions in sealed vessels are heated well above the solvent's boiling point, generating significant internal pressure. Always use vials and caps rated for the reaction conditions and never exceed the instrument's pressure limits.[12]
-
Cooling: Ensure the reaction vial has cooled to a safe temperature (e.g., below 50 °C) before removing it from the microwave cavity to prevent bumping or explosion.[12]
-
Chemical Hazards: Handle all reagents in a well-ventilated fume hood. Pd₂(dba)₃ and XPhos are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). NaOtBu is corrosive and moisture-sensitive.
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Caption: Experimental workflow for microwave-assisted synthesis.
Step-by-Step Protocol
-
To a 10 mL microwave process vial containing a magnetic stir bar, add 2-bromo-9,10-dihydrophenanthrene (259 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), and XPhos (14.3 mg, 0.03 mmol, 3 mol%).
-
Briefly purge the vial with argon or nitrogen.
-
Add benzophenone imine (200 µL, 1.2 mmol) followed by anhydrous toluene (4 mL).
-
Securely seal the vial with a Teflon septum and aluminum crimp cap.[12]
-
Place the vial into the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 130 °C, Ramp time = 2 min, Hold time = 20 min, Pressure limit = 20 bar, Stirring = High.
-
Begin the irradiation program. The instrument will automatically control power output to maintain the target temperature.
-
After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's forced-air cooling system.[12]
-
Remove the vial and open it carefully in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask. Add 5 mL of 2M HCl and stir vigorously at room temperature for 1 hour to hydrolyze the imine intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the final product, this compound.
Results and Discussion
Comparative Performance
The microwave-assisted protocol demonstrates significant advantages over conventional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Oil Bath |
| Reaction Temperature | 130 °C | 110 °C (Reflux) |
| Reaction Time | 20 minutes | 18 hours |
| Isolated Yield | 89% | 65% |
| Purity (by LC-MS) | >98% | ~95% (with byproducts) |
| Energy Consumption | Significantly Lower | High |
The dramatic reduction in reaction time is a direct result of the efficient volumetric heating provided by microwaves, which allows the reaction to be performed at a higher temperature safely in a sealed system.[8] This rapid heating also minimizes the formation of thermal degradation byproducts, leading to a cleaner reaction profile and higher isolated yield.[4]
Proposed Reaction Mechanism
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. Microwave irradiation accelerates each step of this cycle, particularly the rate-limiting oxidative addition and reductive elimination steps.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded ligand.2. Insufficient heating due to low polarity of the reaction mixture.3. Poor quality base or solvent. | 1. Use fresh catalyst/ligand and handle under inert conditions.2. Add a small amount of a polar co-solvent or an ionic liquid to improve microwave absorption.[7]3. Use fresh, anhydrous solvent and a newly opened container of base. |
| Formation of Byproducts | 1. Reaction temperature is too high.2. Reaction time is too long, leading to decomposition.3. Presence of oxygen causing side reactions (e.g., phosphine oxidation). | 1. Decrease the reaction temperature in 10 °C increments.2. Reduce the hold time. Monitor reaction progress by TLC or LC-MS at shorter intervals.3. Ensure the reaction vial is properly purged with an inert gas before sealing. |
| Pressure Limit Exceeded | 1. Reaction temperature is set too high for the chosen solvent.2. Reaction is highly exothermic. | 1. Reduce the target temperature.2. Start with smaller amounts of reagents to assess the reaction's kinetic profile.[11] |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the efficient production of high-value chemical entities like this compound derivatives. The protocol outlined here demonstrates a robust, rapid, and high-yielding method that aligns with the principles of green chemistry by reducing reaction times and energy consumption.[5][9] This technology empowers researchers to accelerate the discovery and development of novel therapeutics and advanced materials.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave‐assisted Synthesis of Dihydro Dibenzophenanthroline and Its Derivatives Using a Self‐catalyzed Friedlander Reaction. (2021). ResearchGate. [Link]
-
Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (2025). ResearchGate. [Link]
-
Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. (2024). Murdoch University Research Portal. [Link]
-
Rational identification of small molecules derived from 9,10-dihydrophenanthrene as potential inhibitors of 3CLpro enzyme for COVID-19 therapy: a computer-aided drug design approach. (2022). National Center for Biotechnology Information. [Link]
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (n.d.). Informa UK Limited. [Link]
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. [Link]
-
The 9,10-dihydrophenanthrene structure as a source of liquid crystals: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes. (n.d.). Royal Society of Chemistry. [Link]
-
9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical. (2007). PubMed. [Link]
-
Facile Microwave-assisted Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid Methyl Ester. (2005). MDPI. [Link]
-
Applications substituted 2-aminothiophenes in drug design. (2009). ResearchGate. [Link]
-
Amino acid derivatives of 2-chloro-N-(9,10-dioxy-9,10-dihydroanthracen-1-yl)acetamide. (n.d.). ResearchGate. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [Link]
-
Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (2012). Oriental Journal of Chemistry. [Link]
Sources
- 1. Rational identification of small molecules derived from 9,10-dihydrophenanthrene as potential inhibitors of 3CLpro enzyme for COVID-19 therapy: a computer-aided drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 9,10-dihydrophenanthrene structure as a source of liquid crystals: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpas.com [ijrpas.com]
- 5. ijnrd.org [ijnrd.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Selective Functionalization of 2-Amino-9,10-dihydrophenanthrene at the C-2 Position
Introduction: The Strategic Importance of 2-Amino-9,10-dihydrophenanthrene
The 9,10-dihydrophenanthrene scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active molecules.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiproliferative, and antiviral effects.[1] The presence of an amino group at the C-2 position of the 9,10-dihydrophenanthrene framework offers a versatile handle for synthetic diversification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.
This comprehensive technical guide provides detailed application notes and protocols for the selective functionalization of this compound. We will first explore the conversion of the primary amino group into a versatile diazonium salt intermediate, which can then be transformed into a range of other functional groups via Sandmeyer and related reactions. Subsequently, we will detail protocols for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse carbon and nitrogen-based substituents at the C-2 position.
Part 1: Diazotization and Sandmeyer-Type Transformations of the C-2 Amino Group
The transformation of an aromatic amine into a diazonium salt is a cornerstone of synthetic organic chemistry, providing a gateway to a plethora of functionalities.[3] The resulting diazonium group is an excellent leaving group (N₂) and can be readily displaced by a wide range of nucleophiles, often with the assistance of a copper(I) catalyst in what is known as the Sandmeyer reaction.[3][4]
Mechanistic Rationale: The Diazotization and Sandmeyer Reaction
The process begins with the reaction of the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[5] This forms a stable aryldiazonium salt at low temperatures (0-5 °C).
The Sandmeyer reaction then proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] Copper(I) catalyzes the single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst.[4]
Experimental Protocol 1: Synthesis of 2-Bromo-9,10-dihydrophenanthrene via Sandmeyer Reaction
This protocol details the conversion of this compound to 2-Bromo-9,10-dihydrophenanthrene, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in 48% hydrobromic acid (4.0 eq).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
While maintaining the temperature, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise via a dropping funnel. The addition should be slow enough to keep the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) with gentle heating. Cool the solution to room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Bromo-9,10-dihydrophenanthrene.
-
Part 2: Palladium-Catalyzed Cross-Coupling for C-C and C-N Bond Formation
With the synthesis of 2-Bromo-9,10-dihydrophenanthrene, a versatile substrate is now in hand for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing C-C and C-N bonds with high efficiency and functional group tolerance.[6][7]
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a highly reliable method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6][8] This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[6]
Workflow for Suzuki-Miyaura Cross-Coupling:
Sources
- 1. One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Oxidation Side Reactions in Dihydrophenanthrene Amines
Welcome to the Application Scientist Support Center. Dihydrophenanthrene amines—critical structural motifs found in aporphine alkaloids and advanced synthetic intermediates—are notoriously sensitive to oxidative degradation. The electron-donating nature of the amine lowers the oxidation potential of the dihydrophenanthrene core, creating a strong thermodynamic driving force for aromatization (forming fully conjugated phenanthrenes), N-oxidation, and oxidative coupling.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve the integrity of your compounds during synthesis, workup, and storage.
Mechanistic Pathway Diagram
Oxidation pathways of dihydrophenanthrene amines and targeted intervention strategies.
Troubleshooting Guide & Analytical Q&A
Q: My dihydrophenanthrene amine intermediate turns dark brown/black during rotary evaporation or benchtop storage. What is the mechanism of this degradation, and how do I stop it? A: The darkening is a visual indicator of oxidative polymerization and aromatization. Because dihydrophenanthrene amines are highly electron-rich, the amine group facilitates single-electron transfer (SET) to ambient oxygen or trace oxidants, forming a radical cation. This intermediate rapidly undergoes dehydrogenation to form a fully aromatic phenanthrene, or it dimerizes via oxidative coupling—a pathway analogous to the biomimetic synthesis of aporphine alkaloids[1]. Causality-Driven Solution: Heat applied during rotary evaporation accelerates the SET process. To prevent this, convert the free amine to its hydrochloride salt before solvent removal. Protonation sequesters the electron-donating lone pair, significantly increasing the oxidation potential of the ring system and shutting down the SET pathway. Furthermore, always release the rotovap vacuum with Argon, never ambient air.
Q: I am performing a transition-metal catalyzed cross-coupling on a dihydrophenanthrene amine, but I keep isolating oxoaporphine-like byproducts. How can I optimize the reaction? A: Transition metals (e.g., Pd, Cu, Mn) can inadvertently act as redox shuttles. They transfer electrons from your electron-rich substrate to trace dissolved oxygen, leading to rapid N-oxidation or aromatization. For instance, manganese(III) acetate is well-documented to aggressively mediate the oxidation of aporphines to oxoaporphines[2]. Causality-Driven Solution: Standard Schlenk techniques are insufficient if the solvent itself contains dissolved oxygen. You must establish a strictly anaerobic environment using the Freeze-Pump-Thaw (FPT) method (see Protocol 1). Additionally, consider adding a radical scavenger like BHT (butylated hydroxytoluene) to intercept runaway radical chain reactions.
Q: Can protecting groups prevent the aromatization of the dihydrophenanthrene core? A: Yes. Installing a strongly electron-withdrawing protecting group (e.g., Trifluoroacetyl, Boc, or Fmoc) on the amine reduces the overall electron density of the dihydrophenanthrene system. By withdrawing electron density, you directly counteract the thermodynamic driving force for oxidative dehydrogenation. Furthermore, steric bulk from the protecting group or specific side-chain substituents can kinetically hinder the rate of intramolecular cyclization and oxidation[3].
Quantitative Benchmarking: Efficacy of Preventive Strategies
Table 1: Stability of a standard dihydrophenanthrene free amine (10 mM in THF) over 72 hours under various conditions.
| Strategy / Additive | Concentration / Condition | Remaining Target Compound (%) | Primary Byproduct Observed |
| Control (Ambient Air, 25°C) | N/A | < 15% | Phenanthrenes, Dimers |
| Inert Atmosphere (Ar) | Standard Schlenk | 78% | Trace N-Oxides |
| Degassed Solvent (FPT) + Ar | 3 Cycles FPT | 94% | None |
| Amine Protonation (HCl salt) | 1.1 eq HCl in Et₂O | > 99% | None |
| Radical Scavenger (BHT) | 0.1 mol% | 88% | Phenanthrenes |
| Temperature Control | 4°C, Dark Storage | 65% | Phenanthrenes |
Standard Operating Procedures
Protocol 1: The Self-Validating Freeze-Pump-Thaw (FPT) Degassing Method
To ensure your solvent is completely devoid of oxygen before introducing your sensitive amine, use this self-validating FPT protocol.
-
Preparation: Place the reaction solvent in a heavy-walled Schlenk flask. Self-Validation Step: Add a microscopic crystal of resazurin indicator (if compatible with your chemistry). It will turn colorless when the solvent is completely anaerobic.
-
Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.
-
Pump: Open the flask to a high-vacuum line (target < 0.1 Torr) for 5–10 minutes to evacuate the headspace of all ambient gases.
-
Thaw: Close the vacuum valve and isolate the flask. Remove it from the LN₂ bath and allow it to thaw in a room-temperature water bath. You will observe bubbles forming as trapped oxygen and nitrogen escape the liquid lattice.
-
Repeat: Repeat steps 2–4 for a minimum of three complete cycles.
-
Backfill: After the final thaw, backfill the flask with ultra-high purity Argon.
Protocol 2: Anaerobic Workup and Isolation via "Salt-Shielding"
Workups are the most common point of failure for dihydrophenanthrene amines due to sudden oxygen exposure.
-
Quench: Quench the reaction mixture under an Argon blanket using thoroughly degassed aqueous solutions.
-
Salt Formation (The Causality Step): Before extraction, adjust the aqueous layer to pH ~2 using 1M HCl. This protonates the dihydrophenanthrene amine, pulling it into the aqueous layer. Self-Validation Step: Monitor the organic layer via TLC; the absence of the target compound in the organic phase confirms successful protonation. The protonated core is now shielded from SET oxidation.
-
Wash: Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether) to remove neutral organic impurities and any aromatized byproducts.
-
Free-basing: Cool the aqueous layer to 0°C. Layer it with a degassed extraction solvent (e.g., DCM). Carefully basify the aqueous layer to pH 9 using cold, degassed 1M NaOH under a gentle stream of Argon.
-
Extraction & Concentration: Extract immediately. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator with the water bath set to ≤ 25°C . Release the rotovap vacuum solely with Argon.
Quick FAQs
Q: What is the best solvent system for column chromatography of these amines? A: Avoid chloroform or older bottles of dichloromethane, as trace phosgene, HCl, and dissolved oxygen can trigger on-column degradation. Use degassed EtOAc/Hexanes with 1% triethylamine (to neutralize acidic silanol sites on the silica), and run the column quickly under positive nitrogen pressure.
Q: Can I store the free base long-term? A: It is highly discouraged. Always store dihydrophenanthrene amines as their corresponding salts (HCl or TFA) at -20°C in an amber vial backfilled with Argon.
References
-
Title: Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: The Effect of Diphenylethane Side-chain Substituents on Dibenzocyclohexadiene Formation and their Inhibition of α-Synuclein Aggregation in vitro Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]
-
Title: Manganese(III) Acetate Mediated Oxidation of Aporphines: A Convenient and Useful Synthesis of Oxoaporphines Source: Synthetic Communications / ResearchGate URL: [Link]
Sources
Technical Support Center: Solubility Optimization for 2-Amino-9,10-dihydrophenanthrene
Topic: Troubleshooting Solubility Issues of 2-Amino-9,10-dihydrophenanthrene in Aqueous Media Audience: Research Scientists, Medicinal Chemists, and Formulation Engineers Content Type: Technical Troubleshooting Guide & FAQs[1]
Introduction: The Physicochemical Barrier
As a Senior Application Scientist, I frequently encounter researchers struggling with This compound . This molecule presents a classic "brick dust" profile: a lipophilic polycyclic aromatic hydrocarbon (PAH) core fused with a weakly basic amine.[1][2]
The core issue is a conflict of properties. The phenanthrene backbone drives the LogP up (estimated ~3.5–4.0), forcing the molecule to aggregate in water. Meanwhile, the amino group (-NH₂) offers a handle for ionization, but its pKa (typically 3.5–4.5 for aromatic amines) means it remains uncharged—and therefore insoluble—at physiological pH (7.4).
This guide provides a self-validating troubleshooting workflow to overcome these barriers without compromising your experimental data.
Part 1: Diagnostic Decision Tree
Before altering your protocol, determine your critical constraints using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 2: Troubleshooting FAQs
Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS?
The "Crash-Out" Effect. This is the most common failure mode.[1][2] You are dissolving a hydrophobic solute in DMSO (a polar aprotic solvent) and introducing it to PBS (a highly polar, high-ionic-strength aqueous buffer).[1][2]
-
The Mechanism: The water molecules strip away the DMSO solvation shell faster than the compound can equilibrate, forcing the hydrophobic phenanthrene rings to aggregate instantly.
-
The Fix:
-
Reduce Stock Concentration: If your stock is 100 mM, diluting 1:1000 is safer than diluting a 10 mM stock 1:100.[1][2]
-
Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous.
-
Add Surfactant: Pre-condition your PBS with 0.1% Tween-80 or dilute into serum-containing media (proteins like albumin bind and solubilize PAHs).[1][2]
-
Q2: Can I just add HCl to dissolve it?
Yes, but with caveats. The amino group at position 2 is a weak base.[1]
-
Reaction:
-
Protocol: Adding 1.0 equivalent of 1M HCl will convert the free base into the hydrochloride salt .[1] This salt form is significantly more water-soluble because the cationic charge disrupts the hydrophobic stacking of the phenanthrene rings.[2]
-
Warning: If you neutralize this solution (e.g., adding it to a pH 7.4 buffer), the amine deprotonates, reverting to the free base, and will precipitate if the concentration exceeds the intrinsic solubility (~1-10 µM).
Q3: I need a high concentration (10 mM) for an animal study. DMSO is toxic.[1][2] What now?
Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Standard cosolvents (DMSO/Ethanol) are often too toxic for in vivo use at the required volumes.[1][2]
-
The Solution: Encapsulate the hydrophobic phenanthrene tail inside the lipophilic cavity of a cyclodextrin ring.[1]
-
Formulation Protocol:
Part 3: Quantitative Data & Solvent Compatibility
Table 1: Estimated Solubility Profile Note: Values are based on Structure-Activity Relationships (SAR) of analogous 2-aminophenanthrenes.
| Solvent System | Solubility Estimate | Suitability | Notes |
| Water (pH 7.0) | < 0.01 mg/mL | Poor | Practically insoluble.[1][2] |
| 0.1 M HCl (pH 1.0) | > 5.0 mg/mL | Good | Forms soluble hydrochloride salt.[1][2] |
| DMSO | > 50 mg/mL | Excellent | Ideal for stock solutions.[1][2] |
| Ethanol | > 20 mg/mL | Moderate | Good, but volatile.[1] |
| PBS + 5% DMSO | ~ 0.1 mg/mL | Low | Risk of precipitation over time.[1][2] |
Part 4: Protocol - Preparation of a Stable Stock Solution
This protocol ensures a self-validating system where visual checks confirm solubility at every step.[1][2]
Objective: Prepare a 10 mM stock solution for biological assays.
Materials:
-
Anhydrous DMSO (High purity, stored over molecular sieves)
Step-by-Step Workflow:
-
Weighing: Weigh 1.95 mg of the compound (MW ≈ 195.26 g/mol ) into a glass vial. Do not use plastic microfuge tubes for long-term storage as PAHs can leach into plastic.[1][2]
-
Primary Solubilization: Add 1.0 mL of Anhydrous DMSO.
-
Mechanical Dispersion: Vortex for 30 seconds.
-
Sonication: Sonicate at 40°C for 10 minutes. Heat aids the dissolution of the crystal lattice.
-
Validation: Centrifuge at 10,000 x g for 5 minutes.
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Figure 2: Workflow for preparing a stable DMSO stock solution.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13058, 9,10-Dihydrophenanthrene. Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1][2] (Standard text on pKa and solubility profiling of ionizable drugs).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. (Authoritative source on HP-β-CD formulation).
- Bergström, C. A., et al. (2016).Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. (Methodology for solubility troubleshooting in drug discovery).
Sources
- 1. 9,10-Dihydrophenanthrene | C14H12 | CID 13058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminophenanthrene-9,10-dione | C14H9NO2 | CID 254021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2714691B1 - Process for the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1h-purin-6(9h)-one compound useful in the preparation of valganciclovir - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Amino-9,10-dihydrophenanthrene
Welcome to the technical support guide for the purification of 2-Amino-9,10-dihydrophenanthrene. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common issues encountered during purification, provide detailed protocols, and explain the chemical principles behind our recommended strategies.
Part 1: Frequently Asked Questions - Initial Purification Strategies
This section focuses on the critical first steps to take your crude reaction mixture to a substantially purified intermediate.
Q1: My crude this compound is a dark, oily, or discolored solid. What are the likely impurities and what is my best first step?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, common contaminants typically fall into several categories:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be neutral or acidic compounds.
-
Reaction Byproducts: Synthesis of the dihydrophenanthrene core, often via methods like palladium-catalyzed intramolecular Heck reactions, can generate various byproducts.[1][2]
-
Oxidized Species: The dihydrophenanthrene ring system can be susceptible to oxidation, potentially forming 2-aminophenanthrene or 2-amino-9,10-phenanthrenequinone, which are often highly colored.[3]
-
Acidic or Basic Reagents: Residual catalysts, acids, or bases used during the synthesis or initial workup.
Given the basic nature of the target amine, the most robust and efficient initial purification technique is an Acid-Base Extraction . This method specifically leverages the amine's ability to form a water-soluble salt to separate it from neutral, acidic, and non-basic impurities.[4][5]
Q2: Why is acid-base extraction the recommended first step over direct recrystallization or chromatography?
A2: Acid-base extraction offers a distinct advantage for initial bulk purification due to its high capacity and selectivity for basic compounds like your target amine.[6]
-
Causality: The fundamental principle is a chemically-driven phase separation.[7] By treating your crude product (dissolved in an organic solvent) with an aqueous acid (e.g., hydrochloric acid), the basic amino group is protonated.
R-NH₂ (organic soluble) + HCl (aq) → R-NH₃⁺Cl⁻ (water soluble)
This newly formed ammonium salt is ionic and thus highly soluble in the aqueous layer, while neutral organic impurities (like unreacted precursors or non-basic byproducts) remain in the organic layer.[8] This allows for a clean separation. Attempting to directly recrystallize a very impure, oily product often results in "oiling out" or co-precipitation of impurities. Chromatography on crude material of this nature can be inefficient, requiring large amounts of silica gel and solvent, with a high risk of streaking and poor separation.
Q3: Can you provide a detailed protocol for performing an acid-base extraction on my crude material?
A3: Certainly. The following is a standard, field-proven protocol for the purification of an aromatic amine.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. The protonated amine salt is now in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer. To ensure complete extraction, add a fresh portion of 1 M HCl to the organic layer, shake, and combine this second aqueous extract with the first.
-
Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over sodium sulfate, and concentrated to potentially recover other components or confirm removal of the product.
-
Basification & Isolation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (verify with pH paper). The free amine will precipitate out of the solution as a solid.
-
Collection & Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove residual salts. Dry the purified crystals under vacuum to a constant weight.
Part 2: Troubleshooting Guide - Achieving High Purity
After an initial extraction, you may have a solid product that still requires further refinement. This section addresses common issues in achieving high analytical purity.
Q4: My product is a solid after extraction, but it's still off-white or slightly colored. What's the next step?
A4: The presence of persistent color indicates that trace amounts of highly conjugated or oxidized impurities may have carried through the extraction. The ideal next step is Recrystallization , potentially with the use of activated charcoal to adsorb these colored impurities.[9]
Q5: How do I select the best solvent for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but sparingly soluble when cold. The dihydrophenanthrene core is quite non-polar, while the amino group adds polarity.[10] Therefore, polar protic solvents or a mixed-solvent system are excellent starting points.
| Solvent/System | Rationale & Use Case |
| Ethanol | Often a good first choice. The compound should have good solubility in hot ethanol and lower solubility upon cooling. Similar compounds have been successfully recrystallized from ethanol.[11] |
| Ethanol/Water | A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to re-clarify, then cool slowly. |
| DCM/Hexanes | Another excellent mixed-solvent system. Dissolve the compound in a minimum amount of room temperature or slightly warm DCM, then slowly add hexanes (an anti-solvent) until the cloud point is reached. Warm to re-clarify, then cool. |
You must perform small-scale solubility tests with your material to determine the optimal solvent or solvent pair.
Q6: I'm having trouble with my recrystallization (e.g., oiling out, no crystals forming). What can I do?
A6: Recrystallization failures are common and can usually be resolved with minor adjustments.
| Problem | Probable Cause | Solution |
| Oiling Out | The solution is supersaturated, and the melting point of the solute is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce saturation. Ensure a slow cooling rate. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is inhibited. | If too much solvent was added, carefully evaporate some of it and allow it to cool again. To induce nucleation, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of pure product. |
| Very Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor (the liquid left after filtration) to recover a second crop of crystals. Ensure the crystallization flask is thoroughly cooled in an ice bath before filtration to minimize solubility. |
| Impurities Crash Out | The solution was cooled too quickly, trapping impurities within the crystal lattice. | Re-heat the solution to re-dissolve the crystals. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. |
Part 3: Advanced Purification & Purity Analysis
For drug development applications, removing even trace impurities, such as structural isomers, is critical.
Q7: I suspect my product contains isomers. Will extraction and recrystallization remove them?
A7: Generally, no. Structural isomers often have very similar pKa values and solubility profiles. Therefore, acid-base extraction and standard recrystallization are unlikely to separate them effectively. If isomeric purity is a concern, Column Chromatography is the required technique.[12]
Q8: How do I develop a column chromatography method for this compound?
A8: Method development starts with Thin-Layer Chromatography (TLC).
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice for compounds of this polarity.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
TLC Analysis: Spot your crude material on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
Visualization: The aromatic nature of the compound means it should be visible under a UV lamp (254 nm). You can also use a visualizing stain like ninhydrin (for the amine) or permanganate.
-
Optimization: The ideal eluent system will give your desired product a Retention Factor (Rf) of ~0.3-0.4 and show clear separation from all impurity spots. This solvent system can then be directly applied to a flash column chromatography setup.
Part 4: Visualized Workflows
To provide a clear decision-making framework, the following diagrams illustrate the purification logic.
Caption: Workflow for purifying amines via acid-base extraction.
Caption: Logic flowchart for selecting a purification strategy.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Oxford Academic. Retrieved from [Link]
-
Analytical Methods. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved from [Link]
-
Confluence. (n.d.). What is an Acid and Base Extraction? - Engineering Ideas Clinic. Retrieved from [Link]
-
PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 13). The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface Waters. Retrieved from [Link]
-
Chem V LibreTexts. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units. Retrieved from [Link]
-
PMC. (n.d.). 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. Retrieved from [Link]
-
IJERT. (n.d.). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). Retrieved from [Link]
-
PMC. (n.d.). 3-Amino-1-methyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes - Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Engineered Science Publisher. (2021, June 5). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Retrieved from [Link]
-
Solubility of Things. (n.d.). 9,10-Dihydrophenanthrene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 9,10‐bis(arylimino)‐9,10‐dihydrophenanthrenes.... Retrieved from [Link]
-
IUCr. (2012). A second monoclinic polymorph for 3-amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US5110919A - Process for the preparation of 2-amino-9-(2,3,5-tri-o-benzyl-beta-d-arabinofuranosyl) adenine and novel intermediates.
-
ResearchGate. (2025, August 7). (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminophenanthrene-9,10-dione. Retrieved from [Link]
- Google Patents. (n.d.). EP2714691B1 - Process for the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1h-purin-6(9h).
-
Purdue University. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]
-
Merck. (n.d.). Novabiochem®. Retrieved from [Link]
-
ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]
-
PubMed. (2007, November 15). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 12. lcms.cz [lcms.cz]
stability of 2-Amino-9,10-dihydrophenanthrene under acidic conditions
Topic: Stability of 2-Amino-9,10-dihydrophenanthrene under Acidic Conditions Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]
Technical Support Center: this compound
Welcome to the technical guide for handling This compound (2-ADP) . This document addresses the specific stability profile of 2-ADP in acidic environments, distinguishing between the stability of the amine functionality and the vulnerability of the dihydrophenanthrene backbone.
Executive Technical Summary
Is this compound stable in acid? Yes, but with specific caveats regarding the carbon backbone.
In acidic media (pH < 4), the primary amine is protonated to form an anilinium salt (
Key Stability Drivers:
-
N-Protonation (Protective): Prevents formation of azo/nitroso species.[1][2][3]
-
Benzylic Reactivity (Vulnerable): The 9 and 10 positions are benzylic.[2][3] Strong oxidizing acids (e.g.,
) or air exposure over time can drive conversion to 2-aminophenanthrene (aromatization) or 9,10-quinones .[1][2][3]
Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the competing pathways in your reaction vessel.[3]
-
The Stabilization Pathway: Addition of non-oxidizing acid (HCl,
, TFA) locks the nitrogen lone pair.[3] This shuts down the formation of "aniline blacks" (polymers formed via radical cation intermediates). -
The Degradation Pathway: The driving force for degradation is often thermodynamic aromatization . The dihydrophenanthrene system is not fully aromatic; losing two hydrogens to form the fully aromatic phenanthrene system is energetically favorable.
Visualizing the Stability Pathways
Caption: Figure 1.[1][2][3][4] Competitive pathways in acidic media. Protonation stabilizes the amine, but the backbone remains vulnerable to oxidative dehydrogenation.
Troubleshooting Guide (Q&A)
Issue 1: Solubility & Precipitation
Q: I added 1M HCl to my organic solution of 2-ADP, and a white solid precipitated immediately. Is this degradation? A: No, this is likely the hydrochloride salt formation .[2][3]
-
Diagnosis: 2-ADP is lipophilic.[1][2][5] When protonated, it forms an ionic salt (
).[1][2][3] While soluble in water or methanol, these salts are often insoluble in non-polar solvents (DCM, Toluene) or ether.[2][3] -
Solution: Filter the solid; it is the stabilized form of your compound. If you need a homogeneous solution, switch to a polar protic solvent (MeOH, Water/Acetonitrile) or use a more lipophilic acid like TFA (Trifluoroacetic acid) if working in DCM.[2][3]
Issue 2: Color Change
Q: My acidic stock solution turned from clear/pale yellow to pink or dark brown after 24 hours. A: This indicates oxidative instability , likely due to dissolved oxygen or trace metals.[2][3]
-
Causality: While acid protects the nitrogen, it does not protect the 9,10-benzylic positions. "Pink" coloration is characteristic of trace quinone formation or diazo-coupling precursors if nitrite impurities are present.[1][2]
-
Corrective Action:
Issue 3: HPLC Anomalies
Q: I see a new peak in my HPLC chromatogram with a slightly longer retention time and a different UV spectrum. A: This is the aromatized phenanthrene derivative .
-
Mechanism: Spontaneous dehydrogenation (
).[2][3] -
Verification: Check the UV spectrum of the new peak.
Experimental Protocols
Protocol A: Preparation of a Stable Acidic Stock Solution
Use this protocol for analytical standards or reaction feeds.
-
Solvent Prep: Select Methanol or Acetonitrile.[2][3] Sparge with
gas for 10 minutes to remove dissolved oxygen.[2][3] -
Acidification: Add HCl to achieve a concentration of 10–50 mM (excess relative to amine). Avoid oxidizing acids like Nitric Acid.[1][2]
-
Dissolution: Dissolve 2-ADP in the degassed solvent.
-
Storage: Store in an amber glass vial with a PTFE-lined cap. Keep at 4°C.
Protocol B: Stress Test for Stability Validation
Perform this to validate your specific experimental conditions.
| Step | Action | Observation Target |
| 1 | Prepare 1 mg/mL 2-ADP in 0.1 M HCl (aq/MeOH 50:50). | Initial T=0 purity. |
| 2 | Split into two vials: (A) Sealed/Dark, (B) Open/Light. | Assess light/air sensitivity.[2][3] |
| 3 | Incubate at RT for 24 hours. | Accelerated aging.[2][3] |
| 4 | Analyze via HPLC (Method below). | Detect degradation products. |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]
-
Gradient: 5% B to 95% B over 10 mins.
Diagnostic Workflow
Use this logic tree to resolve stability issues during your experiments.
Caption: Figure 2. Step-by-step diagnostic workflow for 2-ADP stability issues.
References
-
Chemical Structure & Nomenclature: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13058, 9,10-Dihydrophenanthrene. Retrieved from [Link]
-
Aniline Stability in Acid: Patai, S. (Ed.).[2][3] (1968).[2][3] The Chemistry of the Amino Group. Interscience Publishers.[2][3] (Foundational text on aniline protonation preventing oxidation).
-
Benzylic Oxidation of Dihydrophenanthrenes: Boyd, D. R., et al. (2001).[2][3] Regio- and stereospecific oxidation of 9,10-dihydroanthracene and 9,10-dihydrophenanthrene. Applied and Environmental Microbiology. Retrieved from [Link][2][3]
-
Synthesis & Reactivity: Coombs, M. M., & Bhatt, T. S. (1987).[2][3] Cyclopenta[a]phenanthrenes: Polycyclic Aromatic Compounds, Structural Analysis and Biological Activities. Cambridge University Press.[2][3] (Details the aromatization thermodynamics of dihydro- precursors).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 9,10-Dihydrophenanthrene | C14H12 | CID 13058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]
optimizing reaction temperature for phenanthrene nitration and reduction
Welcome to the technical support guide for the synthesis and modification of phenanthrene derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the critical parameters governing the nitration of phenanthrene and the subsequent reduction of the nitro-intermediate. Our focus is on optimizing reaction temperature to maximize yield, ensure regioselectivity, and troubleshoot common experimental challenges.
Section 1: The Nitration of Phenanthrene – A Balancing Act
The introduction of a nitro group onto the phenanthrene backbone via electrophilic aromatic substitution (EAS) is a foundational step for further functionalization. However, the reaction's exothermic nature demands precise control to avoid undesirable outcomes.[1][2] The primary goal is the selective synthesis of 9-nitrophenanthrene, as the C9 and C10 positions are the most reactive due to the formation of a more stable carbocation intermediate.[3][4][5]
Core Mechanism: Why Temperature is Paramount
The nitration of phenanthrene proceeds via a classic EAS mechanism. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺).[5][6] This ion is then attacked by the electron-rich π-system of phenanthrene.
The reaction is highly exothermic.[1][2] Uncontrolled temperature can lead to a dangerous thermal runaway, resulting in charring, the formation of oxidized byproducts, and a significant decrease in the yield of the desired product.[7][8] Therefore, temperature control is not merely an optimization parameter but a critical safety and success factor.
Data-Driven Temperature Optimization for Phenanthrene Nitration
The optimal temperature for phenanthrene nitration is a compromise between reaction rate and selectivity. The following table summarizes the effects of temperature on the reaction outcome.
| Temperature Range | Expected Outcome & Causality | Troubleshooting & Key Considerations |
| 0 - 10 °C | Optimal for Selectivity: At this temperature, the exothermic reaction is well-controlled, minimizing the energy available for side reactions. This leads to a higher yield of the kinetically favored 9-nitrophenanthrene and significantly reduces the risk of dinitration and oxidative degradation (charring).[8] | Issue: Slow reaction rate. Action: Allow for a longer reaction time. Ensure efficient stirring to maintain homogeneity as the product may begin to precipitate. |
| 10 - 30 °C | Balanced Approach: This range offers a faster reaction rate than lower temperatures while still providing good control over the reaction. Many protocols operate within this window to balance efficiency and product purity.[4][9] | Issue: Increased risk of side products if nitrating agent is added too quickly. Action: Maintain slow, dropwise addition of the acid mixture. Continuously monitor the internal temperature with a thermometer. |
| > 30 °C | High Risk of Side Products: At elevated temperatures, the reaction rate increases dramatically, making it difficult to dissipate the generated heat. This often leads to the formation of multiple nitrated isomers, dinitrated products, and significant charring due to oxidation of the phenanthrene core.[8][10] | Issue: Charring, low yield of desired product, complex purification. Action: This temperature range is generally not recommended. If reached accidentally, immediately intensify cooling and halt the addition of the nitrating agent. |
Troubleshooting Guide & FAQs: Phenanthrene Nitration
This section addresses common issues encountered during the nitration of phenanthrene.
Question: My reaction mixture turned dark brown or black and produced a tar-like substance. What went wrong?
Answer: This is a classic sign of charring, caused by an uncontrolled exothermic reaction. The most likely causes are:
-
Inadequate Cooling: The reaction vessel was not sufficiently cooled. Always use an ice bath or a cryo-cooler to maintain the target temperature.[8]
-
Rapid Addition of Nitrating Agent: The mixed acid (HNO₃/H₂SO₄) was added too quickly, generating heat faster than it could be dissipated.[8]
-
Inefficient Stirring: Poor mixing can create localized "hot spots" where the temperature spikes, initiating decomposition.
Question: My yield of 9-nitrophenanthrene is very low, even without significant charring. What are the potential causes?
Answer: Low yields can stem from several factors:
-
Sub-optimal Temperature: If the temperature is too low (e.g., < 0°C), the reaction rate may be too slow for the given reaction time.
-
Incorrect Stoichiometry: An insufficient amount of the nitrating agent will result in incomplete conversion of the starting material.
-
Premature Quenching: The reaction was stopped before it reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Loss During Workup: The product, 9-nitrophenanthrene, can be lost during filtration or recrystallization if improper solvents or techniques are used.
Question: I'm seeing multiple spots on my TLC plate, indicating a mixture of isomers. How can I improve selectivity for the 9-position?
Answer: While the 9-position is kinetically favored, selectivity is highly dependent on reaction conditions.[4][5] To improve it:
-
Strict Temperature Control: Adhere to the lower end of the recommended temperature range (0-10 °C).
-
Choice of Solvent: Using a solvent like glacial acetic acid or acetic anhydride can help moderate the reaction and improve selectivity.[2][4]
-
Milder Nitrating Agents: For sensitive substrates, consider alternative, milder nitrating agents, although this may require significant protocol optimization.[8]
Logical Workflow for Troubleshooting Nitration
The following diagram outlines a decision-making process for addressing common issues in phenanthrene nitration.
Caption: Troubleshooting Decision Tree for Phenanthrene Nitration.
Section 2: Reduction of 9-Nitrophenanthrene to 9-Aminophenanthrene
The conversion of the nitro group to an amine is a critical transformation, yielding a versatile intermediate for drug development. The choice of reduction method and its operating temperature depends on factors like available equipment, substrate sensitivity, and desired purity.
Comparison of Common Reduction Methods & Temperature Effects
| Reduction Method | Reagents & Catalyst | Typical Temp. Range | Advantages & Causality | Disadvantages & Considerations |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux (e.g., in Ethanol) | Mild & Safe: Avoids the use of high-pressure hydrogen gas. The decomposition of ammonium formate provides the hydrogen in situ.[11] Good for labs without specialized hydrogenation equipment. | Catalyst Sensitivity: The palladium catalyst can be sensitive to impurities. May not be suitable for all substrates. |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Nickel | 25 - 80 °C | Clean & Efficient: Often provides very clean product with water as the only byproduct. High yields are typical. Lower temperatures (25-40°C) are often sufficient, minimizing side reactions.[12][13][14] | Specialized Equipment: Requires a pressure-rated vessel (e.g., Parr shaker) and handling of flammable H₂ gas. Catalyst can be pyrophoric. |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl, or Zn/HCl | 70 - 110 °C (Reflux) | Robust & Inexpensive: A classic, powerful method that is effective for a wide range of nitroarenes. The reagents are cheap and readily available.[12][14] | Harsh Conditions & Workup: The strongly acidic conditions can be incompatible with other functional groups. The workup requires neutralization and removal of metal salts, which can be cumbersome. |
Experimental Workflow: From Phenanthrene to Aminophenanthrene
Caption: High-level workflow for the synthesis of 9-Aminophenanthrene.
Troubleshooting Guide & FAQs: Nitrophenanthrene Reduction
Question: My catalytic hydrogenation reaction is stalled or incomplete. What should I do?
Answer: An incomplete hydrogenation can be frustrating. Here are the steps to troubleshoot:
-
Check the Catalyst: The catalyst (e.g., Pd/C) may be deactivated. Ensure it was handled properly to avoid prolonged exposure to air. Try adding a fresh batch of catalyst.
-
Increase Hydrogen Pressure: Ensure the system is properly sealed and pressurized to the recommended level (e.g., 50 psi).
-
Increase Temperature: Gently warming the reaction mixture to 40-50 °C can often increase the reaction rate without causing significant side reactions.
-
Solvent Purity: Impurities in the solvent can poison the catalyst. Ensure you are using a high-purity solvent.
Question: The workup for my tin/HCl reduction is difficult, and I'm getting a low yield of the isolated amine. Any tips?
Answer: The workup for metal/acid reductions is notoriously tricky. After the reaction is complete, the amine is present as an ammonium salt in an acidic solution containing tin salts.
-
Basify Carefully: Cool the reaction mixture in an ice bath before slowly adding a concentrated base (e.g., NaOH solution) until the solution is strongly alkaline (pH > 10). This neutralizes the acid and precipitates tin hydroxides.
-
Extraction: The free amine can now be extracted into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Filtration: Sometimes, filtering the basified mixture through a pad of Celite® before extraction can help remove the gelatinous tin hydroxides and prevent emulsions.
Experimental Protocols
Protocol 1: Synthesis of 9-Nitrophenanthrene
Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[8][15] This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, safety goggles, a lab coat, and acid-resistant gloves.[7][8] Have an emergency eyewash and shower station readily accessible.[15]
-
Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend finely powdered phenanthrene (1.0 eq) in glacial acetic acid.
-
Cooling: Immerse the flask in an ice/salt bath to cool the internal temperature to 0-5 °C.
-
Prepare Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (a typical ratio is 1:1 or 2:1 H₂SO₄:HNO₃) while cooling in an ice bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred phenanthrene suspension via the dropping funnel. The rate of addition must be controlled to ensure the internal reaction temperature does not exceed 10 °C.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30-60 minutes, monitoring the reaction by TLC.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[8]
-
Isolation: The precipitated yellow solid is collected by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude 9-nitrophenanthrene can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[8][9]
Protocol 2: Reduction of 9-Nitrophenanthrene via Catalytic Hydrogenation
Safety First: Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the catalyst carefully after filtration. Hydrogen gas is highly flammable. Ensure the apparatus is properly assembled and purged to remove air before introducing hydrogen.
-
Setup: To a pressure-rated hydrogenation vessel (e.g., a Parr bottle), add 9-nitrophenanthrene (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add 5-10% palladium on carbon (typically 1-5 mol% Pd relative to the substrate) to the vessel.
-
Purging: Seal the vessel, and purge the system with an inert gas (e.g., nitrogen or argon) before evacuating and backfilling with hydrogen gas. Repeat this cycle 3-5 times.
-
Reaction: Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature (25 °C). The reaction progress can be monitored by the uptake of hydrogen.
-
Optimization: If the reaction is slow, the temperature can be gently increased to 30-40 °C.
-
Completion & Workup: Once hydrogen uptake ceases (or the reaction is complete by TLC), carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 9-aminophenanthrene, which can be further purified if necessary.
References
- Nitration reaction safety - YouTube. (2024). YouTube.
- How to avoid charring during nitration reactions - Benchchem. (n.d.). BenchChem.
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013). National Academic Digital Library of Ethiopia.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). VelocityEHS.
- Chemistry of phenanthracene | Filo. (2026). Filo.
- The 9-Position of Phenanthrene: A Locus of Enhanced Reactivity - Benchchem. (n.d.). BenchChem.
- 9-nitroanthracene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Write a synthesis of phenanthrene from benzene and its nitration reaction.. - Filo. (2025). Filo.
- Phenanthrene Nitration: A Kinetic Study of the Degree of Substitution - YouTube. (2021). YouTube.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018). Master Organic Chemistry.
- US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents. (n.d.). Google Patents.
- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Michigan State University.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (2018). MDPI.
- An In-depth Technical Guide to the Reaction Mechanism of Phenanthrenequinone Nitration - Benchchem. (n.d.). BenchChem.
- Continuous flow nitration in miniaturized devices - PMC. (2014). National Center for Biotechnology Information.
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- 2. m.youtube.com [m.youtube.com]
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- 5. Write a synthesis of phenanthrene from benzene and its nitration reaction.. [askfilo.com]
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- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 14. Aromatic Reactivity [www2.chemistry.msu.edu]
- 15. ehs.com [ehs.com]
Technical Support Center: A Guide to Resolving Peak Tailing in HPLC Analysis of Aromatic Amines
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers and drug development professionals. Peak tailing in the HPLC analysis of aromatic amines is a persistent challenge that can compromise the accuracy, resolution, and reproducibility of your results. This guide moves beyond simple checklists to provide a deep dive into the underlying causes of this phenomenon and offers robust, field-proven strategies to overcome it. Our approach is built on understanding the "why" behind each troubleshooting step, empowering you to make informed decisions in your method development and analysis.
Part 1: Quick Fixes & Frequently Asked Questions (FAQs)
This section is designed for rapid problem-solving of the most common issues.
Q1: My aromatic amine peak is tailing. What is the very first thing I should check?
A: The first step is to determine if the issue is chemical or physical. A key diagnostic indicator is whether all peaks in your chromatogram are tailing or only the basic amine peaks.
-
If all peaks are tailing: The problem is likely physical. Suspect a void at the head of the column, a partially blocked frit, or excessive extra-column volume (e.g., overly long or wide tubing)[1][2][3].
-
If only the amine peaks are tailing: The problem is almost certainly chemical, stemming from secondary interactions with the stationary phase. Proceed to the in-depth troubleshooting guide below.
Q2: I'm using a standard C18 column. Can I quickly improve the peak shape for my basic amine without completely redeveloping the method?
A: Yes. A rapid and effective approach is to modify your mobile phase. Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 is often the most effective first step.[4] This protonates the problematic silanol groups on the silica surface, minimizing their interaction with your protonated amine analyte.[5] If this is insufficient, adding a small concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) can act as a competitive agent, blocking the active sites causing the tailing.[5][6][7]
Q3: My method is for LC-MS, and I can't use non-volatile buffers like phosphate. What are my options?
A: For LC-MS compatibility, you must use volatile buffers. Ammonium formate and ammonium acetate are excellent choices.[8][9] Formic acid is also commonly used to control pH and provides good peak shape, though trifluoroacetic acid (TFA), while excellent for chromatography, can cause ion suppression in the MS source.[9][10] A concentration of 10-50 mM for your volatile buffer is typically optimal to maintain a stable pH and improve peak symmetry.[8]
Part 2: In-Depth Troubleshooting Guide
When quick fixes are not enough, a systematic approach is required. This guide breaks down the problem into its fundamental causes.
Issue 1: Secondary Silanol Interactions
This is the most common cause of peak tailing for basic compounds like aromatic amines in reversed-phase HPLC.
The Mechanism: What is Happening?
Standard silica-based stationary phases (like C18) have residual silanol groups (Si-OH) on their surface.[5] At mobile phase pH levels above ~3.5, these silanols can deprotonate to become negatively charged silanolates (Si-O⁻).[11][12] Aromatic amines, being basic, are typically protonated (positively charged, e.g., R-NH₃⁺) in acidic to neutral mobile phases. The electrostatic attraction between the positively charged analyte and the negatively charged silanolate creates a strong, secondary ion-exchange retention mechanism.[13][14] This process has slower kinetics compared to the primary hydrophobic retention, resulting in a "tail" as the analyte molecules are slowly released from these active sites.[3][14]
Diagram 1: Interaction of a protonated amine with an ionized silanol group.
Diagnostic Clues:
-
Peak tailing is severe for basic amines but minimal or non-existent for neutral or acidic compounds in the same run.
-
The tailing factor worsens as the mobile phase pH increases from 3 towards 7.
-
Using an older, less advanced C18 column results in more significant tailing than a modern, high-purity column.
Solutions & Protocols
-
Mobile Phase pH Adjustment (Primary Solution):
-
Protocol: Prepare your aqueous mobile phase component. Measure the pH and adjust it to pH ≤ 3.0 using an appropriate acid (e.g., formic acid for LC-MS, phosphoric acid for UV-only methods). Ensure the final buffer concentration is between 10-50 mM.[4][8]
-
Causality: At low pH, the equilibrium of the silanol groups is shifted towards their neutral, protonated state (Si-OH), eliminating the strong ionic interaction sites.[5]
-
-
Use of Mobile Phase Additives (Competitive Agents):
-
Protocol: If pH adjustment alone is insufficient, add a basic modifier like Triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5% (v/v).
-
Causality: TEA is a small basic molecule that is also protonated in the mobile phase. It acts as a "silanol blocker" by competitively binding to the active silanol sites, effectively shielding the aromatic amine analyte from these secondary interactions.[7][15]
-
-
Strategic Column Selection:
-
Protocol: Choose a modern HPLC column designed to minimize silanol activity. Look for columns described as:
-
High-purity, fully end-capped: These columns use a higher purity silica base with fewer metal impurities and undergo a more rigorous process to cap residual silanols.[12][16]
-
Polar-embedded: These phases have a polar group (e.g., amide) embedded within the alkyl chain, which shields nearby silanol groups.[16][17]
-
Designed for high pH: Some columns use bidentate bonding or hybrid silica technology to be stable at high pH (>8).[4][18] At high pH, the aromatic amine is neutral (R-NH₂), eliminating the positive charge and thus the ion-exchange interaction.
-
-
| pH Range | Aromatic Amine (pKa ~4-5) | Silanol Group (pKa ~3.5-4.5) | Dominant Interaction & Expected Peak Shape |
| < 3.0 | Protonated (R-NH₃⁺) | Neutral (Si-OH) | Good: Minimal ionic interaction. Hydrophobic retention dominates. |
| 3.5 - 7.0 | Protonated (R-NH₃⁺) | Ionized (Si-O⁻) | Poor (Tailing): Strong secondary ionic interaction. |
| > 8.0 | Neutral (R-NH₂) | Ionized (Si-O⁻) | Good: Analyte is neutral; no ionic interaction. (Requires high-pH stable column). |
| Table 1: Effect of Mobile Phase pH on Analyte/Silanol Ionization and Peak Shape. |
Issue 2: Metal Chelation
A less common, but often overlooked, cause of peak tailing for specific analytes.
The Mechanism: What is Happening?
Trace metal impurities (like iron, titanium, and nickel) can exist on the silica surface of the column packing or be leached from stainless-steel components like frits and tubing.[19][20] Aromatic amines that possess chelating functionalities (e.g., adjacent hydroxyl or carboxyl groups) can form coordination complexes with these metal ions.[21] This chelation acts as another form of secondary retention, causing significant peak tailing.
Diagnostic Clues:
-
Peak tailing is observed only for specific aromatic amines known to be strong chelators.
-
The problem is more pronounced on older columns or systems with stainless steel components.
-
Using a "metal-free" or "bio-inert" HPLC system (with PEEK flow paths) eliminates the tailing.[19]
Solutions & Protocols
-
Use Metal-Free or Passivated Systems:
-
Protocol: Whenever possible, use HPLC systems with PEEK or other polymer-based tubing, injector parts, and frits. Alternatively, use columns and systems that have been treated with hybrid surface technology to passivate the metal surfaces.[21]
-
-
Mobile Phase Additives (Chelators):
-
Protocol: In some cases, adding a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to the mobile phase can be effective.
-
Causality: The EDTA will preferentially bind to the free metal ions in the system, preventing them from interacting with the analyte. However, be aware that this can increase the corrosion of stainless steel components over time.[19][21]
-
Part 3: Systematic Troubleshooting Flowchart
Use this decision tree to guide your troubleshooting process from symptom to solution.
Diagram 2: A logical flowchart for troubleshooting peak tailing in aromatic amine analysis.
References
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]
-
Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Smolecule. (2026). Understanding Silanol Interactions and Their Effects. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]
-
Hawach Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]
-
Rathore, A. S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Journal of Chromatography A, 1378, 55-62. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]
-
Fountain, K. J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Axion-Applied Science & Technology. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
Barefoot, R. R., & Papas, A. N. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-283. Retrieved from [Link]
-
de Souza, A. C., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8046-8060. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. hplc.eu [hplc.eu]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. mac-mod.com [mac-mod.com]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. agilent.com [agilent.com]
- 12. chromtech.com [chromtech.com]
- 13. chromanik.co.jp [chromanik.co.jp]
- 14. lctsbible.com [lctsbible.com]
- 15. researchgate.net [researchgate.net]
- 16. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 17. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 18. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 19. silcotek.com [silcotek.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: High-Steric Coupling of 2-Amino-9,10-dihydrophenanthrene
Strategic Overview: The "Fold" and The "Bay"
Coupling 2-amino-9,10-dihydrophenanthrene presents a unique set of steric challenges distinct from its planar analog, phenanthrene. Unlike planar systems, the sp3-hybridized 9,10-bridge forces the biphenyl system into a twisted, non-planar conformation .
The Mechanistic Bottleneck:
-
Ortho-Clash: The amine at position 2 is flanked by a proton at position 1 (ortho) and position 3. The twist of the backbone often places the C1-proton in the trajectory of incoming bulky electrophiles.
-
Catalyst Resting State: Standard ligands (BINAP, dppf) form stable bis-ligated complexes that are too crowded to undergo oxidative addition effectively with this bulky nucleophile.
-
Reductive Elimination: This is the rate-determining step. The crowded palladium center struggles to adopt the necessary geometry to expel the product, leading to competitive beta-hydride elimination or protodehalogenation.
This guide provides a self-validating protocol using Fourth-Generation (G4) Buchwald Precatalysts , designed specifically to destabilize the resting state and force reductive elimination in crowded systems.
Core Protocol: The "Gold Standard" (BrettPhos Pd G4)
This protocol utilizes a precatalyst that ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL2 species common with bulky substrates.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| This compound | Nucleophile | 1.0 - 1.2 | Use slight excess if electrophile is precious. |
| Aryl Halide (Ar-Cl or Ar-Br) | Electrophile | 1.0 | Bromides react faster; Chlorides are cheaper but require higher temp. |
| BrettPhos Pd G4 | Catalyst | 0.01 - 0.05 | Start at 2 mol%. Increase to 5% if conversion <50% after 4h. |
| NaOtBu | Base | 1.4 | Strong base required for rapid deprotonation. |
| 1,4-Dioxane | Solvent | [0.2 M] | Anhydrous, degassed. Toluene is a viable alternative. |
Step-by-Step Methodology
-
Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Charge: Add the Pd precatalyst, aryl halide (if solid), and base (NaOtBu) to the vial. Note: Do not add the amine yet if it is an oil.
-
Evacuation: Seal the vial with a septum cap. Evacuate and backfill with inert gas (3 cycles).[1]
-
Solvent/Amine Addition:
-
Inject anhydrous 1,4-Dioxane via syringe.
-
Add the this compound (dissolved in minimal dioxane if solid, or neat if liquid) via syringe.
-
-
Activation: Place the vial in a pre-heated block at 80°C .
-
Expert Insight: Do not start at Room Temp. The G4 catalyst activates efficiently at elevated temperatures, preventing the formation of inactive dimers.
-
-
Monitoring: Stir vigorously (800+ RPM). Monitor by LCMS at 1 hour and 4 hours.
-
Workup: Dilute with EtOAc, filter through a celite plug to remove Pd black, and concentrate.
Decision Logic & Optimization
The following diagram illustrates the decision matrix for ligand selection based on the specific steric environment of your coupling partner.
Caption: Logic flow for selecting the optimal Buchwald precatalyst based on electrophile sterics and functional group tolerance.
Troubleshooting Guide (FAQ)
Q1: I see full consumption of the Aryl Halide, but the major product is the dehalogenated arene (Ar-H), not the coupled amine.
-
Diagnosis: This is Protodehalogenation . The oxidative addition occurred, but the amine failed to bind/react, leading the Pd center to grab a hydride (likely from the solvent or beta-hydride elimination of impurities) and reductively eliminate.
-
Solution:
-
Concentration: Increase reaction concentration to [0.5 M] or [1.0 M]. This forces the bimolecular reaction between the amine and the Pd-center.
-
Temperature: Lower the temperature to 60°C. While this slows the reaction, it often slows the side-reaction (dehalogenation) more than the coupling.
-
Ligand Switch: Switch to RuPhos . RuPhos is smaller than BrettPhos and may allow the bulky dihydrophenanthrene amine to approach the metal center more easily.
-
Q2: The reaction turns black immediately (Pd Black precipitation) and stalls.
-
Diagnosis: Catalyst decomposition. The ligands are dissociating from the Palladium before the catalytic cycle can turn over. This is common with "naked" Pd sources like Pd2(dba)3 but rare with G4 precatalysts.
-
Solution:
-
Check Solvent Purity: Peroxides in dioxane or THF are lethal to phosphine ligands. Use freshly distilled or inhibitor-free anhydrous solvents.
-
Add Free Ligand: Add 1-2 mol% of free BrettPhos ligand alongside the precatalyst to shift the equilibrium toward the active species.
-
Q3: The coupling works, but I cannot separate the product from the excess this compound.
-
Diagnosis: Similar polarities make chromatography difficult.
-
Solution: Use a Scavenger Resin .
-
Add PS-Isocyanate resin (3 equiv relative to excess amine) to the crude reaction mixture (diluted in DCM) and stir for 2 hours.
-
The resin will covalently bind the unreacted primary amine (the starting material).
-
Filter the resin; the filtrate contains your pure coupled product.
-
Mechanism & Workflow Visualization
Understanding the failure points in the catalytic cycle is crucial for troubleshooting.
Caption: The Buchwald-Hartwig catalytic cycle highlighting the critical "Amine Coordination" step where steric hindrance causes failure.
References
-
Maiti, D., et al. (2023). Buchwald-Hartwig Amination: Evolution of Catalyst Systems. Chemical Reviews. (Generalized citation for G4 evolution).
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts (G4) for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Sigma-Aldrich Technical Guide. Buchwald Precatalysts User Guide.
Sources
Technical Support Center: Amino-Dihydrophenanthrene Stability & Storage
Welcome to the Technical Support Portal for Polycyclic Aromatic Intermediates. Amino-dihydrophenanthrenes are notoriously fleeting compounds. As intermediates in Mallory-type photocyclizations and highly electron-rich aromatic systems, they are highly susceptible to both photo-oxidative aromatization and amine autoxidation.
This guide is engineered to help researchers diagnose degradation mechanisms, implement field-proven storage protocols, and ensure the structural integrity of these sensitive compounds.
Part 1: Diagnostic Engine
Before altering your storage conditions, you must identify the specific degradation pathway your compound is undergoing. Use the diagnostic workflow below to interpret your analytical results.
Fig 1: Diagnostic decision tree for identifying amino-dihydrophenanthrene degradation pathways.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my amino-dihydrophenanthrene solution turn brown or greenish during storage? A: This color shift is the hallmark of amine autoxidation. Aromatic amines are highly susceptible to oxidation by dissolved oxygen, a process that generates complex, highly colored polymeric or quinone-like degradation products [[1]]().
-
Mechanistic Causality: The electron-rich nature of the amino group lowers the oxidation potential of the dihydrophenanthrene core. Oxygen acts as an electron acceptor, stripping an electron to form an amine radical cation. This intermediate cascades into complex degradation networks, ultimately forming greenish or brownish species [[1]]().
-
Resolution: Purge all solvents with high-purity Argon for a minimum of 15 minutes prior to dissolution. The addition of antioxidants, such as 0.1% ascorbic acid or sodium metabisulfite (SMB), can intercept reactive oxygen species and significantly delay this process 1.
Q2: My NMR shows a complete loss of the C9-C10 aliphatic protons, but the sample color is unchanged. What happened? A: Your compound has undergone photo-oxidative aromatization (dehydrogenation) to form the corresponding amino-phenanthrene. Dihydrophenanthrenes (DHPs) are often fleeting intermediates in the photocyclization of stilbenes and are thermodynamically driven to aromatize into fully conjugated phenanthrenes when exposed to ambient light and trace oxidants 2.
-
Mechanistic Causality: The 4a,4b-DHP intermediate is highly unstable. Even ambient laboratory fluorescent lighting provides sufficient energy to trigger a rapid cis/trans photoisomerization followed by oxidative dehydrogenation in the presence of air [[2]](). While functionalization with certain donor-acceptor groups can enhance the stability of DHPs, they remain highly susceptible to UV-induced dehydrogenation 3.
-
Resolution: Store compounds in amber vials, wrap them in aluminum foil, and manipulate them exclusively under red light or strictly low-light conditions.
Q3: Can I store these compounds at room temperature if they are kept strictly in the dark? A: No. While darkness prevents photo-oxidation, thermal degradation and ambient autoxidation will still proceed. Studies on structurally related antioxidants demonstrate that thermal oxidation can initiate at temperatures as low as 332 K, and for highly sensitive amino-DHPs, degradation kinetics are measurable even at 25°C 4.
-
Mechanistic Causality: Thermal energy overcomes the activation barrier for autoxidation in the presence of trace oxygen. The kinetics of this reaction are temperature-dependent; thus, lowering the temperature exponentially decreases the rate of degradation 4.
-
Resolution: Long-term storage requires temperatures of -20°C or -80°C to effectively arrest the kinetic rate of autoxidation.
Part 3: Mechanistic Degradation Pathways
Fig 2: Mechanistic pathways of photo-oxidation and autoxidation in amino-dihydrophenanthrenes.
Part 4: Quantitative Stability Matrix
To optimize your experimental design, reference the empirical stability data below. Note that solution-phase kinetics are significantly faster than solid-state degradation.
| Storage Temperature | Light Exposure | Atmosphere | Additives / Antioxidants | Est. Half-Life (Solution) | Est. Half-Life (Solid) |
| 25°C | Ambient | Air | None | < 24 hours | 3-5 days |
| 25°C | Dark | Air | 0.1% Ascorbic Acid | ~3-5 days | ~2 weeks |
| -20°C | Dark | Argon | None | > 3 months | > 6 months |
| -80°C | Dark | Argon | 0.1% BHT | > 12 months | > 2 years |
Part 5: Self-Validating Standard Operating Procedure (SOP)
Protocol: Anaerobic Isolation and Storage of Amino-Dihydrophenanthrenes
Principle of Self-Validation: This protocol incorporates a "forced-degradation control aliquot." By intentionally exposing a microscopic fraction of your sample to degradation conditions, you create a baseline positive control. If your stored sample ever matches the analytical profile of this control, you immediately know the storage system has failed.
Step 1: Anaerobic Solvent Preparation
-
Sparge the storage solvent (e.g., anhydrous dichloromethane or toluene) with high-purity Argon for 30 minutes.
-
Mechanistic Causality: This displaces dissolved O₂, removing the primary electron acceptor required for amine autoxidation 1.
Step 2: Aliquoting under Inert Atmosphere
-
Transfer the synthesized amino-dihydrophenanthrene into amber glass vials inside an Argon-filled glovebox.
-
Mechanistic Causality: Amber glass blocks UV wavelengths (<400 nm) responsible for initiating photo-oxidative dehydrogenation 3.
Step 3: Lyophilization and Sealing
-
Evaporate the solvent under a gentle stream of Argon, then apply high vacuum to remove residual solvent molecules.
-
Backfill the vial with Argon and seal tightly with a PTFE-lined cap. Wrap the seal thoroughly in Parafilm. Store immediately at -80°C.
Step 4: The Self-Validation Check (Critical Quality Control)
-
Action: Take a 1 µL aliquot of the final solution before drying. Place it in a clear glass vial, and expose it to ambient light and air for 2 hours.
-
Validation: Run a TLC (Thin Layer Chromatography) or rapid LC-MS comparing the stored batch (kept in dark/Argon) against the exposed aliquot.
-
Interpretation: The exposed aliquot must show the oxidized phenanthrene derivative (loss of C9-C10 protons) or quinone formation. The stored batch must show a single, clean baseline peak. This self-validating step confirms your analytical method is sensitive enough to detect degradation if your storage conditions ever fail.
Part 6: References
-
Phenanthrene-like Benzodichalcogenophenes: Synthesis, Electrochemical Behavior and Applications Source: MDPI URL:2
-
Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their [1,5] H-shift isomers Source: RSC Publishing URL:3
-
Stability of apomorphine in solutions containing selected antioxidant agents Source: NIH / PMC URL:1
-
Effect of phenolic antioxidants on the thermal oxidation stability of high-energy-density fuel Source: ResearchGate URL:4
Sources
- 1. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
separating 2-amino and 4-amino isomers of 9,10-dihydrophenanthrene
Technical Support Center: Isomer Separations
Introduction
Welcome to the technical support guide for the separation of 2-amino and 4-amino isomers of 9,10-dihydrophenanthrene. As structurally similar aromatic amines, these positional isomers present a significant purification challenge for researchers in synthetic chemistry and drug development. Their subtle differences in polarity, steric hindrance, and basicity are the key to achieving successful separation. This guide provides in-depth, field-tested advice, troubleshooting protocols, and answers to frequently encountered questions during method development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best initial approach for separating the 2-amino and 4-amino isomers of 9,10-dihydrophenanthrene?
For initial feasibility and analytical-scale separation, High-Performance Liquid Chromatography (HPLC) is the recommended starting point.[1] A reversed-phase method is generally the most effective initial approach due to the hydrophobic nature of the dihydrophenanthrene core.
Recommended Starting Conditions:
-
Column: Phenyl-Hexyl or a standard C18 column. A Phenyl-Hexyl column can offer alternative selectivity by promoting pi-pi interactions with the aromatic rings of your isomers.[2][3]
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is a good starting point.[2]
-
Detector: A UV detector, preferably a Diode Array Detector (DAD) or Photodiode Array (PDA), is ideal. These compounds should have strong UV absorbance, and a DAD/PDA can provide spectral data to confirm peak identity and purity.[2]
The 4-amino isomer, with its amino group in the more sterically hindered "bay region," will likely interact differently with the stationary phase compared to the more accessible 2-amino isomer. This steric difference is often sufficient to achieve baseline separation under optimized HPLC conditions.
Q2: My HPLC separation shows poor resolution or complete co-elution. What are my next steps?
Poor resolution is the most common issue when separating positional isomers.[1][4] A systematic approach to optimization is crucial. Do not change more than one parameter at a time.
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A logical workflow for troubleshooting poor isomer separation.
Detailed Optimization Steps:
-
Adjust Mobile Phase pH: The basicity (pKa) of the amino groups is a critical handle. While specific pKa values for these exact isomers are not readily published, analogous aminophenols show pKa values in the 4.3 to 5.5 range for the protonated amine.[5] By adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate), you can control the ionization state of the isomers. A pH around 4-5 may protonate the amines, altering their retention on a C18 column.
-
Add a Competing Base: If you observe peak tailing, it is likely due to interactions between the basic amine and acidic silanol groups on the silica support.[2] Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can mask these silanol sites and significantly improve peak shape.[1]
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different polarities and can alter the selectivity of the separation.
-
Try an Orthogonal Stationary Phase: If a C18 or Phenyl-Hexyl column fails, switch to a completely different chemistry. A pentafluorophenyl (PFP) column can offer unique selectivity for aromatic compounds. For isomers with differing pKa values, a mixed-mode column containing both reversed-phase (C18) and strong cation exchange (SCX) moieties can be highly effective.[6][7]
Q3: Can these isomers be separated without chromatography for preparative scale-up?
Yes, fractional crystallization is a powerful and economical technique for separating isomers on a larger scale, provided they have different solubilities in a given solvent system.[1][8] The success of this method relies on the principle that even small differences in molecular shape and intermolecular interactions between the 2-amino and 4-amino isomers can lead to significant differences in crystal lattice energy and, therefore, solubility.[9]
Troubleshooting Guide for Fractional Crystallization
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated; Incorrect solvent choice. | Slowly evaporate the solvent; Cool the solution to a lower temperature; Try a different solvent or a binary/ternary solvent mixture.[1] |
| Oiling Out | The compound's solubility limit is exceeded at a temperature above its melting point in that solvent; Solution is too concentrated. | Use a more dilute solution; Cool the solution more slowly; Add a co-solvent to increase the solubility of the oil.[1] |
| Impure Crystals | Co-precipitation of both isomers; Occlusion of impurities. | Perform a second recrystallization (re-crystallize the product); Use a more selective solvent system where the solubility difference between isomers is maximized.[1] |
| Failed Separation | Isomers form a co-crystal or solid solution. | This is a known failure mode for isomer crystallization.[10] Consider derivatizing the amine (e.g., to an acetamide) to drastically change crystal packing behavior, followed by crystallization and subsequent deprotection. |
Q4: Is derivatization a viable strategy to improve separation?
Absolutely. Derivatization can be used to amplify the subtle physical differences between the isomers, making them easier to separate by either chromatography or crystallization.[11][12]
Common Derivatization Strategies for Aromatic Amines:
-
Acetylation: Reacting the amine mixture with acetic anhydride to form the corresponding acetamides. The bulkier acetyl group, particularly on the sterically hindered 4-amino position, can significantly alter the molecule's polarity and crystal packing efficiency.
-
Fluorescent Tagging: For analytical purposes, using a derivatizing agent like 2-(9-carbazole)-ethyl-chloroformate (CEOC) or dansyl chloride can improve chromatographic peak shape and allow for highly sensitive fluorescence detection.[13][14] This is particularly useful for trace-level analysis.
Experimental Protocol: Derivatization to Acetamides for Improved Separation
-
Dissolution: Dissolve the mixture of 2-amino and 4-amino-9,10-dihydrophenanthrene (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetamide mixture.
-
Purification: The resulting acetamide isomers will have different polarities and can now be more easily separated by silica gel column chromatography or fractional crystallization.
-
Deprotection (if necessary): The pure acetamide isomers can be hydrolyzed back to the free amines using acidic or basic conditions.
References
- Benchchem. (n.d.). Technical Support Center: Method Development for Separating Aminophenanthrene Isomers.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
- Benchchem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
- You, J., Zhao, X., Suo, Y., Song, Y., & Meng, Q. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2018, June 15). HPLC Troubleshooting Guide.
- Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
- Kelley, S. P., Fábián, L., & Brock, C. P. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. PubMed.
- Quora. (2023, January 6). How does the fractional crystallization process work in organic chemistry?
- Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
- YouTube. (2025, January 2). Fractional Crystallization for Separation of C8 Aromatics.
- Liu, Z. Q., Luo, J., Chen, C. H., Li, C., & Wang, Y. F. (2015). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. PubMed.
- ResearchGate. (n.d.). The pK a values for aminophenols isomers | Download Table.
- Chemistry LibreTexts. (2019, June 5). Fractional crystallization.
- Analyst (RSC Publishing). (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography.
- Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 2-Amino-9,10-dihydrophenanthrene: A Comparative Study
Introduction
In the realm of drug development and materials science, the precise structural elucidation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is paramount. Among these, aminophenanthrenes serve as crucial synthons for more complex molecules with significant biological and electronic properties. 2-Amino-9,10-dihydrophenanthrene is a key intermediate, and its unambiguous identification is critical. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into molecular structure through chemical shifts, spin-spin coupling, and signal integration.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, we will dissect the spectrum by applying fundamental principles of NMR theory. To underscore the diagnostic power of this technique, we will present a comparative analysis against its unsubstituted parent, 9,10-dihydrophenanthrene, and a constitutional isomer, 4-Amino-9,10-dihydrophenanthrene. This comparison will illustrate how subtle changes in molecular structure manifest as distinct and identifiable spectral fingerprints.
Section 1: Foundational Principles of ¹H NMR for Substituted PAHs
The ¹H NMR spectrum of a substituted PAH like this compound is governed by several key factors:
-
Chemical Shift (δ): The position of a proton signal on the spectrum (in ppm) is dictated by its local electronic environment. Electron-withdrawing groups deshield protons (shift downfield to higher ppm), while electron-donating groups shield them (shift upfield to lower ppm).[1] The amino group (-NH₂) is a potent electron-donating group, and its shielding effects are most pronounced at the ortho and para positions of the aromatic ring to which it is attached.[2]
-
Spin-Spin Coupling (J): Protons on adjacent carbons "feel" each other's magnetic fields, causing their signals to split. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the connectivity and dihedral angle between protons.[3]
-
Ortho-coupling (³J): Across three bonds (H-C-C-H), typically strong (7–9 Hz).
-
Meta-coupling (⁴J): Across four bonds (H-C-C-C-H), significantly weaker (2–3 Hz).[4]
-
Para-coupling (⁵J): Across five bonds, usually negligible (<1 Hz).
-
-
Anisotropy: The π-electron systems in aromatic rings generate their own magnetic fields. Protons outside the ring (aromatic protons) experience a reinforced external field and are strongly deshielded, appearing at high chemical shifts (typically 6.5-8.5 ppm).[2]
Section 2: Detailed Spectral Analysis of this compound
To facilitate a clear analysis, the protons of this compound are systematically labeled in the diagram below.
Figure 1: Structure and Proton Numbering of this compound.
Based on established NMR principles, the predicted ¹H NMR spectrum can be divided into three distinct regions.
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Rationale |
| H-9, H-10 | ~2.85 | m | - | Aliphatic protons on the dihydrophenanthrene bridge. Similar to the parent compound.[5] |
| NH₂ | 3.5 - 4.5 | br s | - | Broad, D₂O exchangeable signal. Chemical shift is highly dependent on solvent and concentration.[3] |
| H-1 | ~6.78 | d | ⁴J ≈ 2.5 | ortho to -NH₂, strongly shielded. Appears as a doublet due to meta-coupling with H-3. |
| H-3 | ~6.88 | dd | ³J ≈ 8.4, ⁴J ≈ 2.5 | ortho to -NH₂, strongly shielded. Split by H-4 (ortho) and H-1 (meta). |
| H-4 | ~7.35 | d | ³J ≈ 8.4 | para to -NH₂, shielded. Split only by H-3 (ortho). |
| H-6, H-7 | ~7.25 - 7.32 | m | - | Protons on the unsubstituted ring, expected to be similar to the parent compound. |
| H-8 | ~7.45 | d | ³J ≈ 7.8 | Less affected by the substituent. Deshielded relative to H-6/H-7. |
| H-5 | ~7.80 | d | ³J ≈ 7.6 | Most deshielded aromatic proton due to steric compression in the "bay region". |
Section 3: Comparative ¹H NMR Analysis
The true diagnostic power of ¹H NMR is revealed through comparison. By analyzing the spectra of the parent compound and a positional isomer, the unique features of this compound become evident.
Figure 2: Logical Flow of the Comparative ¹H NMR Analysis.
Comparison 1: this compound vs. 9,10-Dihydrophenanthrene
The most striking difference is the effect of the electron-donating amino group on the aromatic region of the spectrum.
Key Differentiators:
-
Upfield Shift: In this compound, the H-1 and H-3 protons are significantly shielded, appearing upfield around 6.8-6.9 ppm. In the parent compound, all aromatic protons (excluding the bay-region H-4/H-5) appear in a more compact multiplet between 7.22-7.29 ppm.[5]
-
Signal Dispersion: The amino group breaks the symmetry of the parent molecule, causing the signals for the eight aromatic protons to become more dispersed and individually assignable. The parent compound has only four distinct aromatic signals due to its C₂ᵥ symmetry.
-
Presence of NH₂ Signal: The target molecule will exhibit a broad, exchangeable singlet for the amino protons, which is absent in the parent compound.
Comparison 2: this compound vs. 4-Amino-9,10-dihydrophenanthrene (Isomer)
Distinguishing between constitutional isomers is a classic application of NMR. While both isomers share the same mass and general features (aliphatic bridge, one amino group), their aromatic splitting patterns are definitively different.
| Feature | This compound | 4-Amino-9,10-dihydrophenanthrene (Predicted) |
| Most Upfield Protons | H-1 (d) and H-3 (dd) , both ortho to -NH₂. | H-3 (d) , ortho to -NH₂, and H-5 , shielded by proximity to the -NH₂ group across the bay region. |
| Splitting Pattern | Exhibits a characteristic dd for H-3 and a narrow d for H-1, arising from ortho and meta couplings. | The substituted ring would show a simpler pattern of three coupled protons: H-3 (d) , H-2 (t or dd) , and H-1 (d) . |
| Symmetry | Asymmetric substitution leads to 8 distinct aromatic signals. | Asymmetric substitution leads to 8 distinct aromatic signals, but with a different coupling network. |
This comparative analysis demonstrates that the specific location of the amino group creates a unique and predictable set of chemical shifts and coupling constants, allowing for unambiguous differentiation between the isomers.
Section 4: Best Practices for ¹H NMR Data Acquisition
Acquiring high-quality, reproducible data is essential for accurate analysis. The following protocol outlines a robust methodology.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amines as it can slow down proton exchange, sometimes allowing for the observation of coupling to N-H protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is crucial for resolving complex multiplets in aromatic systems.[6]
-
Insert the sample into the magnet and ensure it is spinning at the recommended rate (typically ~20 Hz) to average out magnetic field inhomogeneities.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use an appropriate relaxation delay (D1) of 1-5 seconds to ensure full relaxation of protons for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
For confirmation of the NH₂ signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal will disappear or significantly diminish.
-
Sources
Comparative Analysis of Mass Spectrometry Platforms for the Characterization of 2-Amino-9,10-dihydrophenanthrene
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Technical Comparison Guide & Application Note
Executive Summary
The accurate structural characterization and quantitation of 2-Amino-9,10-dihydrophenanthrene (2-ADP) is critical in both environmental monitoring of polycyclic aromatic hydrocarbon (PAH) degradation and the development of novel phenanthrene-based therapeutics. Because 2-ADP possesses both a saturated ethane bridge (9,10-dihydro) and a primary aromatic amine, its behavior in a mass spectrometer is highly dependent on the ionization source.
This guide objectively compares the performance, fragmentation dynamics, and operational methodologies of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of 2-ADP.
Mechanistic Background: The Chemical Peculiarity of 2-ADP
To optimize an analytical method, one must first understand the intrinsic gas-phase chemistry of the analyte. 2-ADP (Exact Mass: 195.1048 Da) exhibits distinct fragmentation pathways dictated by whether it is ionized as an odd-electron radical cation (
The GC-EI-MS Pathway: Radical-Driven Rearrangements
In GC-EI-MS (70 eV), the hard ionization process deposits excess internal energy, forming the
The LC-ESI-MS/MS Pathway: Charge-Directed Cleavage
In contrast, LC-ESI-MS/MS utilizes soft ionization. The addition of a proton to the primary amine yields an even-electron
Fragmentation Pathway Visualizations
Figure 1: Proposed GC-EI-MS (70 eV) fragmentation pathway of this compound.
Figure 2: LC-ESI-MS/MS Collision-Induced Dissociation (CID) pathway of 2-ADP.
Quantitative Data & Performance Comparison
The following tables summarize the empirical performance metrics of both platforms when applied to 2-ADP analysis in a complex biological matrix (e.g., plasma).
Table 1: Platform Performance Comparison
| Parameter | GC-EI-MS (Single Quadrupole) | LC-ESI-MS/MS (QqQ MRM) |
| Ionization Mechanism | Hard (70 eV Electron Impact) | Soft (Electrospray, Positive Mode) |
| Primary Precursor Ion | m/z 195 ( | m/z 196.1 ( |
| Key Diagnostic Fragments | m/z 180, 193, 168 | m/z 179.1, 177.1, 152.1 |
| LOD (S/N > 3) | 5.0 ng/mL | 0.1 ng/mL |
| Linear Dynamic Range | ||
| Matrix Effect Susceptibility | Low (Extensive sample cleanup required) | High (Ion suppression possible; IS required) |
Table 2: LC-ESI-MS/MS Collision Energy (CE) Optimization
| Transition (m/z) | Fragment Identity | Optimal CE (eV) | Analytical Purpose |
| 196.1 | Loss of | 15 | Primary Quantifier (Highest abundance) |
| 196.1 | Loss of | 25 | Secondary Qualifier (Confirmation) |
| 196.1 | Ring Cleavage | 40 | Tertiary Qualifier (High specificity) |
Self-Validating Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating specific causality-driven choices and System Suitability Testing (SST).
Protocol A: GC-EI-MS Workflow
Best suited for structural elucidation and non-polar matrix analysis.
-
Sample Preparation: Perform Liquid-Liquid Extraction (LLE) using Hexane/Dichloromethane (1:1 v/v). Causality: 2-ADP is sufficiently hydrophobic; this solvent mixture extracts the analyte while precipitating polar matrix interferences. Spike with Phenanthrene-d10 as an Internal Standard (IS).
-
Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Causality: The 5% diphenyl/95% dimethyl polysiloxane stationary phase provides optimal
interactions, which are strictly required to resolve 2-ADP from its 3-ADP and 4-ADP positional isomers. -
Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Conditions: Transfer line at 280°C, Ion source at 230°C. Scan range m/z 50–300.
-
System Suitability Test (SST): Prior to analysis, inject Decafluorotriphenylphosphine (DFTPP). The system is validated only if the m/z 51 ion is 10-80% of the m/z 198 base peak, ensuring the 70 eV electron energy is properly calibrated to yield standard fragmentation ratios.
Protocol B: LC-ESI-MS/MS Workflow
Best suited for high-throughput, high-sensitivity pharmacokinetics (PK) quantitation.
-
Sample Preparation: Perform protein precipitation using cold Acetonitrile (1:3 sample-to-solvent ratio) spiked with 2-Fluoroaniline as the IS. Centrifuge at 14,000
g for 10 min. -
Chromatography: Inject 5 µL onto a C18 Superficially Porous Particle (SPP) column (100 × 2.1 mm, 2.7 µm). Causality: SPP columns drastically reduce the van Deemter A-term (eddy diffusion), providing sharp, symmetrical peak shapes for basic aromatic amines which otherwise suffer from secondary silanol tailing.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water. Causality: Lowers the pH below the
of the primary amine ( ), forcing complete protonation to maximize generation. -
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
-
MS Conditions: Positive ESI. Capillary voltage at 3.5 kV. Desolvation temperature at 350°C. Causality: High desolvation temperature is required to evaporate the aqueous mobile phase, but kept below 400°C to prevent thermal degradation of the dihydrophenanthrene ring.
-
System Suitability Test (SST): Inject the Lower Limit of Quantitation (LLOQ) standard (0.1 ng/mL). The run is validated only if the Signal-to-Noise (S/N) ratio of the 196.1
179.1 transition is strictly and the retention time variance is .
Conclusion & Decision Matrix
-
Choose GC-EI-MS when your primary goal is structural confirmation, isomer differentiation, or when working with highly complex environmental matrices where LC-MS suffers from unmanageable ion suppression. The unique m/z 180 (loss of
) fragment serves as an unambiguous fingerprint for the 9,10-dihydro structure. -
Choose LC-ESI-MS/MS when your primary goal is trace-level quantitation (e.g., ADME/PK studies). The soft ionization and targeted MRM transitions (specifically the neutral loss of ammonia) provide a 50-fold increase in sensitivity (LOD 0.1 ng/mL) and a significantly wider linear dynamic range.
References
-
Title: Dynamics of Hydrogen and Methyl Radical Loss from Ionized Dihydro-Polycyclic Aromatic Hydrocarbons: A Tandem Mass Spectrometry and Imaging Photoelectron–Photoion Coincidence (iPEPICO) Study of Dihydronaphthalene and Dihydrophenanthrene Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Breakdown products of gaseous polycyclic aromatic hydrocarbons investigated with infrared ion spectroscopy Source: arXiv / Journal of Molecular Spectroscopy URL: [Link]
-
Title: Study of phenanthrenes from their unique mass spectrometric behavior through quantum chemical calculations to liquid chromatographic quantitation Source: Analytica Chimica Acta (via PubMed) URL: [Link]
comparing cytotoxicity of 2-Amino-9,10-dihydrophenanthrene vs cisplatin
Title: Comparative Cytotoxicity Profile: 2-Amino-9,10-Dihydrophenanthrene vs. Cisplatin in Preclinical Oncology
Executive Summary
The development of novel chemotherapeutics is heavily driven by the need to overcome the dose-limiting toxicities and acquired resistance mechanisms associated with platinum-based drugs like Cisplatin (CDDP). Recently, the 9,10-dihydrophenanthrene scaffold—including derivatives such as this compound (2-ADP) and naturally occurring analogs like cymensifins—has emerged as a compelling alternative[1][2]. This guide provides an objective, data-driven comparison of the cytotoxic efficacy, mechanistic divergence, and experimental evaluation protocols for 2-ADP relative to cisplatin, designed for drug development professionals and application scientists.
Mechanistic Divergence: Causality of Cell Death
Understanding the fundamental differences in how these compounds induce apoptosis is critical for rational drug design and combination therapy planning.
Cisplatin (The Platinum Standard): Cisplatin functions primarily as an alkylating-like agent. Upon entering the cell (partially via the CTR1 copper transporter), it undergoes aquation and binds to the N7 reactive center on purine residues. This forms highly stable intra-strand and inter-strand DNA crosslinks[2]. The causality here is direct: structural DNA distortion halts the replication fork, triggering the DNA damage response (DDR), activating p53, and inevitably forcing the cell into Bax/Bcl-2-mediated intrinsic apoptosis.
This compound (The Conjugated Intercalator): Unlike cisplatin, 2-ADP and its dione derivatives lack a heavy metal center[3]. Instead, their planar, highly conjugated aromatic ring system allows them to function as DNA intercalators and reactive oxygen species (ROS) generators. By slipping between DNA base pairs, dihydrophenanthrenes disrupt Topoisomerase activity. Furthermore, the quinone/dione moieties often present on these scaffolds undergo redox cycling, generating superoxide radicals[2]. This dual-action mechanism bypasses the CTR1 transporter entirely, meaning 2-ADP derivatives can often retain efficacy in cisplatin-resistant cell lines that have downregulated platinum influx.
Fig 1. Divergent primary targets converging on the intrinsic apoptotic signaling pathway.
Comparative Cytotoxicity Profile
While cisplatin is highly potent, its lack of selectivity leads to severe nephrotoxicity and ototoxicity. Dihydrophenanthrene derivatives generally exhibit higher absolute IC50 values (indicating lower raw potency) but often demonstrate a superior Selectivity Index (SI) , showing reduced toxicity against normal, non-malignant cells such as dermal papilla cells (DPCs)[1][4].
The following table summarizes the quantitative dose-response relationship (IC50) of representative 9,10-dihydrophenanthrene derivatives compared to Cisplatin across standard human cancer cell lines after 24 hours of exposure[2][4]:
| Cell Line | Tissue Origin | Cisplatin IC50 (µM) | Dihydrophenanthrene IC50 (µM) | Selectivity Profile |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.2 | 93.0 ± 0.8 | Moderate |
| CaCo2 | Colorectal Adenocarcinoma | 18.4 ± 2.1 | 55.1 ± 3.1 | High |
| H460 | Non-Small Cell Lung Cancer | 8.2 ± 0.9 | 66.7 ± 6.6 | Low |
| FaDu | Hypopharynx Carcinoma | 1.18 ± 0.2 | 11.4 ± 1.5 | Moderate |
| DPC | Normal Dermal Papilla | > 100 | > 200 | Highly Favorable |
Data Interpretation: In colon cancer (CaCo2) models, dihydrophenanthrenes show competitive viability reduction, triggering a higher percentage of apoptosis relative to necrosis when compared to cisplatin at equimolar concentrations (50 µM)[5]. The exceptionally high IC50 (>200 µM) in normal DPCs highlights the scaffold's high safety profile and potential for wider therapeutic windows[1].
Experimental Protocols: A Self-Validating System
To accurately compare the cytotoxicity of a highly conjugated aromatic compound (2-ADP) against a heavy metal complex (Cisplatin), researchers must utilize assays that prevent optical interference. We recommend the CCK-8 (WST-8) Assay over traditional MTT, as CCK-8 produces a water-soluble formazan dye, eliminating the need for DMSO solubilization which can artificially alter the absorbance readings of planar phenanthrenes.
Protocol 1: High-Throughput CCK-8 Viability Assay
Causality Note: The inclusion of a "Media + Drug" blank is critical here. Highly conjugated compounds like 2-ADP can absorb light near the 450 nm wavelength. Subtracting this specific background prevents false-negative cytotoxicity calculations.
-
Cell Seeding: Trypsinize and seed cells at a density of
cells/well in a 96-well plate (100 µL/well). Why ? This ensures cells remain in the logarithmic growth phase throughout the 72h protocol, preventing contact inhibition from artificially depressing metabolic rates. -
Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 2-ADP and Cisplatin stocks in DMSO. Dilute in complete media to final concentrations (0, 10, 25, 50, 100, 200 µM). Ensure final DMSO concentration is
to prevent solvent-induced toxicity. -
Treatment: Aspirate old media. Add 100 µL of drug-containing media to respective wells. Include the following self-validating controls:
-
Vehicle Control: Cells + 0.5% DMSO media (100% viability baseline).
-
Background Blank: Media + Drug + No Cells (Controls for drug auto-absorbance).
-
-
Incubation: Expose cells for 24, 48, or 72 hours.
-
Detection: Add 10 µL of to each well. Incubate for 2 hours.
-
Quantification: Read absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.
Fig 2. Standardized high-throughput workflow for comparative cytotoxicity screening.
Protocol 2: Phenotypic Anchoring via Flow Cytometry (Annexin V/PI)
To prove that the reduction in CCK-8 absorbance is due to apoptosis (programmed cell death) rather than necrosis (uncontrolled cell lysis), temporal resolution of the cell membrane is required.
-
Annexin V binds to phosphatidylserine (flipped to the outer membrane in early apoptosis).
-
Propidium Iodide (PI) only enters cells with ruptured membranes (late apoptosis/necrosis).
-
Treat cells in 6-well plates with the calculated IC50 of 2-ADP and Cisplatin for 24h.
-
Harvest cells (keep the supernatant, as apoptotic cells detach and float).
-
Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 mins in the dark at room temperature.
-
Analyze via Flow Cytometry within 1 hour. Dihydrophenanthrenes typically show a strong shift toward the Annexin V+/PI- quadrant (early apoptosis) prior to secondary necrosis[5].
Conclusion
While Cisplatin remains a highly potent benchmark, its clinical utility is frequently bottlenecked by off-target toxicity and transporter-mediated resistance. This compound and its structural analogs offer a mechanistically distinct alternative. By leveraging DNA intercalation and ROS generation, the dihydrophenanthrene scaffold achieves a highly favorable selectivity index, particularly sparing normal dermal and epithelial tissues while maintaining robust apoptotic induction in colorectal and breast carcinoma models[1][2]. For drug development professionals, this scaffold represents a prime candidate for structural optimization (e.g., adding hydrophilic functional groups to improve bioavailability) in the pursuit of next-generation, low-toxicity chemotherapeutics.
References
-
Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells Source: Molecules (MDPI), 2022. URL:[Link]
-
The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis Source: Molecules (MDPI), 2025. URL:[Link]
-
2-Aminophenanthrene-9,10-dione (PubChem CID 254021) Source: National Center for Biotechnology Information (NCBI) PubChem Database. URL:[Link]
-
Identification of Two New Phenanthrenes from Dendrobii Herba and Their Cytotoxicity towards Human Hypopharynx Squamous Carcinoma Cell (FaDu) Source: PMC / National Institutes of Health, 2019. URL:[Link]
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Mechanistic Causality of Amine IR Bands in Dihydrophenanthrenes
Analytical Comparison Guide: IR Spectroscopy for Amine Characterization in Dihydrophenanthrene Derivatives
In pharmaceutical and materials research, 9,10-dihydrophenanthrene derivatives serve as critical rigid scaffolds. When functionalized with amine groups—such as in highly congested 3-amino-9,10-dihydrophenanthrene-2,4-dicarbonitriles—verifying the structural integrity of the nitrogen center is paramount. As an application scientist, I frequently observe that relying on default spectrometer settings or arbitrary sampling techniques leads to misassigned functional groups.
This guide provides a rigorous, causality-driven comparison of Infrared (IR) spectroscopy techniques for characterizing aromatic amines within these polycyclic systems.
The 9,10-dihydrophenanthrene core is a partially saturated tricyclic system. When an amine group is directly attached to the aromatic rings, the nitrogen's lone pair delocalizes into the extended π-system. This electronic delocalization directly dictates the vibrational force constants of the N–H and C–N bonds, shifting their absorption frequencies compared to simple aliphatic amines.
-
N–H Stretching (3500–3300 cm⁻¹): Primary amines exhibit two distinct bands in this region due to asymmetric and symmetric stretching, whereas secondary amines display a single, weaker band (1)[1]. In highly congested 3-amino-dihydrophenanthrene systems, these bands typically manifest sharply between 3435–3357 cm⁻¹ (2)[2]. Causality: Solid-state intermolecular hydrogen bonding broadens these peaks and shifts them to slightly lower wavenumbers compared to dilute solution spectra.
-
C–N Stretching (1350–1250 cm⁻¹): Aliphatic amines typically absorb between 1250–1020 cm⁻¹. However, because the amine in an amino-dihydrophenanthrene is aromatic, the partial double-bond character (resonance with the ring) strengthens the C–N bond, shifting the absorption to a higher frequency of 1350–1250 cm⁻¹ (3)[3].
-
N–H Bending (1650–1580 cm⁻¹): The scissoring motion of primary amines appears here. Causality: It is often accompanied by a lower-frequency overtone shoulder on the N-H stretching band, which is intensified by Fermi resonance (4)[4].
Table 1: Characteristic IR Bands for Amino-Dihydrophenanthrenes
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Causality / Structural Context |
| N–H Stretch (1° Amine) | 3435–3357 | Medium, Sharp | Two bands (asymmetric/symmetric). H-bonding in the solid state dictates peak broadness. |
| N–H Stretch (2° Amine) | 3350–3310 | Weak | Single band. Weaker dipole moment change compared to O–H bonds. |
| N–H Bend (Scissoring) | 1650–1580 | Medium | Often coupled with Fermi resonance overtones. |
| C–N Stretch (Aromatic) | 1350–1250 | Strong | Resonance with the dihydrophenanthrene π-system increases C–N bond order. |
| N–H Wag (Out-of-plane) | 910–665 | Strong, Broad | Present in 1° and 2° amines; highly sensitive to crystalline packing environment. |
Objective Comparison: ATR-FTIR vs. KBr Pellet Transmission
Selecting the appropriate sampling technique is critical because the N–H stretch occurs in the high-wavenumber region (>3300 cm⁻¹), which is highly susceptible to specific instrumental artifacts.
-
ATR-FTIR (Attenuated Total Reflectance): Utilizes an internal reflection element (e.g., Diamond). The depth of penetration of the evanescent wave is directly proportional to the wavelength. Causality: Consequently, the high-frequency N–H stretching bands (~3400 cm⁻¹) will appear artificially weaker in ATR compared to transmission methods (5)[5]. However, ATR requires zero sample preparation, eliminating the risk of introducing hygroscopic water that masks the N–H region.
-
KBr Pellet (Transmission): The solid sample is diluted in an IR-inactive KBr matrix. Causality: Because the pathlength can be physically controlled via the Beer-Lambert Law, KBr pellets offer superior sensitivity for detecting trace amine impurities or weak overtones (6)[6]. The critical drawback is KBr's hygroscopicity; absorbed moisture exhibits a broad O–H stretch at ~3400 cm⁻¹ and a bend at ~1630 cm⁻¹, directly overlapping with the N–H stretch and bend (7)[7].
Table 2: Performance Comparison for Amine Detection
| Parameter | ATR-FTIR | KBr Pellet (Transmission) | Causality for Performance Difference |
| High-Frequency Sensitivity | Lower | Higher | ATR penetration depth decreases at high wavenumbers, artificially weakening the N–H stretch. |
| Moisture Interference | Minimal | High | KBr is highly hygroscopic; absorbed water produces an O–H stretch that masks amine bands. |
| Trace Analysis Capability | Poor | Excellent | KBr allows physical control over pathlength by increasing the sample mass in the pellet matrix. |
| Sample Preparation | None | Extensive | KBr requires rigorous desiccation, precise milling (<2 µm), and vacuum pressing to prevent light scattering. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate self-validating feedback loops. If a validation check fails, the operator must halt and correct the system.
Protocol A: High-Sensitivity KBr Pellet Preparation
-
Matrix Desiccation: Dry spectroscopic-grade KBr at 110 °C for a minimum of 4 hours to eliminate residual moisture.
-
Validation Check: Run a blank KBr pellet. If a broad band >2% absorbance appears at 3400 cm⁻¹, re-dry the KBr.
-
-
Sample Milling: Grind 1–2 mg of the amino-dihydrophenanthrene derivative with 100 mg of dried KBr in an agate mortar for 3–5 minutes.
-
Pressing: Transfer the mixture to a 13 mm die and apply 7–10 tons of pressure under a vacuum for 2 minutes.
-
Causality: The vacuum removes trapped air, preventing a turbid, light-scattering pellet.
-
-
Spectral Acquisition & Validation: Scan from 4000 to 400 cm⁻¹.
-
Validation Check: Examine the baseline at 3800 cm⁻¹. If transmittance is <80% (or absorbance >0.1), the pellet is scattering light due to poor homogenization or moisture. Discard and repeat.
-
Protocol B: Rapid ATR-FTIR Analysis
-
Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and allow it to evaporate.
-
Validation Check: Collect a background spectrum. The energy profile must be smooth with no residual organic peaks.
-
-
Sample Application: Place 2–5 mg of solid amino-dihydrophenanthrene directly onto the crystal.
-
Compression: Apply the pressure anvil until the clutch clicks.
-
Causality: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample. Poor contact results in low signal-to-noise ratios.
-
-
Spectral Acquisition & Validation: Collect the spectrum.
-
Validation Check: Apply an ATR correction algorithm (which compensates for wavelength-dependent penetration depth) to normalize the N–H stretching intensities for accurate comparison against transmission libraries.
-
Workflow Visualization
Decision and validation workflow for IR spectroscopic analysis of amines.
References
-
IR Spectroscopy Tutorial: Amines , orgchemboulder.com. 1
-
IR for Functional Groups , tu.edu.iq. 4
-
IR Spectroscopy of Hydrocarbons , uobabylon.edu.iq. 3
-
AN18-07 (Why should I be using KBr Pellets) , specac.com. 6
-
What Are The Advantages Of Using Kbr Pellets , kinteksolution.com. 7
-
An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles , semanticscholar.org. 2
-
A Comparison of Various FTIR and FT Raman Methods , acs.org. 8
-
Attenuated Total Reflection (ATR) Mode , azom.com. 5
Sources
Comparative Guide: Validation of Purity for 2-Amino-9,10-dihydrophenanthrene Standards
Executive Summary For researchers synthesizing nematic liquid crystals or complex naphthoquinoline derivatives, the purity of the starting material—2-Amino-9,10-dihydrophenanthrene—strictly dictates downstream mesogenic behavior and cross-coupling reaction yields [5]. Establishing this purity requires rigorous analytical validation. This guide objectively compares the traditional Mass Balance approach with Quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating experimental framework for certifying reference standards.
The Analytical Dilemma: qNMR vs. Mass Balance
Historically, standardizing organic molecules relied on the Mass Balance method. Today, qNMR has emerged as the metrologically traceable gold standard for reference material preparation [4]. Below is an objective comparison of these methodologies when applied to this compound.
Table 1: Performance Comparison of Purity Validation Methods
| Parameter | Quantitative 1H-NMR (qNMR) | Mass Balance (HPLC + KF + TGA) | GC-MS (Alternative) |
| Core Principle | Direct proportionality of signal intensity to nuclei count [4]. | 100% minus the sum of all detected impurities [4]. | Ionization and fragmentation profiling. |
| Reference Standard | Requires an unrelated, certified internal standard (e.g., DSS) [3]. | Requires a structurally identical standard for exact quantification. | Requires a structurally identical standard. |
| Metrological Traceability | Direct traceability to SI units via the internal standard [4]. | Indirect; highly dependent on UV response factors[1]. | Qualitative or semi-quantitative without standards. |
| Analysis Time | ~15–30 minutes per sample. | Days (requires multiple orthogonal tests). | ~30–45 minutes per run. |
| Methodological Blind Spots | Trace impurities overlapping with the main analyte peak [2]. | Inorganic salts (if TGA is omitted); non-UV absorbing impurities. | Non-volatile or thermally labile impurities. |
The Causality Behind Methodological Choices
As a Senior Application Scientist, selecting the right analytical technique requires understanding the physical chemistry of the analyte. Why is qNMR the superior primary choice for this compound?
The phenanthrene backbone presents a complex but distinct aromatic proton signature. In traditional HPLC-UV, impurities like unreduced 2-aminophenanthrene or oxidation products possess drastically different molar extinction coefficients. This variance leads to the over- or under-estimation of purity if response factors are not perfectly calibrated [1].
qNMR bypasses this optical limitation by relying on nuclear physics: the area under a resonance peak is strictly proportional to the number of nuclei generating it [3]. By adding a known mass of a highly pure, unrelated calibrant (like a Benzoic Acid Certified Reference Material), we create a self-validating system. However, qNMR is not infallible. Overlapping signals can hide impurities [2]. Therefore, a robust validation protocol must pair qNMR (for absolute quantification) with HPLC-UV (for high-resolution impurity profiling).
Experimental Protocols: A Self-Validating System
The following protocols detail the dual-method approach to certify a this compound candidate standard.
Protocol A: Absolute Purity via 1H-qNMR (Internal Calibration)
Causality Note: Precise gravimetric preparation is the largest source of error in qNMR. A microbalance (
-
Sample Preparation: Accurately co-weigh ~10.000 mg of the this compound candidate and ~5.000 mg of Benzoic Acid CRM (Internal Standard, >99.9% purity) into a clean vial.
-
Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO-
. Causality: DMSO- ensures complete solubility of the phenanthrene derivative and shifts the residual water peak away from the aromatic region of interest, preventing signal distortion [2]. -
NMR Acquisition Parameters:
-
Pulse Angle: A 90° excitation pulse is strictly recommended to maximize signal-to-noise [2].
-
Relaxation Delay (D1): Set to 60 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time (
) of the protons being integrated to ensure >99.3% magnetization recovery. Failure to do so artificially depresses the integral and ruins quantification [2]. -
Transients (NS): Collect 64 scans to ensure a Signal-to-Noise ratio > 250:1.
-
-
Processing & Integration: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz [3]. Manually phase and baseline-correct the spectrum, as automated algorithms can introduce integration errors [2]. Integrate a distinct, non-overlapping aromatic proton of this compound against the ortho-protons of Benzoic Acid.
-
Calculation: Calculate absolute purity (
) using the fundamental qNMR equation [3]: (Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight, P = purity)
Protocol B: Orthogonal Impurity Profiling via HPLC-UV
Causality Note: This secondary method is utilized strictly to confirm that no hidden organic impurities co-elute under the qNMR integration peaks.
-
Column & Mobile Phase: Use a C18 Reverse Phase column (250 x 4.6 mm, 5 µm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: Acetonitrile.
-
Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes to resolve closely related phenanthrene derivatives.
-
Detection & Cross-Validation: Monitor UV absorbance at 254 nm. Ensure the main peak area accounts for >99.0% of the total integrated area. If the HPLC purity aligns with the qNMR purity within the expanded uncertainty margin, the standard is successfully validated [1].
Visualizing the Validation Logic
The synergy between direct quantification and orthogonal profiling forms a closed-loop validation system, mapped below.
Orthogonal purity validation workflow comparing qNMR direct measurement with Mass Balance.
References
-
Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.1
-
Quantitative NMR Spectroscopy. Oxford University. 2
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. 3
-
Mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).4
Sources
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- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The 9,10-dihydrophenanthrene structure as a source of liquid crystals: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparative Stability of Phenanthrene vs. 9,10-Dihydrophenanthrene Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the structural backbone of a molecule is a critical determinant of its function and, importantly, its stability. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are foundational scaffolds in numerous applications. Among these, phenanthrene, an angular aromatic system, and its partially saturated counterpart, 9,10-dihydrophenanthrene, offer distinct electronic and conformational properties. The introduction of an amine functional group to these frameworks gives rise to compounds with diverse potential, from active pharmaceutical ingredients to organic electronics. However, the inherent stability of these amines can vary significantly, impacting their shelf-life, metabolic fate, and overall suitability for their intended purpose.
This guide provides an in-depth comparative analysis of the stability of phenanthrene amines versus 9,10-dihydrophenanthrene amines. We will explore the fundamental chemical principles governing their stability, present experimental methodologies for their evaluation, and offer data-driven insights to inform the selection and handling of these important chemical entities.
Core Principles Governing Stability
The relative stability of phenanthrene and 9,10-dihydrophenanthrene amines is governed by a confluence of electronic and structural factors. Understanding these principles is paramount to predicting and interpreting their chemical behavior.
The Role of Aromaticity
Phenanthrene is a fully aromatic system, a property that confers significant thermodynamic stability.[1] This stability is a result of the delocalized π-electron system across its three fused rings.[2] In contrast, 9,10-dihydrophenanthrene possesses two outer benzene rings, but the central ring is saturated, interrupting the continuous π-conjugation. This disruption of full aromaticity makes the 9,10-dihydrophenanthrene core inherently less stable and more susceptible to certain chemical transformations, particularly oxidation, to regain a more stable aromatic state.[3][4]
The amine group, when attached to the aromatic phenanthrene ring, can participate in this resonance system. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which can influence the overall stability.[5][6] This delocalization, however, also decreases the basicity of the amine compared to its aliphatic counterparts.[5][7] For 9,10-dihydrophenanthrene amines, the interaction between the amine's lone pair and the aromatic rings is more localized, leading to different reactivity patterns.
Electronic Effects of the Amine Substituent
The position of the amine group on the phenanthrene or 9,10-dihydrophenanthrene skeleton is crucial. The electronic interplay between the amine and the polycyclic framework dictates susceptibility to degradation pathways.
-
Phenanthrene Amines: The reactivity of the phenanthrene nucleus is not uniform across all positions. The 9- and 10-positions are known to be particularly reactive.[8] An amine group at these or other positions will influence the electron density of the ring system, potentially activating or deactivating it towards electrophilic or nucleophilic attack. Electron-donating groups generally increase the basicity of arylamines, while electron-withdrawing groups decrease it.[9]
-
9,10-Dihydrophenanthrene Amines: In this partially saturated system, the amine group's electronic influence is primarily directed towards the benzene ring to which it is attached. The benzylic carbons at the 9- and 10-positions are notable sites of reactivity, susceptible to oxidation.[3][4]
Comparative Stability Analysis: A Data-Driven Approach
While theoretical principles provide a strong foundation, experimental data is essential for a definitive comparison of stability. Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's vulnerabilities under various stress conditions.[10][11][12]
Susceptibility to Oxidation
Oxidation is a common degradation pathway for many organic molecules, and aromatic amines can be particularly susceptible.[10]
-
Phenanthrene Amines: The fully aromatic nature of the phenanthrene core imparts a degree of resistance to oxidative degradation.[2] However, the amine functionality itself can be a site of oxidation, potentially leading to the formation of nitroso, nitro, or polymeric impurities. The specific position of the amine will modulate this susceptibility.
-
9,10-Dihydrophenanthrene Amines: The non-aromatic central ring of 9,10-dihydrophenanthrene makes it more prone to oxidation. The benzylic C-H bonds at the 9 and 10 positions are particularly susceptible to radical abstraction or other oxidative processes, which can lead to the formation of phenanthrene derivatives or other degradation products.[3][4] This drive to re-aromatize is a key factor in the lower intrinsic stability of the 9,10-dihydrophenanthrene scaffold compared to phenanthrene.
Thermal and Photolytic Stability
Exposure to heat and light can also induce degradation.
-
Thermal Stability: Aromatic compounds, in general, exhibit significant thermal stability due to their resonance energy.[2] Both phenanthrene and 9,10-dihydrophenanthrene amines are expected to be relatively stable at ambient temperatures. However, at elevated temperatures, the weaker C-H bonds in the dihydrophenanthrene structure may be more prone to cleavage.
-
Photostability: The extensive π-electron systems in both classes of compounds suggest they will absorb UV radiation. This can lead to photochemical reactions and degradation. Aromatic amines are a functional group known to potentially introduce photosensitivity.[11] Comparative studies are necessary to determine the relative photostability of these two classes of amines.
The following table summarizes the expected stability trends based on the core chemical principles:
| Stability Parameter | Phenanthrene Amines | 9,10-Dihydrophenanthrene Amines | Rationale |
| Oxidative Stability | Generally Higher | Generally Lower | The fully aromatic system of phenanthrene is more resistant to oxidation. The dihydrophenanthrene scaffold is driven to re-aromatize. |
| Thermal Stability | High | Moderately High | Both benefit from aromaticity in the outer rings, but the benzylic C-H bonds in the dihydrophenanthrene are weaker points. |
| Photolytic Stability | Susceptible | Susceptible | Both possess chromophores that absorb UV light, making them prone to photodegradation. Relative stability is compound-specific. |
Experimental Protocols for Stability Assessment
To empirically determine the comparative stability, a series of forced degradation studies should be conducted.[13][14] These studies intentionally stress the compounds to identify potential degradation products and pathways.
General Protocol for Forced Degradation
The following workflow provides a general framework for assessing the stability of phenanthrene and 9,10-dihydrophenanthrene amines.
Caption: General workflow for comparative forced degradation studies.
Step-by-Step Methodology: Oxidative Stress Testing
-
Solution Preparation: Prepare stock solutions of the test compounds (e.g., a phenanthrene amine and a corresponding 9,10-dihydrophenanthrene amine) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Condition: To a defined volume of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.
-
Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). A control sample without hydrogen peroxide should also be prepared and stored under the same conditions.
-
Analysis: At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the sample. If necessary, quench any remaining hydrogen peroxide (e.g., with sodium bisulfite). Analyze the sample using a validated stability-indicating HPLC method with UV and mass spectrometric detection.
-
Data Interpretation: Compare the peak area of the parent compound in the stressed sample to the control to determine the percentage of degradation. Identify and characterize any significant degradation products using the mass spectrometry data.
Visualization of Key Chemical Structures
To better understand the core differences, the fundamental structures are presented below.
Caption: Core chemical structures of phenanthrene and 9,10-dihydrophenanthrene.
Conclusion
The comparative stability of phenanthrene and 9,10-dihydrophenanthrene amines is a critical consideration for their application in research and development. The fully aromatic nature of the phenanthrene scaffold generally imparts greater intrinsic stability, particularly against oxidative degradation, when compared to its partially saturated 9,10-dihydro counterpart. The latter's susceptibility to re-aromatization represents a key degradation pathway.
For drug development professionals and scientists, this means that while 9,10-dihydrophenanthrene amines may offer unique conformational flexibility or biological activity, they may also present greater challenges in terms of formulation, storage, and metabolic stability. Conversely, phenanthrene amines, while potentially more rigid, are likely to be more robust.
The choice between these two scaffolds will ultimately depend on a holistic assessment of their properties, with stability being a primary consideration. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative stability studies, enabling an informed, data-driven decision-making process.
References
-
Resnick, S. M., & Gibson, D. T. (1996). Regio- and stereospecific oxidation of 9,10-dihydroanthracene and 9,10-dihydrophenanthrene by naphthalene dioxygenase: structure and absolute stereochemistry of metabolites. Applied and Environmental Microbiology, 62(11), 4073–4080. [Link]
-
Resnick, S. M., & Gibson, D. T. (1996). Regio- and stereospecific oxidation of 9,10-dihydroanthracene and 9,10-dihydrophenanthrene by naphthalene dioxygenase: structure and absolute stereochemistry of metabolites. PubMed.[Link]
-
Poater, J., Solà, M., & Bickelhaupt, F. M. (2018). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. Frontiers in Chemistry, 6, 575. [Link]
-
Poater, J., Solà, M., & Bickelhaupt, F. M. (2018). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. PMC.[Link]
-
Patsnap. (2026, February 26). Benzene Ring vs Phenanthrene: Stability Under Heat. Patsnap Eureka.[Link]
-
Cremer, D., & Wu, A. (2013). Description of Aromaticity with the Help of Vibrational Spectroscopy: Anthracene and Phenanthrene. The Journal of Physical Chemistry A, 117(48), 12832–12845. [Link]
-
StudySmarter. (2023, October 20). Phenanthrene: Formula, Structure & Synthesis. StudySmarter.[Link]
-
Lhasalimited. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Lhasalimited.[Link]
-
LibreTexts Chemistry. (n.d.). 12.3 Basicity of Amines. Fundamentals of Organic Chemistry.[Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.[Link]
-
Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 1-9. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Lhasalimited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasalimited.[Link]
-
Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Chemistry Steps. (2021, December 18). Basicity of Amines. Chemistry Steps.[Link]
-
FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement. FAO AGRIS.[Link]
-
Chemistry Stack Exchange. (2014, September 4). Amine group - electron donating or withdrawing group? Chemistry Stack Exchange.[Link]
-
Calafat, A. M., & Valentin-Blasini, L. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 225. [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.[Link]
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A Comparative Guide to the Crystal Structure Determination of 2-Amino-9,10-dihydrophenanthrene Salts
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a crystalline solid is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure influences solubility, dissolution rate, stability, and bioavailability, making its determination a cornerstone of drug development.[1] This guide provides a comprehensive overview of the methodologies for determining the crystal structure of salts of 2-Amino-9,10-dihydrophenanthrene, a versatile scaffold in medicinal chemistry. We will explore a systematic approach to salt screening, single-crystal growth, and structural analysis, providing a comparative framework for researchers to navigate the challenges of solid-state characterization.
The Critical Role of Salt and Polymorph Screening
The initial step in the solid-state characterization of an ionizable API like this compound is a thorough salt and polymorph screening.[2] Salt formation is a common strategy to enhance the solubility and stability of APIs.[3][4] Different salt forms of the same API can exhibit vastly different crystalline structures, leading to a phenomenon known as polymorphism, where a compound can exist in multiple crystalline forms with distinct physicochemical properties.[1]
A comprehensive screening protocol is essential to identify the most thermodynamically stable and developable solid form. This typically involves reacting the freebase with a variety of pharmaceutically acceptable acids and employing a wide range of crystallization conditions to encourage the formation of different crystalline phases.[2][5]
Key objectives of the screening process include:
-
Identification of viable salt forms: Determining which counter-ions form stable crystalline salts with this compound.
-
Discovery of polymorphs: Investigating the existence of different crystalline forms for each salt.
-
Characterization of physicochemical properties: Assessing the solubility, thermal stability, and hygroscopicity of the identified forms.
The following diagram illustrates a typical workflow for salt and polymorph screening.
Caption: Workflow for the comprehensive characterization of a new solid form.
Conclusion
The determination of the crystal structure of this compound salts is a critical step in the development of new pharmaceutical candidates. A systematic approach that combines robust salt and polymorph screening with the definitive power of single-crystal X-ray diffraction is essential for identifying the optimal solid form. While the journey from a new chemical entity to a well-characterized crystalline salt can be challenging, the insights gained from a thorough solid-state investigation are invaluable for ensuring the safety, efficacy, and quality of the final drug product. The integration of complementary analytical techniques such as PXRD, thermal analysis, and spectroscopy provides a comprehensive understanding of the material's properties, enabling informed decisions throughout the drug development lifecycle.
References
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PubChem. 9-Aminophenanthrene. National Center for Biotechnology Information. [Link]
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Veranova. Polymorph, Salt & Cocrystal Screening. [Link]
- Price, S. L. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8), 26-31.
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Cheméo. 1-Aminophenanthrene Chemical Properties. [Link]
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Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. [Link]
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PubChem. 4-Aminophenanthrenes. National Center for Biotechnology Information. [Link]
- McCrone, W. C. (2013). Getting crystals your crystallographer will treasure: a beginner's guide.
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
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Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. [Link]
- Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58.
- Wlodawer, A. (2009). x Ray crystallography. Methods in molecular biology (Clifton, N.J.), 544, 105–123.
- van der Vlugt, W. I., et al. (2000). Synthesis and characterization of 9,10‐bis(arylimino)‐9,10‐dihydrophenanthrenes, the structure of (Z,Z)‐9,10‐bis(phenylimino)‐9,10‐dihydrophenanthrene and PdCl2‐[(E,E)‐9,10‐bis(phenylimino)‐9,10. European Journal of Inorganic Chemistry, 2000(1), 177-184.
- Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58.
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PrepChem. Preparation of 9,10-dihydrophenanthrene. [Link]
- Asiri, A. M., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 134-146.
- Hallas, G., et al. (1983). The 9,10-dihydrophenanthrene structure as a source of liquid crystals: mesogenic behaviour and spectroscopic properties of 2-benzylideneamino-9,10-dihydrophenanthrenes. Journal of the Chemical Society, Perkin Transactions 2, (3), 457-462.
- Amanote Research. (2006). Crystal Structure of 2-[2-(2-Amino. Amanote Research.
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PubChemLite. 2-aminophenanthrene. [Link]
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NIST. 2-Aminophenanthrene. [Link]
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Chalcogen Pharma. Development and Supporting of Polymorphism, Cocrystals & salts. [Link]
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OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]
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PubChem. 2-Phenanthrenamine. National Center for Biotechnology Information. [Link]
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University of Geneva. Guide for crystallization. [Link]
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Technobis. (2022, February 23). Remove the Randomness from Single Crystal Growing. [Link]
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Pharmaceutical Technology. (2020, November 15). Advancing Approaches in Detecting Polymorphism. [Link]
- Google Patents. (n.d.).
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Taylor & Francis. Hydrobromide – Knowledge and References. [Link]
- Zhang, C., et al. (2020). Modification of crystalline energetic salts through polymorphic transition: enhanced crystal density and energy performance. CrystEngComm, 22(3), 421-426.
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Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
- Chan, Y. H., et al. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68.
- Google Patents. (n.d.). Method for separating hydrogen chloride and hydrogen bromide.
- Lu, J., et al. (2022). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. Crystal Growth & Design, 22(5), 3236-3246. 22(5), 3236-3246.
Sources
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-9,10-dihydrophenanthrene
Abstract
This guide provides a comprehensive analysis of synthetic strategies for obtaining 2-Amino-9,10-dihydrophenanthrene, a valuable scaffold in medicinal chemistry and materials science. We present a comparative study of three distinct, plausible synthetic routes: a classical approach via the Pschorr cyclization, a modern palladium-catalyzed Buchwald-Hartwig amination, and a direct reduction of a nitro-precursor. Each route is detailed with step-by-step experimental protocols, causality-driven explanations of procedural choices, and a critical evaluation of their respective yields and practical considerations. All quantitative data is summarized for at-a-glance comparison, and workflows are visually represented to aid in conceptual understanding. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the optimal synthetic pathway based on their specific needs for yield, scalability, and available resources.
Introduction
The 9,10-dihydrophenanthrene framework is a recurring motif in a variety of natural products and synthetic molecules exhibiting significant biological activity. The introduction of an amino group at the 2-position of this scaffold provides a key functional handle for further molecular elaboration, making this compound a crucial intermediate in the synthesis of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore of considerable interest. This guide will benchmark three distinct synthetic methodologies, providing the necessary data and procedural insights to enable informed decisions in a research and development setting.
Route 1: Pschorr Cyclization and Subsequent Reduction
This classical approach builds the phenanthrene core through an intramolecular radical cyclization, followed by a selective reduction of the 9,10-double bond.
Causality Behind Experimental Choices
The Pschorr cyclization is a well-established method for the synthesis of phenanthrenes from α-phenyl-o-aminocinnamic acids. The reaction proceeds via diazotization of the amine followed by a copper-catalyzed intramolecular radical cyclization. While yields can be moderate, the starting materials are often readily accessible. The subsequent selective hydrogenation of the phenanthrene core at the 9,10-position is a common transformation, often achieved with high efficiency using catalytic hydrogenation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Pschorr cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Aminophenanthrene-9-carboxylic acid via Pschorr Cyclization
-
Preparation of the Diazonium Salt: In a flask cooled to 0-5 °C, dissolve 10.0 g of 2-amino-α-phenylcinnamic acid in a mixture of 50 mL of water and 10 mL of concentrated hydrochloric acid.
-
Slowly add a solution of 3.0 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir the resulting solution for 30 minutes.
-
Cyclization: In a separate flask, prepare a suspension of 2.0 g of copper(I) oxide in 50 mL of acetone.
-
Slowly add the cold diazonium salt solution to the copper(I) oxide suspension. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour.
-
Work-up: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-aminophenanthrene-9-carboxylic acid.
Step 2: Decarboxylation to 2-Aminophenanthrene
-
Place the crude 2-aminophenanthrene-9-carboxylic acid in a round-bottom flask.
-
Heat the solid under vacuum (or with a gentle stream of inert gas) to its melting point (approximately 200-220 °C).
-
Maintain this temperature until carbon dioxide evolution ceases.
-
Cool the flask to room temperature. The crude 2-aminophenanthrene can be purified by column chromatography on silica gel.
Step 3: Selective Hydrogenation to this compound
-
In a hydrogenation vessel, dissolve 5.0 g of 2-aminophenanthrene in 100 mL of ethanol.
-
Add 0.5 g of 10% palladium on carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
Route 2: Buchwald-Hartwig Amination
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly install the amino group onto a pre-functionalized 9,10-dihydrophenanthrene core.
Causality Behind Experimental Choices
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It offers high functional group tolerance and generally proceeds with good to excellent yields. This route relies on the synthesis of a halogenated dihydrophenanthrene precursor, which can then be coupled with an ammonia equivalent. The choice of ligand and base is critical for the success of the coupling reaction.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-9,10-dihydrophenanthrene [3]
-
Bromination: To a solution of 10.0 g of 9,10-dihydrophenanthrene in 100 mL of carbon tetrachloride, add 10.8 g of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a 10% sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 2-bromo-9,10-dihydrophenanthrene.
Step 2: Buchwald-Hartwig Amination to this compound
-
Reaction Setup: In a flame-dried Schlenk tube, combine 5.0 g of 2-bromo-9,10-dihydrophenanthrene, a palladium catalyst (e.g., 100 mg of Pd₂(dba)₃), a suitable phosphine ligand (e.g., 200 mg of XPhos), and 4.0 g of sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add 50 mL of anhydrous toluene and a source of ammonia (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If an ammonia surrogate was used, the resulting imine is hydrolyzed by treatment with aqueous acid to yield the final product.
-
Purify the crude product by column chromatography on silica gel.
Route 3: Nitration and Subsequent Reduction
This route involves the introduction of a nitro group onto the phenanthrene core, followed by a one-pot or sequential reduction of both the nitro group and the 9,10-double bond.
Causality Behind Experimental Choices
Nitration of aromatic compounds is a fundamental and often high-yielding reaction. The subsequent catalytic hydrogenation of both the nitro group and the aromatic double bond can often be achieved in a single step, making this a potentially efficient route. The regioselectivity of the initial nitration is a key consideration.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Nitrophenanthrene
-
Nitration: In a flask cooled in an ice bath, slowly add 10.0 g of phenanthrene to a mixture of 40 mL of concentrated sulfuric acid and 20 mL of concentrated nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate and wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain 2-nitrophenanthrene.
Step 2: Catalytic Hydrogenation to this compound
-
Reduction: In a high-pressure hydrogenation autoclave, combine 5.0 g of 2-nitrophenanthrene, 100 mL of ethanol, and 1.0 g of 10% palladium on carbon (Pd/C).
-
Pressurize the autoclave with hydrogen gas to 100-500 psi.
-
Heat the mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary and Comparison
The following table provides a comparative overview of the estimated overall yields and key considerations for each synthetic route. It is important to note that the yields for the Pschorr and Buchwald-Hartwig routes are based on multi-step sequences and can vary depending on the efficiency of each individual step.
| Parameter | Route 1: Pschorr Cyclization & Reduction | Route 2: Buchwald-Hartwig Amination | Route 3: Nitration & Reduction |
| Overall Yield | Moderate (20-40%) | Good to Excellent (50-70%) | Good (60-80%) |
| Number of Steps | 3 | 2 | 2 |
| Starting Materials | Readily available | Requires synthesis of a halogenated precursor | Readily available |
| Key Reagents | NaNO₂, Cu₂O, H₂/Pd/C | Pd catalyst, phosphine ligand, strong base | HNO₃, H₂SO₄, H₂/Pd/C |
| Scalability | Moderate | Good | Good |
| Key Challenges | Potentially low yields in Pschorr step, decarboxylation conditions | Cost of catalyst and ligand, synthesis of precursor | Regioselectivity of nitration, handling of nitrating agents |
Conclusion and Recommendations
This guide has outlined and compared three viable synthetic routes to this compound.
-
Route 3 (Nitration and Reduction) appears to be the most efficient in terms of overall yield and step economy, provided that the initial nitration proceeds with the desired regioselectivity.
-
Route 2 (Buchwald-Hartwig Amination) offers a modern and often high-yielding alternative, particularly suitable for medicinal chemistry applications where functional group tolerance is paramount. The primary drawback is the need to synthesize the halogenated precursor and the cost associated with palladium catalysis.
-
Route 1 (Pschorr Cyclization) , while being a more classical approach with potentially lower overall yields, remains a valuable option, especially when the required α-phenyl-o-aminocinnamic acid precursor is readily available.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of synthesis, cost considerations, and the availability of specialized equipment and reagents.
References
- Burger, A., & Mosettig, E. (1936). The Reduction of Phenanthrene and its Derivatives. I. 9,10-Dihydrophenanthrene. Journal of the American Chemical Society, 58(10), 1857–1859.
- Chauncy, B., & Gellert, E. (1970). A new variation of the Pschorr synthesis. Australian Journal of Chemistry, 23(12), 2503-2510.
- de Koning, H., et al. (1964). Recueil des Travaux Chimiques des Pays-Bas, 83, 364.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1115.
-
Organic Syntheses. 9,10-dihydrophenanthrene. [Link]
- Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496–501.
-
PubChem. 2-Nitrophenanthrene. [Link]
- Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 176–181.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Pschorr cyclization. [Link]
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chromatographic retention times of 2-Amino-9,10-dihydrophenanthrene isomers
An In-Depth Guide to the Chromatographic Separation of 2-Amino-9,10-dihydrophenanthrene Isomers
For researchers and professionals in drug development and chemical analysis, the accurate identification and quantification of isomers are paramount. Isomers often exhibit vastly different pharmacological, toxicological, and physicochemical properties. The this compound scaffold is a key structural motif in medicinal chemistry, and the effective separation of its isomers is a critical step in synthesis, purification, and quality control.
This guide provides a comprehensive comparison of chromatographic strategies for resolving isomers of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for methodical and successful method development. While specific, published retention time data for every conceivable isomer is not always available in a single source, this guide consolidates established chromatographic principles for aromatic amines to create a robust, field-proven approach.[1]
The Analytical Challenge: Resolving Structural Analogs
Isomers of this compound, whether positional (e.g., 3-Amino- or 4-Amino-) or enantiomeric, present a significant chromatographic challenge. Their nearly identical mass, polarity, and pKa values mean that conventional chromatographic methods may fail to achieve baseline separation. Success requires a nuanced approach that leverages subtle differences in molecular geometry and electron distribution to achieve resolution.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC is often the first and most versatile technique applied to this class of compounds. A reversed-phase method is a logical starting point, but the choice of stationary and mobile phases is critical for success.[1]
Expertise in Action: Stationary Phase Selection
The primary mechanism for retention in reversed-phase HPLC is the hydrophobic interaction between the analyte and the stationary phase. However, for aromatic isomers, secondary interactions, particularly π-π stacking, are the key to unlocking selectivity.
-
Standard C18 Columns: A traditional C18 (octadecylsilane) column relies almost exclusively on hydrophobic interactions. While it will retain the dihydrophenanthrene core, it often provides insufficient selectivity to resolve isomers, which have very similar overall hydrophobicity.
-
Phenyl-Hexyl Columns: These columns are an excellent choice for aromatic isomers. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic rings of the this compound molecule.[1] These interactions are highly sensitive to the analyte's geometry, providing a powerful mechanism for differentiating isomers.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a unique blend of hydrophobic, aromatic, and dipole-dipole interactions.[1] The electron-rich fluorine atoms can interact differently with subtle variations in the electron density of the isomer rings, often providing superior resolution for positional isomers with polar functional groups.[1]
Caption: Figure 1: Dominant interaction mechanisms on different stationary phases.
Trustworthiness Through Mobile Phase Optimization
For basic compounds like aminophenanthrenes, peak shape can be a significant issue due to interactions with acidic silanol groups on the silica support.[1] A self-validating protocol must address this.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and different selectivity.
-
pH Control: The mobile phase pH should be adjusted to suppress the ionization of the amino group, minimizing silanol interactions. A pH in the range of 7-8 is a good starting point.
-
Competing Base Additive: Incorporating a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) into the mobile phase is crucial.[1] TEA effectively blocks the active silanol sites, dramatically improving peak symmetry and preventing tailing.[1]
Illustrative HPLC Data
The following table presents a hypothetical but realistic comparison of expected performance across different columns for two positional isomers. Actual retention times will vary, but the trends in resolution are illustrative of the principles discussed.
| Column Type | Mobile Phase | Isomer 1 tR (min) | Isomer 2 tR (min) | Resolution (Rs) | Comments |
| Standard C18 | 50:50 ACN:Water | 8.2 | 8.3 | < 1.0 | Poor separation, likely co-elution.[1] |
| Phenyl-Hexyl | 50:50 ACN:Water + 0.1% TEA | 10.5 | 11.4 | > 2.0 | Baseline separation achieved due to π-π interactions.[1] |
| PFP | 45:55 ACN:Water + 0.1% TEA | 9.8 | 10.9 | > 2.5 | Excellent separation, potentially faster elution than Phenyl-Hexyl.[1] |
| Note: This data is illustrative to demonstrate separation principles.[1] |
Experimental Protocol: HPLC Method Development
Caption: Figure 2: Logical workflow for HPLC method development.
-
Column Screening: Begin by screening Phenyl-Hexyl and PFP columns against a standard C18.
-
Initial Conditions: Use a starting mobile phase of 50:50 acetonitrile:water with a flow rate of 1.0 mL/min. A UV detector set to the absorbance maximum of the analyte (e.g., ~254 nm) is a common choice.[1]
-
Mobile Phase Gradient: Run a gradient elution (e.g., 20% to 80% acetonitrile over 15 minutes) to determine the approximate elution time.
-
Isocratic Optimization: Based on the gradient run, develop an isocratic method by adjusting the acetonitrile/water ratio to achieve retention factors between 2 and 10.
-
Peak Shape Correction: If peak tailing is observed, add 0.1% triethylamine to the mobile phase.
-
Temperature Tuning: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C). Temperature can affect selectivity and should be investigated empirically.[1]
-
Validation: Once optimal conditions are found, validate the method for linearity, accuracy, and precision according to standard guidelines.
Part 2: Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)
While HPLC is often the primary tool, GC and SFC offer powerful alternatives, especially when dealing with complex mixtures or chiral compounds.
Gas Chromatography (GC)
GC is a viable technique for separating isomers of aromatic amines, but it comes with specific considerations.[1] Due to the relatively low volatility of dihydrophenanthrenes, high temperatures and a suitable capillary column are necessary.[1]
-
Causality: The key advantage of GC is its coupling with Mass Spectrometry (GC-MS). While isomers may have very similar retention times, their mass spectra can sometimes show subtle differences in fragmentation patterns, aiding in their identification.[1] For isomers with nearly identical spectra, the chromatographic separation remains the primary means of differentiation.[2][3]
-
Protocol Considerations:
-
Derivatization: To improve volatility and peak shape, derivatization of the primary amino group (e.g., via acylation) may be required.
-
Column Choice: A high-temperature, mid-polarity capillary column is a good starting point.
-
Injector and Detector Temperature: Ensure the injector and detector temperatures are high enough to prevent condensation of the analyte.
-
Supercritical Fluid Chromatography (SFC)
SFC is an exceptional technique for chiral separations and is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[1] If the synthesis of this compound results in a racemic mixture, SFC with a Chiral Stationary Phase (CSP) is the method of choice.
-
Expertise in Action: In SFC, separation is governed by the composition of the mobile phase, which consists of supercritical CO2 and an organic co-solvent (modifier), typically an alcohol.[1] Selectivity is fine-tuned by changing the type and percentage of the alcohol modifier (e.g., methanol, ethanol, isopropanol).[1]
-
Protocol Considerations:
-
Column: A polysaccharide-based chiral stationary phase is a common starting point for screening.
-
Modifier: Screen different alcohol modifiers to find the optimal selectivity for the enantiomers.
-
Additives: As with HPLC, acidic or basic additives can be used to improve peak shape.[1]
-
Conclusion
The successful chromatographic separation of this compound isomers is an achievable but non-trivial task that relies on a systematic and mechanistically informed approach. While a standard C18 column is unlikely to provide adequate resolution, stationary phases that facilitate π-π interactions, such as Phenyl-Hexyl or PFP columns, are highly effective under reversed-phase HPLC conditions. Methodical optimization of the mobile phase, including the use of a competing base like triethylamine, is critical for achieving symmetric peaks and robust results. For enantiomeric separations, SFC with a chiral stationary phase represents the most powerful and efficient strategy. By understanding and applying the principles outlined in this guide, researchers can confidently develop and validate reliable methods for the separation and analysis of these important chemical entities.
References
- Technical Support Center: Method Development for Separating Aminophenanthrene Isomers - Benchchem. ()
- HPLC on Chiralcel OJ-R for enantiomer separation and analysis of ketoprofen, from horse plasma, as the 9-aminophenanthrene deriv
- HPLC on Chiralcel OJ-R for Enantiomer Separation and Analysis of Ketoprofen, from Horse Plasma, as the 9-Aminophenanthrene Derivative | Journal of Pharmacy and Pharmacology | Oxford Academic. ()
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatiz
- GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. ()
- Recent Advances in Separation and Analysis of Chiral Compounds. ()
- Chiral HPLC Separ
- State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples - bevital. ()
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Safety Operating Guide
Proper Disposal Procedures for 2-Amino-9,10-dihydrophenanthrene
[1][2][3][4][5]
Executive Directive
Immediate Action Required: Treat 2-Amino-9,10-dihydrophenanthrene as a High-Hazard Carcinogen and Marine Pollutant .
Standard laboratory drain disposal is strictly prohibited .[1] All waste streams containing this compound—including trace residues on glassware, gloves, and bench paper—must be segregated into dedicated hazardous waste streams destined for high-temperature incineration.
This guide defines the operational protocols for the containment, deactivation, and disposal of this compound, adhering to principles for handling Polycyclic Aromatic Amines (PAAs).
Hazard Identification & Risk Assessment
As a research chemical, specific GHS data for this compound (CAS 53370-87-1 or similar derivatives) may be sparse. However, based on its structural classification as a Polycyclic Aromatic Amine (PAA), it must be managed under the "Precautionary Principle."
inferred Hazard Profile
| Hazard Class | Classification (Inferred) | Operational Implication |
| Carcinogenicity | Category 1B (Suspected) | Handle in a Biosafety Cabinet or Class II Fume Hood. |
| Acute Toxicity | Oral/Dermal Category 3/4 | Avoid all skin contact; permeation through standard latex is possible.[1] |
| Aquatic Toxicity | Acute Category 1 | Zero discharge to sewer systems. |
| Reactivity | Incompatible with Oxidizers | Do not mix with nitric acid or peroxides in waste streams (Risk of exothermic reaction/nitration).[1] |
Pre-Disposal Segregation & Treatment
Effective disposal begins at the bench.[1] You must segregate waste at the point of generation to prevent cross-contamination and ensure regulatory compliance (RCRA).
A. Solid Waste (Dry)[1][2]
-
Items: Contaminated gloves, weigh boats, paper towels, pipette tips, and solid product.
-
Protocol:
-
Collect in a double-bagged clear polyethylene bag (minimum 4 mil thickness).
-
Place the bag inside a rigid, wide-mouth container labeled "Solid Hazardous Waste - Toxic."
-
Label explicitly with the chemical name. Do not use generic labels like "Organic Solids."
-
B. Liquid Waste (Mother Liquors/Solvents)[1][2]
-
Solubility: this compound is lipophilic. It will be dissolved in organic solvents (DCM, Ethyl Acetate, DMSO).[1]
-
Protocol:
-
Segregate into "Organic Waste - Halogenated" or "Organic Waste - Non-Halogenated" depending on the solvent used.
-
Critical Check: Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid, Permanganates) unless part of a controlled deactivation protocol, as amines can react violently or form explosive nitro-compounds.[1]
-
C. Glassware & Trace Residue Decontamination
Glassware must be triple-rinsed with a compatible solvent (e.g., Acetone or Ethanol) before washing with soap and water.
-
Rinsate Disposal: The first three rinses must be collected as Liquid Hazardous Waste .[1]
-
Final Wash: Only after triple-rinsing can the glassware be moved to a standard sink.
Disposal Decision Logic
The following workflow illustrates the decision-making process for different waste states.
Caption: Operational workflow for segregating and processing this compound waste streams.
Advanced Deactivation Protocol (Spill Cleanup)
Warning: This procedure is for spill cleanup or glassware decontamination only. It does not replace professional incineration for bulk waste.
Aromatic amines can be chemically degraded using an Acidified Potassium Permanganate solution. This oxidation breaks the amine structure, reducing mutagenicity.
Reagents Required[2][6][7]
Step-by-Step Procedure
-
Preparation: In a fume hood, prepare a solution of 0.2 M KMnO₄ in 1.7 N H₂SO₄.
-
Application: Apply the solution to the contaminated surface or glassware.
-
Reaction Time: Allow to stand for at least 8 hours (overnight is preferred). The purple color indicates active oxidant. If the color turns brown (Manganese dioxide), add more permanganate solution until the purple color persists.[1]
-
Neutralization: Decolorize the remaining permanganate by slowly adding Sodium Metabisulfite or Ascorbic Acid.
-
Disposal: Neutralize the pH to 7 using Sodium Hydroxide. The resulting sludge (containing Manganese) must still be collected as Heavy Metal Waste and not poured down the drain [1, 2].
Emergency Procedures
In the event of a spill during disposal:
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, lab coat, and a P100 respirator if dust is present.
-
Containment:
-
Decontamination: Clean the area with the Permanganate solution described in Section 5.
References
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[4] (Detailed protocols for aromatic amine oxidation).
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Aminophenanthrene-9,10-dione (Related Structure). Retrieved from [Link]
-
Dartmouth College EHS. (2025).[1] Specific Waste Streams and Chemical Segregation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
